Product packaging for 3-Methylphenanthrene(Cat. No.:CAS No. 832-71-3)

3-Methylphenanthrene

カタログ番号: B047518
CAS番号: 832-71-3
分子量: 192.25 g/mol
InChIキー: GKYWZUBZZBHZKU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3-Methylphenanthrene is a high-purity alkylated polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental and biological research. Its primary application lies in serving as a model compound and analytical standard for studying the environmental fate, distribution, and toxicology of alkyl-PAHs, which are often more persistent and bioavailable than their parent counterparts. Researchers utilize this compound to investigate metabolic activation pathways, specifically its transformation by cytochrome P450 enzymes into reactive diol-epoxide intermediates, which are critical for understanding DNA adduct formation and carcinogenic potential. Furthermore, it is employed in photodegradation and bioremediation studies to assess the breakdown of PAH contaminants in soil and aquatic systems. As a reference standard, it is essential for the accurate quantification and source apportionment of PAHs in complex environmental samples via Gas Chromatography-Mass Spectrometry (GC-MS). This compound provides a crucial tool for advancing our understanding of the mechanisms underlying PAH-induced toxicity and for developing more effective environmental monitoring and remediation strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12 B047518 3-Methylphenanthrene CAS No. 832-71-3

特性

IUPAC Name

3-methylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWZUBZZBHZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052731
Record name 3-Methylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832-71-3
Record name 3-Methylphenanthrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylphenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLPHENANTHRENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylphenanthrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLPHENANTHRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631K6Z695J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylphenanthrene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings with a methyl group substituent. As a member of the PAH family, it is of significant interest to researchers in environmental science, toxicology, and organic chemistry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is a tricyclic aromatic hydrocarbon with the methyl group located at the 3-position of the phenanthrene core. This substitution pattern influences its electronic properties and metabolic fate.

Identifier Value
IUPAC Name This compound[1]
CAS Number 832-71-3[1]
Molecular Formula C₁₅H₁₂[1]
SMILES CC1=CC2=C(C=C1)C=CC3=CC=CC=C32[1]
InChI InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3[1]
InChIKey GKYWZUBZZBHZKU-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a solid at room temperature with low solubility in water but good solubility in nonpolar organic solvents.

Property Value
Molecular Weight 192.26 g/mol [2]
Appearance White to off-white powder or crystals
Melting Point 63 °C[3]
Boiling Point 370 °C[3]
Density (estimate) 1.0561 g/cm³
Water Solubility Insoluble
Solubility in Organic Solvents Soluble in benzene and chloroform

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopic Technique Key Features
¹H NMR Signals corresponding to aromatic protons and a characteristic singlet for the methyl group protons.
¹³C NMR Resonances for the aromatic carbons and the methyl carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, and C=C stretching of the aromatic rings.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 192, corresponding to the molecular weight of this compound.[4]

Experimental Protocols

Synthesis of this compound (Proposed)

Step 1: Friedel-Crafts Acylation. Reaction of a suitable methylnaphthalene derivative with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent like nitrobenzene.

Step 2: Clemmensen Reduction. The resulting keto-acid is reduced using amalgamated zinc and hydrochloric acid to yield a substituted naphthylbutyric acid.

Step 3: Intramolecular Cyclization. The carboxylic acid is converted to its acid chloride and then cyclized using a Lewis acid to form a cyclic ketone.

Step 4: Reduction and Dehydrogenation. The cyclic ketone is reduced to the corresponding alcohol, which is then dehydrated and dehydrogenated using a catalyst like palladium on carbon to yield this compound.

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a general method for the analysis of this compound in environmental samples.

1. Sample Preparation:

  • Extraction: Extraction of this compound from the sample matrix (e.g., soil, water) using a suitable organic solvent (e.g., dichloromethane, hexane) via soxhlet extraction or sonication.

  • Clean-up: Removal of interfering co-extractants using solid-phase extraction (SPE) with a silica or alumina cartridge.

  • Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: An initial temperature of 60-80°C, followed by a ramp to a final temperature of 280-300°C.

    • Injector: Splitless injection mode at a temperature of 250-280°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring the molecular ion (m/z 192) and other characteristic fragment ions.

3. Quantification:

  • An internal standard (e.g., a deuterated PAH) is added to the sample prior to extraction for accurate quantification. A calibration curve is generated using certified reference standards of this compound.

Metabolic Activation and Toxicity Pathway

Polycyclic aromatic hydrocarbons like this compound are generally pro-carcinogens that require metabolic activation to exert their toxic effects. This activation is primarily mediated by cytochrome P450 enzymes and the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Metabolic_Activation_of_3_Methylphenanthrene cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-MP This compound AhR_complex AhR-Hsp90-XAP2 Inactive Complex 3-MP->AhR_complex Binding Metabolites Hydroxy and Diol Metabolites 3-MP->Metabolites Phase I Metabolism AhR_ligand_complex 3-MP-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Nuclear Translocation & Dimerization Reactive_Metabolites Reactive Epoxides Metabolites->Reactive_Metabolites Further Oxidation DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Covalent Binding Toxicity Carcinogenicity/ Mutagenicity DNA_Adducts->Toxicity AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding CYP1A1_gene CYP1A1 Gene XRE->CYP1A1_gene Induction CYP1A1_mRNA CYP1A1 mRNA CYP1A1_gene->CYP1A1_mRNA Transcription CYP1A1_protein CYP1A1 Protein (Cytochrome P450) CYP1A1_mRNA->CYP1A1_protein Translation CYP1A1_protein->3-MP Metabolism

Caption: Metabolic activation of this compound via the Aryl Hydrocarbon Receptor (AhR) pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound in an environmental sample.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Soil, Water) Extraction 2. Solvent Extraction Sample_Collection->Extraction Cleanup 3. Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup Concentration 4. Concentration Cleanup->Concentration GCMS_Analysis 5. GC-MS Analysis Concentration->GCMS_Analysis Data_Processing 6. Data Processing and Quantification GCMS_Analysis->Data_Processing Reporting 7. Reporting of Results Data_Processing->Reporting

Caption: A typical experimental workflow for the analysis of this compound.

Conclusion

This compound serves as a representative model for studying the environmental fate and toxicological impact of methylated polycyclic aromatic hydrocarbons. A thorough understanding of its chemical properties, structure, and analytical methodologies is essential for researchers in various scientific disciplines. The provided information aims to be a valuable resource for professionals engaged in research and development involving this class of compounds.

References

3-Methylphenanthrene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Properties, Synthesis, Biological Activity, and Analysis

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered interest in the scientific community, particularly in the fields of toxicology, environmental science, and drug development. As a methylated derivative of phenanthrene, it exhibits distinct chemical and biological properties. This technical guide provides a comprehensive overview of this compound, including its fundamental physicochemical properties, detailed synthesis and analytical protocols, and its interaction with biological systems, with a focus on the Aryl hydrocarbon receptor (AhR) signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A summary of the key identifiers and molecular properties of this compound is presented in the table below for quick reference.

PropertyValueReference
CAS Number 832-71-3[1][2][3][4][5]
Molecular Formula C₁₅H₁₂[1][2][4][5]
Molecular Weight 192.26 g/mol [1][2][4][5]
Appearance White to off-white crystalline powder
Melting Point 63-65 °C
Boiling Point 358.9 °C at 760 mmHg
Solubility Soluble in organic solvents such as benzene and toluene. Insoluble in water.

Synthesis of this compound

The Haworth synthesis is a classical and widely adopted method for the preparation of phenanthrene and its derivatives, including this compound. This multi-step process involves the construction of the phenanthrene ring system from naphthalene and succinic anhydride.

Experimental Protocol: Haworth Synthesis of this compound

Materials:

  • Naphthalene

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Clemmensen reduction reagents: Zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid (HCl)

  • Anhydrous stannic chloride (SnCl₄)

  • Toluene (solvent)

  • Palladium on charcoal (Pd/C) catalyst

Procedure:

  • Friedel-Crafts Acylation:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve naphthalene in nitrobenzene.

    • Slowly add anhydrous aluminum chloride to the stirred solution, maintaining the temperature below 10 °C.

    • Add a solution of succinic anhydride in nitrobenzene dropwise to the reaction mixture.

    • After the addition is complete, heat the mixture to 60 °C for 2-3 hours.

    • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, wash it with water and sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent by distillation under reduced pressure to obtain β-(1-naphthoyl)propionic acid.

  • Clemmensen Reduction:

    • Reflux the β-(1-naphthoyl)propionic acid with amalgamated zinc and concentrated hydrochloric acid for 8-10 hours.

    • The keto group is reduced to a methylene group, yielding γ-(1-naphthyl)butyric acid.

    • Extract the product with a suitable solvent (e.g., toluene), wash with water, and dry.

  • Cyclization:

    • Dissolve the γ-(1-naphthyl)butyric acid in toluene.

    • Add anhydrous stannic chloride dropwise to the stirred solution at room temperature.

    • Stir the mixture for 2-3 hours to effect the intramolecular cyclization, forming 4-keto-1,2,3,4-tetrahydrophenanthrene.

    • Quench the reaction with dilute hydrochloric acid and extract the product.

  • Second Clemmensen Reduction:

    • Reduce the keto group of 4-keto-1,2,3,4-tetrahydrophenanthrene using Clemmensen reduction as described in step 2 to yield 1,2,3,4-tetrahydrophenanthrene.

  • Aromatization:

    • Heat the 1,2,3,4-tetrahydrophenanthrene with a palladium on charcoal catalyst (10% Pd) at 250-300 °C.

    • This dehydrogenation step results in the formation of phenanthrene. To obtain this compound, a methyl-substituted naphthalene or an appropriate intermediate would be used in the initial steps. For the synthesis of this compound specifically, one would start with a methyl-substituted naphthalene or introduce the methyl group at a later stage via a suitable reaction, though the classical Haworth synthesis typically starts with naphthalene.

Note: This is a generalized protocol. Reaction conditions, such as temperature, time, and solvent, may need to be optimized for the specific synthesis of this compound.

Haworth_Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthesis Steps cluster_product Final Product Naphthalene Naphthalene FriedelCrafts Friedel-Crafts Acylation Naphthalene->FriedelCrafts SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->FriedelCrafts Clemmensen1 Clemmensen Reduction FriedelCrafts->Clemmensen1 β-(1-naphthoyl)propionic acid Cyclization Cyclization Clemmensen1->Cyclization γ-(1-naphthyl)butyric acid Clemmensen2 Clemmensen Reduction Cyclization->Clemmensen2 4-keto-1,2,3,4-tetrahydrophenanthrene Aromatization Aromatization Clemmensen2->Aromatization 1,2,3,4-tetrahydrophenanthrene Product This compound Aromatization->Product

Fig. 1: Workflow for the Haworth synthesis of phenanthrenes.

Biological Activity and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound, like other PAHs, can exert biological effects through interaction with the Aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Activation of the AhR pathway is a key event in the toxicological and potential carcinogenic effects of many PAHs. Studies have suggested that methylated phenanthrenes can be more potent activators of the human AhR than the parent compound, phenanthrene.

The AhR Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand, such as this compound, to the cytosolic AhR complex. This complex also contains heat shock protein 90 (Hsp90), AhR-interacting protein (AIP), and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR nuclear translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. Key target genes include cytochrome P450 enzymes (e.g., CYP1A1, CYP1A2, and CYP1B1), which are involved in the metabolism of xenobiotics.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound AhR_complex AhR-Hsp90-AIP-p23 Complex Ligand->AhR_complex Binding AhR_nuc AhR AhR_complex->AhR_nuc Translocation AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding TargetGenes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->TargetGenes Activation

Fig. 2: Aryl hydrocarbon receptor (AhR) signaling pathway.
Experimental Protocol: AhR Activation Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to quantify the activation of the AhR by this compound.

Materials:

  • Hepa-1c1c7 cells (or other suitable cell line expressing AhR)

  • pGudLuc1.1 plasmid (containing a luciferase reporter gene under the control of XREs)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture Hepa-1c1c7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.

    • Seed the cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • After 24 hours, transfect the cells with the pGudLuc1.1 reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • Prepare a stock solution of this compound and TCDD in DMSO.

    • Prepare serial dilutions of the test compounds in the cell culture medium. The final DMSO concentration in the wells should be kept below 0.1%.

    • After 24 hours of transfection, replace the medium with the medium containing the different concentrations of this compound, TCDD (positive control), or DMSO (vehicle control).

  • Luciferase Assay:

    • Incubate the cells for another 24 hours.

    • Remove the medium and lyse the cells using a lysis buffer.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to the protein concentration in each well.

    • Express the results as fold induction over the vehicle control.

    • Generate a dose-response curve and determine the EC₅₀ value for this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of this compound in various matrices.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

  • Gas chromatograph (GC) equipped with a mass selective detector (MSD)

  • Capillary column suitable for PAH analysis (e.g., HP-5ms, DB-5ms)

  • Autosampler

Materials:

  • This compound standard

  • Internal standard (e.g., deuterated phenanthrene)

  • Organic solvent (e.g., hexane, dichloromethane)

Procedure:

  • Sample Preparation:

    • For environmental or biological samples, an extraction and clean-up step is necessary. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or Soxhlet extraction.

    • Prepare a calibration curve by making serial dilutions of the this compound standard in the chosen solvent.

    • Spike the samples and calibration standards with a known amount of the internal standard.

  • GC-MS Conditions:

    • Injector: Splitless mode, 280 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD: Electron ionization (EI) mode at 70 eV.

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification. For this compound, the molecular ion (m/z 192) and other characteristic fragment ions would be monitored.

  • Data Analysis:

    • Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with those of the standard.

    • Quantify the concentration of this compound by using the calibration curve, based on the ratio of the peak area of the analyte to the peak area of the internal standard.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction & Clean-up Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Injection GC Injection Spiking->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification Detection->Identification Quantification Quantification Detection->Quantification

Fig. 3: Workflow for the GC-MS analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthesis, biological interactions, and analytical methodologies. The provided experimental protocols and workflow diagrams are intended to equip researchers and scientists with the necessary information to work with this compound effectively and safely. A thorough understanding of the synthesis, handling, and biological effects of this compound is crucial for advancing research in toxicology, environmental science, and the development of new therapeutic agents.

References

3-Methylphenanthrene: A Comprehensive Technical Guide to its Role as a Petrogenic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that serves as a crucial biomarker for identifying the origin of organic matter, particularly in distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources.[1][2] Its presence and relative abundance, along with other alkylated PAHs, provide valuable insights in environmental forensics, oil spill identification, and geochemical exploration.[3][4] Petrogenic sources are characterized by a higher abundance of alkylated PAHs, including this compound, compared to their parent compounds, while pyrogenic PAHs are dominated by the unsubstituted parent compounds.[2] This guide provides an in-depth technical overview of this compound as a petrogenic biomarker, summarizing key quantitative data, detailing experimental protocols, and visualizing analytical workflows.

Quantitative Data: Diagnostic Ratios and Maturity Indices

The utility of this compound as a petrogenic biomarker is often realized through its inclusion in various diagnostic ratios and maturity indices. These calculated values help to normalize data and provide more robust indicators of source and thermal maturity.

ParameterRatio CalculationPetrogenic IndicationSource(s)
Methylphenanthrene Index (MPI-1) 1.5 x (2-MP + 3-MP) / (Phenanthrene + 1-MP + 9-MP)Varies with maturity; used to assess thermal maturity of source rocks and oils.[5][6][5][6]
Methylphenanthrene Ratio (MPR) 2-MP / 1-MPHigher ratios can indicate higher thermal maturity.[5][5]
(3-MP + 2-MP) / (9-MP + 1-MP) (this compound + 2-Methylphenanthrene) / (9-Methylphenanthrene + 1-Methylphenanthrene)Thermally more stable isomers (3-MP and 2-MP) are more abundant in refined products.[4][4]
Methylphenanthrene to Phenanthrene (MP/P) Ratio (Sum of Methylphenanthrene isomers) / PhenanthreneRatios > 2 often suggest petrogenic sources, while ratios ≤ 2 can indicate combustion of fossil fuels.[7][7]

MP = Methylphenanthrene

Experimental Protocols

The accurate quantification of this compound and related PAHs is critical for its application as a biomarker. The most common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation: Sediment Samples

This protocol is adapted from established methods for PAH analysis in sediment.[8][9][10]

  • Sample Collection and Storage : Collect sediment samples using a grab or core sampler and store in pre-cleaned glass jars with Teflon-lined lids. Transport on ice and store at -20°C until analysis to minimize degradation.[8]

  • Homogenization and Drying : Thaw and homogenize the sediment sample. A subsample should be taken to determine the dry weight by drying at 105°C. The main sample can be freeze-dried or air-dried.[8]

  • Extraction :

    • Soxhlet Extraction : A known mass of dried sediment is extracted with a suitable solvent (e.g., dichloromethane or a hexane/acetone mixture) for 16-24 hours.

    • Ultrasonic Extraction (Sonication) : A faster alternative where a known amount of dried sediment is placed in a beaker with the extraction solvent and subjected to ultrasonic treatment for approximately 15 minutes.[8][9]

    • Accelerated Solvent Extraction (ASE) : An automated technique using high temperature and pressure to extract PAHs in minutes with reduced solvent consumption.[11]

  • Surrogate Spiking : Prior to extraction, spike the sample with a known amount of a surrogate standard solution (e.g., deuterated PAHs like phenanthrene-d10) to monitor extraction efficiency.[8][9]

  • Cleanup : The extract is concentrated and subjected to cleanup procedures to remove interfering compounds. This may involve:

    • Silica Gel Chromatography : To separate aliphatic and aromatic fractions.

    • Gel Permeation Chromatography (GPC) : To remove high molecular weight interferences like lipids.[8]

  • Concentration and Internal Standard Addition : The cleaned extract is concentrated to a final volume (e.g., 1 mL) under a gentle stream of nitrogen. An internal standard (e.g., chrysene-d12) is added just before instrumental analysis for quantification.[8]

Sample Preparation: Oil Samples

This protocol is based on methods for analyzing PAHs in crude and heavy fuel oils.[3]

  • Sample Dissolution : Dissolve a known amount of the oil sample (e.g., 0.15 g) in a solvent mixture, such as n-hexane and dichloromethane (1:1, v/v).[3]

  • Water Removal : Add anhydrous sodium sulfate to remove any water.[3]

  • Centrifugation : Vortex the mixture and centrifuge to separate the organic phase.[3]

  • Silica Gel Cleanup : Transfer an aliquot of the supernatant to a vial containing activated silica gel to remove polar compounds.[3]

  • Final Preparation : An aliquot of the cleaned extract is taken for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS conditions for the analysis of this compound and other PAHs.[11][12][13]

  • Gas Chromatograph (GC) : Equipped with a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[8]

  • Injection : Splitless injection is commonly used to enhance sensitivity for trace analysis.

  • Oven Temperature Program : A programmed temperature ramp is used to separate the PAHs, for example: start at 60°C, hold for 2 minutes, ramp at 25°C/min to 160°C, then ramp at 6°C/min to 300°C and hold for 8 minutes.[11]

  • Mass Spectrometer (MS) : Operated in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring the characteristic ions of the target analytes. For methylphenanthrenes, the molecular ion (m/z 192) is typically monitored.[12]

Visualizations

Logical Workflow for Petrogenic Source Identification

The following diagram illustrates the decision-making process for identifying the source of PAH contamination using diagnostic ratios involving methylphenanthrenes.

Petrogenic_Source_Identification cluster_input Input Data cluster_processing Data Processing cluster_decision Source Characterization cluster_output Output GCMS_Data GC-MS Data (Phenanthrene & Methylphenanthrenes) Calculate_Ratios Calculate Diagnostic Ratios (e.g., MP/P, MPI) GCMS_Data->Calculate_Ratios Decision_Point Evaluate Ratios Calculate_Ratios->Decision_Point Petrogenic Petrogenic Source Decision_Point->Petrogenic High Alkylated/Parent Ratio Pyrogenic Pyrogenic Source Decision_Point->Pyrogenic Low Alkylated/Parent Ratio Mixed Mixed/Weathered Source Decision_Point->Mixed Intermediate/Anomalous Ratios

Caption: Logical workflow for identifying PAH sources using diagnostic ratios.

Experimental Workflow for Sediment Analysis

This diagram outlines the key steps in the analysis of this compound from sediment samples.

Sediment_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Collect 1. Sample Collection & Storage (-20°C) Dry 2. Homogenization & Drying Collect->Dry Spike_S 3. Surrogate Spiking Dry->Spike_S Extract 4. Solvent Extraction (Soxhlet/Sonication/ASE) Spike_S->Extract Cleanup 5. Extract Cleanup (Silica Gel/GPC) Extract->Cleanup Concentrate 6. Concentration Cleanup->Concentrate Spike_I 7. Internal Standard Spiking Concentrate->Spike_I GCMS 8. GC-MS Analysis (SIM Mode) Spike_I->GCMS Quantify 9. Quantification GCMS->Quantify Interpret 10. Source & Maturity Assessment Quantify->Interpret

Caption: Experimental workflow for the analysis of this compound in sediment.

Conclusion

This compound, in conjunction with its isomers and parent compound, is an indispensable tool in environmental and geochemical studies for the identification of petrogenic contamination. The diagnostic ratios derived from their relative abundances provide robust indicators of the source and thermal history of organic matter. The successful application of this biomarker relies on rigorous and well-validated analytical protocols, primarily centered around GC-MS. This guide provides a foundational understanding for researchers and professionals engaged in the analysis and interpretation of petrogenic biomarkers. Further research into the toxicological properties and environmental fate of methylated PAHs is warranted to fully comprehend their environmental impact.[14][15]

References

environmental fate and transport of 3-Methylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Environmental Fate and Transport of 3-Methylphenanthrene

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a three-ring aromatic structure with a methyl group substitution.[1][2] As a component of crude oil and products of incomplete combustion, it is a prevalent environmental contaminant found in various matrices, including air, water, soil, and sediment.[3][4][5] Understanding the is critical for assessing its ecological risk, developing effective remediation strategies, and protecting human health. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the environment, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties determine its partitioning between different environmental compartments, its susceptibility to degradation processes, and its potential for bioaccumulation. Key properties for this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₅H₁₂[1][6]
Molecular Weight 192.25 g/mol [1][6]
CAS Number 832-71-3[1][6]
Melting Point 63 °C[7]
Boiling Point 370 °C[7]
Log K_ow_ (Octanol-Water Partition Coefficient) 5.2[6]
Henry's Law Constant (H) 2.0 x 10⁻¹ to 3.3 x 10⁻¹ mol/(m³·Pa)[8]

Environmental Fate

The "fate" of a contaminant describes the chemical, physical, and biological transformations it undergoes in the environment.[9] For this compound, these processes include biotic and abiotic degradation, which ultimately determine its persistence.

Biotic Degradation (Biodegradation)

Biodegradation is a primary mechanism for the removal of PAHs from the environment, mediated by microorganisms such as bacteria, fungi, and algae.[10][11]

Microbial Degradation: A variety of bacterial species have been shown to degrade phenanthrene and its methylated derivatives. Genera such as Sphingomonas, Mycobacterium, Stenotrophomonas, and Sinorhizobium are known to utilize phenanthrene as a carbon source.[12][13][14] Studies on methylphenanthrene isomers indicate that the position of the methyl group influences the degradation rate.[15] Some research suggests that this compound is slightly more vulnerable to biodegradation than other isomers.[3][16] The degradation susceptibility generally decreases with an increasing degree of alkylation.[3][5]

Degradation Pathways: The bacterial degradation of phenanthrene typically initiates with a dioxygenase enzyme attacking the aromatic rings.[10] For this compound, the degradation is likely to proceed via dioxygenation at the 1,2- or 3,4- positions of the phenanthrene backbone. This is followed by the formation of a cis-dihydrodiol, dehydrogenation to a diol, and subsequent ortho- or meta-ring cleavage.[10][13] The resulting metabolites are further channeled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. A proposed general pathway for the initial steps of this compound degradation is illustrated below.

G cluster_input Environmental Compartment cluster_pathway Biodegradation Pathway 3MP This compound Dioxygenation Initial Dioxygenation (Dioxygenase Enzyme) 3MP->Dioxygenation Uptake by Microorganism Dihydrodiol 3-Methyl-cis-3,4-dihydroxy- 3,4-dihydrophenanthrene Dioxygenation->Dihydrodiol Dehydrogenation Dehydrogenation (Dehydrogenase) Dihydrodiol->Dehydrogenation Diol 3-Methyl-3,4-dihydroxyphenanthrene Dehydrogenation->Diol Cleavage Meta- or Ortho- Ring Cleavage Diol->Cleavage Metabolites Ring Cleavage Products (e.g., Naphthoic acid derivatives) Cleavage->Metabolites TCA Central Metabolism (TCA Cycle) Metabolites->TCA Further Degradation

Caption: Proposed initial steps in the microbial degradation pathway of this compound.

Abiotic Degradation

Abiotic processes, which do not involve microorganisms, also contribute to the degradation of this compound.

Photodegradation: In the atmosphere and in surface waters, PAHs can be degraded by photolysis, which involves the absorption of light energy leading to chemical transformation.[9] Photocatalytic degradation, often involving semiconductor materials and the generation of reactive oxygen species (ROS), is an effective method for breaking down organic pollutants.[17][18] While specific rates for this compound are not readily available, its chromophoric structure suggests it is susceptible to photodegradation.

Chemical Oxidation: In the atmosphere, this compound can react with hydroxyl radicals (•OH), nitrate radicals (NO₃•), and ozone (O₃). These reactions lead to the formation of oxygenated and nitrated derivatives, which are generally more water-soluble and may be more easily degraded or deposited.

Hydrous Pyrolysis: Under high temperature and pressure in sedimentary environments, a process known as hydrous pyrolysis can lead to the degradation and isomerization of methylphenanthrenes, potentially converting them back to the parent phenanthrene molecule.[19]

Environmental Transport

Transport refers to the movement of contaminants within and between environmental media.[9][20] The high Log K_ow_ and low water solubility of this compound indicate a strong tendency to partition from water into organic phases.

Sorption and Mobility in Soil and Sediment

Once released into the soil or aquatic systems, this compound will preferentially sorb to organic matter and sediment particles.[21][22]

Sorption Mechanisms: Sorption to soil organic matter (SOM) is a key process controlling the mobility and bioavailability of this compound.[22][23] The high organic carbon-water partition coefficient (K_oc_) indicates strong binding. Studies have shown a positive correlation between the sorption of phenanthrene and the aliphatic carbon content of SOM, suggesting that amorphous polymethylene carbon is a significant sorbent phase.[21] Sorption isotherms for phenanthrenes are often nonlinear, which can be described by the Freundlich model, indicating that sorption energy varies with concentration.[23][24]

ParameterDescriptionSignificance for this compound
K_oc_ (Organic Carbon-Water Partition Coefficient) Ratio of the chemical's concentration in the organic carbon phase of soil/sediment to its concentration in the aqueous phase at equilibrium.High K_oc_ values indicate strong sorption to soil and sediment, leading to low mobility in groundwater.
K_d_ (Soil-Water Partition Coefficient) Ratio of the chemical's concentration in the solid phase (soil) to its concentration in the aqueous phase. It is dependent on the fraction of organic carbon (f_oc_) in the soil (K_d_ = K_oc_ x f_oc_).A direct measure of partitioning in a specific soil; higher K_d_ means less leaching potential.[25]

Due to its strong sorption, the mobility of this compound in soil is low, and it is not expected to leach significantly into groundwater unless co-transported with colloidal organic matter.

Volatilization and Atmospheric Transport

Volatilization: The tendency of a chemical to move from water or soil to the air is described by its Henry's Law constant.[8][26] this compound has a relatively low Henry's Law constant, suggesting that volatilization from water is not a dominant transport process.[8] However, volatilization from soil surfaces can occur, particularly in warmer and drier conditions.[9]

Atmospheric Transport: Once in the atmosphere, PAHs can be transported over long distances adsorbed to particulate matter. They are removed from the atmosphere via wet deposition (rain and snow) and dry deposition (gravitational settling).

Bioaccumulation

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. Due to its high lipophilicity (high Log K_ow_), this compound has a significant potential to bioaccumulate in the fatty tissues of organisms.[27][28]

Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF): These factors quantify the potential for a chemical to accumulate in an organism from the surrounding environment (water for BCF) or from all sources, including diet (BAF). Studies on related PAHs have shown significant bioaccumulation in aquatic organisms like mussels and plants.[27][29] For instance, in mussels, methylphenanthrene was among the highest detected accumulated PAH compounds.[27]

Key Experimental Protocols

Assessing the environmental fate of this compound requires specific experimental methodologies. A general workflow for such an assessment is outlined below.

G cluster_workflow Environmental Fate Assessment Workflow cluster_studies Laboratory Studies Sampling Environmental Sampling (Soil, Water, Air, Biota) Extraction Sample Extraction & Cleanup Sampling->Extraction Analysis Chemical Analysis (e.g., GC-MS) Extraction->Analysis FateStudies Laboratory Fate Studies Analysis->FateStudies Provides initial concentrations Modeling Fate & Transport Modeling Analysis->Modeling Calibrates & validates model FateStudies->Modeling Generates rate constants, partition coefficients Risk Risk Assessment FateStudies->Risk Modeling->Risk Biodegradation Biodegradation Assays (Microcosms) Sorption Sorption/Desorption (Batch Equilibrium) Photodegradation Photodegradation Experiments

Caption: A generalized workflow for assessing the environmental fate and transport of a contaminant.

Biodegradation Assessment in Soil Microcosms

Objective: To determine the rate and extent of this compound biodegradation in a specific soil.

Methodology:

  • Soil Collection and Characterization: Collect soil from the site of interest. Characterize its physical and chemical properties, including pH, organic carbon content, texture, and microbial biomass.

  • Microcosm Setup: Prepare replicate microcosms (e.g., glass jars) with a known mass of soil.

  • Spiking: Spike the soil with a known concentration of this compound, typically dissolved in a carrier solvent that is allowed to evaporate.

  • Incubation: Incubate the microcosms under controlled conditions (temperature, moisture). Include sterile controls (e.g., autoclaved or poisoned with sodium azide) to distinguish between biotic and abiotic degradation.

  • Sampling and Analysis: At specified time intervals, sacrifice replicate microcosms. Extract the remaining this compound and its potential metabolites using an appropriate solvent (e.g., hexane/acetone mixture). Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the concentration of this compound over time to determine the degradation kinetics and calculate a half-life.

Sorption Measurement via Batch Equilibrium

Objective: To determine the soil-water partition coefficient (K_d_) for this compound.

Methodology:

  • Sorbent and Sorbate Preparation: Use sieved, air-dried soil as the sorbent. Prepare a stock solution of this compound in a background electrolyte solution (e.g., 0.01 M CaCl₂ to maintain ionic strength and flocculate clays).

  • Experiment Setup: In a series of vials (e.g., glass centrifuge tubes), combine a known mass of soil with a range of initial aqueous concentrations of this compound.[21] Include blanks without soil to check for sorption to the vial walls.

  • Equilibration: Agitate the vials on a shaker for a predetermined time (e.g., 24-48 hours) at a constant temperature to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to separate the solid (soil) and liquid (aqueous) phases.

  • Analysis: Carefully remove an aliquot of the supernatant and analyze it for the equilibrium aqueous concentration (C_e) of this compound using High-Performance Liquid Chromatography (HPLC) or GC-MS.

  • Calculation: Calculate the amount of chemical sorbed to the soil (C_s) by the difference between the initial and equilibrium aqueous concentrations. Plot C_s versus C_e to generate a sorption isotherm. The K_d_ can be calculated from the slope of the linear portion of the isotherm.[21]

Summary and Conclusion

This compound is a persistent organic pollutant with a strong affinity for organic matter in soil and sediment. Its environmental fate is primarily driven by microbial degradation, although abiotic processes like photodegradation can also contribute to its transformation. Due to its high lipophilicity and strong sorption, its mobility in soil and groundwater is limited, but it possesses a significant potential for bioaccumulation in organisms. The rate of these processes is highly dependent on specific environmental conditions. Further research is needed to fully elucidate the specific metabolites of this compound degradation under various environmental conditions and to develop more accurate predictive models for its long-term fate and ecological impact.

References

Toxicological Profile of 3-Methylphenanthrene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with a methyl group substitution. As a member of the vast class of PAHs, which are ubiquitous environmental contaminants formed from the incomplete combustion of organic materials, this compound is of toxicological interest. Its structural similarity to other well-characterized carcinogenic PAHs, such as 3-methylcholanthrene, necessitates a thorough understanding of its potential adverse health effects. This technical guide provides a comprehensive overview of the current knowledge on the toxicological profile of this compound, with a focus on its mechanism of action, metabolic activation, and various toxicological endpoints. Due to the limited availability of data for this compound specifically, information from structurally related compounds, primarily phenanthrene and 3-methylcholanthrene, is included to provide a more complete assessment, with the surrogacy clearly indicated.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic data for this compound are scarce, the general principles governing PAHs apply.

  • Absorption: PAHs are readily absorbed through inhalation, ingestion, and dermal contact. The lipophilic nature of this compound facilitates its passage across biological membranes.

  • Distribution: Following absorption, PAHs are distributed throughout the body, with a tendency to accumulate in adipose tissue and organs with high lipid content.

  • Metabolism: The metabolic activation of phenanthrenes is a critical determinant of their toxicity. The primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, to form reactive intermediates.[1] The metabolism of phenanthrene, the parent compound, proceeds through the formation of arene oxides, which can then be converted to dihydrodiols by epoxide hydrolase.[2] Further oxidation of these dihydrodiols can lead to the formation of highly reactive diol epoxides, which are capable of forming covalent adducts with DNA.[1][3] The presence of a methyl group on the phenanthrene ring, as in this compound, can influence the regioselectivity of metabolism and potentially enhance the formation of carcinogenic metabolites.

  • Excretion: Metabolites of PAHs are typically conjugated with glutathione, sulfate, or glucuronic acid to increase their water solubility and facilitate their excretion in urine and feces.

Mechanism of Toxicity: The Aryl Hydrocarbon Receptor (AHR) Pathway

A central mechanism underlying the toxicity of many PAHs, including this compound, is the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4]

Upon binding to a ligand like this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes.[4] This leads to the induction of a battery of genes, most notably those encoding for drug-metabolizing enzymes such as CYP1A1, CYP1A2, and CYP1B1.[4] While this induction is a mechanism for detoxification, it can also lead to the metabolic activation of PAHs into more toxic and carcinogenic metabolites. Studies have shown that methylated phenanthrenes, including this compound, are more potent activators of the human AHR than the parent compound phenanthrene.[4]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-MP This compound AHR AHR 3-MP->AHR Binds Complex Inactive AHR Complex AHR->Complex AHR_ARNT AHR/ARNT Heterodimer AHR->AHR_ARNT Translocates & Dimerizes with ARNT HSP90 HSP90 HSP90->Complex XAP2 XAP2 XAP2->Complex SRC Src SRC->Complex Complex->AHR Ligand Binding Causes Dissociation XRE XRE (DNA) AHR_ARNT->XRE Binds Gene Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene Induces

Figure 1: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.

Toxicological Profile

Acute Toxicity

Table 1: Acute Toxicity Data (Surrogate)

CompoundTest SpeciesRouteLD50
PhenanthreneRatOral700 mg/kg
Chronic Toxicity

No specific chronic toxicity studies, and therefore no established No Observed Adverse Effect Level (NOAEL), were found for this compound. Chronic exposure to PAHs is generally associated with a range of systemic effects, including impacts on the liver, immune system, and reproductive system.

Genotoxicity

The genotoxic potential of PAHs is closely linked to their metabolic activation to diol epoxides that can form DNA adducts. While specific mutagenicity data for this compound is limited, studies on related compounds provide insights. The parent compound, phenanthrene, is generally considered non-mutagenic in the Ames test. However, the addition of a methyl group can significantly alter the electronic properties and metabolic profile of the molecule, potentially leading to the formation of mutagenic metabolites. For instance, 3-methylcholanthrene is a known mutagen.

Table 2: Genotoxicity Data (Surrogate)

CompoundTest SystemMetabolic ActivationResult
PhenanthreneAmes Test (Salmonella typhimurium)With & WithoutNegative
3-MethylcholanthreneAmes Test (Salmonella typhimurium)WithPositive
Carcinogenicity

There are no specific carcinogenicity bioassays for this compound. However, its structural analogue, 3-methylcholanthrene, is a potent carcinogen in animal models, inducing tumors at various sites including the skin, lung, and mammary gland. The carcinogenic activity of 3-methylcholanthrene is attributed to its metabolic activation to reactive diol epoxides that bind to DNA, leading to mutations in critical genes. Given the structural similarities and the role of the methyl group in directing metabolism, it is plausible that this compound may also possess carcinogenic properties.

Reproductive and Developmental Toxicity

Data on the reproductive and developmental toxicity of this compound are not available. Studies on the parent compound, phenanthrene, have shown some evidence of developmental effects in aquatic organisms. Exposure to complex mixtures of PAHs has been associated with adverse reproductive outcomes in humans and experimental animals.

Immunotoxicity

The immunotoxic effects of this compound have not been specifically investigated. However, many PAHs are known to be immunotoxic, primarily through the activation of the AHR, which plays a crucial role in regulating immune responses. AHR activation can lead to immunosuppression, altering the function of various immune cells, including T-cells, B-cells, and natural killer cells.

Experimental Protocols

Detailed experimental protocols for assessing the toxicological endpoints of this compound can be based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Ames Bacterial Reverse Mutation Test (OECD 471)

This test is used to assess the mutagenic potential of a substance.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis Test_Compound This compound (in DMSO) Mix Mix Bacteria, Test Compound, and S9 Mix (or buffer) Test_Compound->Mix S9 S9 Metabolic Activation Mix S9->Mix Bacteria Salmonella typhimurium (his- strains) Bacteria->Mix Plate Plate on Histidine-deficient Agar Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analysis Compare to Controls (Positive & Negative) Count->Analysis

Figure 2: Ames Test Experimental Workflow.

Methodology:

  • Strains: Use a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) that are auxotrophic for histidine or tryptophan, respectively.

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: The test substance is mixed with the bacterial tester strain and, in the case of metabolic activation, the S9 mix. This mixture is then plated on a minimal glucose agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it induces a reproducible, dose-related increase in the number of revertant colonies.[5][6]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects genotoxic damage at the chromosomal level.

Methodology:

  • Cell Lines: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Treatment: Expose cell cultures to at least three concentrations of this compound, with and without metabolic activation (S9 mix), for a short (3-6 hours) and long (18-24 hours) duration.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[7][8][9]

AHR Activation Assay

This assay determines the potential of a compound to activate the AHR signaling pathway.

AHR_Activation_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis Cells Plate Reporter Cells (e.g., HepG2-XRE-Luciferase) Treat Treat cells with various concentrations of 3-MP Cells->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Measure Measure Luminescence Lyse->Measure Analyze Calculate Fold Induction relative to vehicle control Measure->Analyze

Figure 3: AHR Activation Reporter Assay Workflow.

Methodology:

  • Cell Line: Utilize a cell line, such as human hepatoma (HepG2) cells, that has been stably transfected with a reporter plasmid containing multiple XREs upstream of a reporter gene (e.g., luciferase).[3]

  • Treatment: Plate the cells and treat them with a range of concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Measurement: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

  • Analysis: A dose-dependent increase in reporter gene activity indicates AHR activation.[4][10]

Conclusion

The toxicological profile of this compound is not yet fully characterized. However, based on its structural similarity to other methylated PAHs and its demonstrated ability to activate the AHR, it is reasonable to presume that this compound may pose a health risk. The primary mechanism of toxicity is likely mediated through AHR activation, leading to the induction of metabolic enzymes that can convert this compound into reactive, genotoxic metabolites. While direct evidence is lacking, the potential for carcinogenicity, genotoxicity, and other systemic toxicities cannot be dismissed. Further research, including quantitative toxicity studies and comprehensive carcinogenicity bioassays, is crucial to fully elucidate the toxicological profile of this compound and to accurately assess its risk to human health. The experimental protocols outlined in this guide, based on established OECD guidelines, provide a framework for conducting such necessary investigations.

References

Microbial Degradation Pathways of 3-Methylphenanthrene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of 3-methylphenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH). The document outlines the key microorganisms, enzymatic pathways, and metabolic intermediates involved in its biodegradation. It also presents quantitative data on degradation efficiency, detailed experimental protocols for studying this process, and visualizations of the metabolic pathways.

Introduction

This compound is a component of crude oil and its refined products, and it is released into the environment through various anthropogenic activities. Due to its hydrophobic nature and potential toxicity, understanding its environmental fate and the mechanisms of its biological degradation is of significant interest. Microbial degradation is a primary mechanism for the removal of PAHs from contaminated environments. A variety of bacteria, including species of Mycobacterium, Sphingomonas, Pseudomonas, Arthrobacter, Acidovorax, and Brevibacterium, have been shown to degrade phenanthrene and its alkylated derivatives.[1][2][3][4][5][6] The presence of a methyl group on the phenanthrene ring influences the degradation pathway and rate.

Microbial Degradation Pathways of this compound

The microbial degradation of this compound is initiated by an attack on the aromatic ring system by oxygenase enzymes. The specific pathway can vary depending on the microbial species and environmental conditions. Based on the degradation of phenanthrene and studies on methylphenanthrenes, two primary putative pathways are proposed for this compound: one involving initial dioxygenation on the C-1,2 or C-3,4 positions of the non-methylated rings, and another involving attack on the methylated ring.

Initial Dioxygenase Attack

The degradation is typically initiated by a multi-component enzyme system called ring-hydroxylating dioxygenase (RHD).[7][8] This enzyme incorporates both atoms of molecular oxygen into the aromatic nucleus to form a cis-dihydrodiol. For this compound, the initial attack can occur at different positions on the aromatic rings. Quantum chemical calculations suggest that hydroxylation is most favorable at the C-9 and C-10 positions.[9]

Putative Degradation Pathway via Phthalic Acid

One of the major routes for phenanthrene degradation proceeds through the formation of phthalic acid.[10][11] A similar pathway is proposed for this compound.

Caption: Putative phthalate pathway for this compound degradation.

Putative Degradation Pathway via Salicylic Acid

An alternative pathway for phenanthrene degradation involves the formation of salicylic acid.[4][10] The degradation of this compound may also proceed through a similar route, potentially forming 3-methylsalicylic acid as a key intermediate.[12]

Caption: Putative salicylate pathway for this compound degradation.

Quantitative Data on Degradation

Quantitative data on the microbial degradation of this compound is limited. However, studies on phenanthrene provide valuable insights into the factors influencing degradation rates. The degradation efficiency is affected by environmental parameters such as pH, temperature, and substrate concentration.

MicroorganismSubstrateInitial Concentration (mg/L)Temperature (°C)pHDegradation Efficiency (%)Time (days)Reference
Mycobacterium sp. TJFP1Phenanthrene100379.01004.4[11]
Pseudomonas aeruginosa NG4Phenanthrene100307.0>907
Sphingobium yanoikuyae SJTF8Phenanthrene500307.0>984[5]
Green Algae1-MethylphenanthreneNot specifiedNot specifiedNot specified99.87[9][13]
Green Algae3,6-DimethylphenanthreneNot specifiedNot specifiedNot specified75.67[9][13]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the microbial degradation of this compound.

Enrichment and Isolation of this compound Degrading Microorganisms

Enrichment_Isolation_Workflow cluster_workflow Enrichment and Isolation Workflow Soil_Sample Contaminated Soil Sample Enrichment_Culture Enrichment in Mineral Salts Medium + this compound Soil_Sample->Enrichment_Culture Serial_Dilution Serial Dilution Enrichment_Culture->Serial_Dilution Plating Plating on Solid Medium with this compound Serial_Dilution->Plating Colony_Isolation Isolation of Pure Colonies Plating->Colony_Isolation Identification Microbial Identification (16S rRNA sequencing) Colony_Isolation->Identification

Caption: Workflow for enrichment and isolation of degrading bacteria.

Protocol:

  • Sample Collection: Collect soil or sediment samples from a site contaminated with PAHs.

  • Enrichment Culture: Inoculate 1 g of the sample into a flask containing 100 mL of mineral salts medium (MSM) supplemented with this compound (e.g., 50 mg/L) as the sole carbon source. Incubate at a suitable temperature (e.g., 30°C) with shaking.

  • Subculturing: After a period of incubation (e.g., 7 days), transfer an aliquot of the enrichment culture to fresh MSM with this compound. Repeat this step several times to enrich for potent degraders.

  • Isolation: Perform serial dilutions of the final enrichment culture and plate onto solid MSM plates coated with a layer of this compound.

  • Pure Culture: Isolate distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Identification: Identify the isolated strains through morphological, biochemical, and molecular methods, such as 16S rRNA gene sequencing.[14]

Analysis of Degradation and Metabolite Identification

Metabolite_Analysis_Workflow cluster_workflow Metabolite Analysis Workflow Culture_Sample Microbial Culture + this compound Extraction Solvent Extraction (e.g., Ethyl Acetate) Culture_Sample->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis GC-MS Analysis Concentration->Analysis Identification Metabolite Identification (Mass Spectra Library Comparison) Analysis->Identification

Caption: Workflow for metabolite analysis using GC-MS.

Protocol:

  • Culturing: Grow the isolated microbial strain in liquid MSM containing this compound.

  • Sampling: Collect culture samples at different time intervals.

  • Extraction: Extract the residual this compound and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).[15]

  • Concentration and Derivatization: Concentrate the organic extract and, if necessary, derivatize the metabolites (e.g., silylation) to improve their volatility for gas chromatography.

  • GC-MS Analysis: Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS).[12][16][17]

  • Metabolite Identification: Identify the metabolites by comparing their mass spectra with those in spectral libraries (e.g., NIST) and with authentic standards if available.

Key Enzymes in Degradation

The biodegradation of this compound is catalyzed by a series of enzymes.

  • Ring-Hydroxylating Dioxygenases (RHDs): These multi-component enzymes initiate the degradation by adding two hydroxyl groups to the aromatic ring.[7][8] They typically consist of a terminal oxygenase, a ferredoxin, and a reductase.

  • cis-Dihydrodiol Dehydrogenases: These enzymes convert the cis-dihydrodiol intermediates to the corresponding dihydroxylated aromatic compounds.

  • Ring-Cleavage Dioxygenases: These enzymes cleave the dihydroxylated aromatic ring, either through an ortho- or meta-cleavage mechanism.

  • Monooxygenases: In some cases, particularly in fungi, cytochrome P450 monooxygenases can initiate the attack on the PAH ring.[18][19]

Conclusion

The microbial degradation of this compound is a complex process involving multiple enzymatic steps and metabolic pathways. While the complete degradation pathway has not been fully elucidated, current research suggests that it likely proceeds through initial dioxygenation to form dihydrodiols, followed by ring cleavage to produce intermediates such as methyl-phthalic acid or methyl-salicylic acid, which are then funneled into central metabolic pathways like the TCA cycle. Further research is needed to isolate and characterize the specific enzymes involved and to determine the complete sequence of metabolic intermediates. This knowledge will be crucial for developing effective bioremediation strategies for environments contaminated with methylated PAHs.

References

Solubility of 3-Methylphenanthrene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) characterized by a phenanthrene backbone with a methyl group substitution. As with many PAHs, its nonpolar and lipophilic nature dictates its solubility characteristics, making it generally more soluble in organic solvents than in water.[1] Understanding the solubility of this compound is crucial for a variety of applications, including environmental analysis, toxicological studies, and in the synthesis of more complex molecules in drug discovery and materials science.

This technical guide provides an overview of the solubility of this compound, including qualitative solubility information for related compounds and a detailed experimental protocol for determining its solubility in various organic solvents. Due to a notable lack of specific quantitative solubility data for this compound in publicly available literature, this guide also presents data for the parent compound, phenanthrene, to provide a relevant baseline for researchers.

Qualitative Solubility of Polycyclic Aromatic Hydrocarbons

Polycyclic aromatic hydrocarbons are generally nonpolar and lipophilic. Their solubility in water is typically low and decreases as the molecular weight of the PAH increases.[1] Conversely, their solubility in organic solvents is significantly higher, particularly in nonpolar or aromatic solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific quantitative data on the solubility of this compound in a range of common organic solvents. To provide a useful reference for researchers, the following table summarizes the solubility of the parent compound, phenanthrene, in various organic solvents. It is important to note that the methyl group in this compound may slightly alter its solubility compared to phenanthrene.

Table 1: Solubility of Phenanthrene in Various Organic Solvents

SolventTemperature (°C)Solubility (g / 100 mL)
95% Ethanol (cold)Ambient1.67
95% Ethanol (boiling)7810.0
Absolute EthanolAmbient4.0
BenzeneAmbient50.0
Carbon TetrachlorideAmbient41.7
TolueneAmbient41.7
Carbon DisulfideAmbient100.0
Anhydrous EtherAmbient30.3
Glacial Acetic AcidAmbientSoluble
AcetoneAmbientSoluble
Dimethyl Sulfoxide (DMSO)Ambient~30 mg/mL[2]
Dimethylformamide (DMF)Ambient~30 mg/mL[2]

Note: Data compiled from various sources.[3] "Soluble" indicates that the substance dissolves readily, but specific quantitative data was not provided in the source.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used gravimetric method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Conical flasks with stoppers

  • Thermostatically controlled water bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Filter paper or syringe filters (chemically compatible with the solvent)

  • Pipettes

  • Pre-weighed evaporation dishes or vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled water bath or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and temperature.

  • Sample Collection and Filtration:

    • After the equilibration period, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any solid particles.

    • Filter the collected supernatant through a chemically compatible filter to remove any remaining microcrystals.

  • Gravimetric Analysis:

    • Transfer the filtered, known volume of the saturated solution into a pre-weighed evaporation dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is evaporated, place the dish in an oven at a temperature sufficient to remove any residual solvent without causing the this compound to sublime or decompose.

    • Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

    • The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess This compound to solvent B Equilibrate at constant temperature with agitation A->B C Collect supernatant B->C D Filter to remove undissolved solid C->D E Evaporate solvent from a known volume of filtrate D->E F Dry residue to constant weight E->F G Determine mass of dissolved solute F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationship of Solubility Determination

The following diagram illustrates the logical relationship between the experimental steps and the final solubility determination.

logical_relationship Start Start SaturatedSolution Prepare Saturated Solution Start->SaturatedSolution Equilibrium Achieve Equilibrium SaturatedSolution->Equilibrium IsolateSolution Isolate Saturated Solution Equilibrium->IsolateSolution QuantifySolute Quantify Solute in a Known Volume IsolateSolution->QuantifySolute CalculateSolubility Calculate Solubility QuantifySolute->CalculateSolubility End End CalculateSolubility->End

Caption: Logical flow of the solubility determination process.

Conclusion

References

3-Methylphenanthrene in Crude Oil and Petroleum Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylphenanthrene (3-MP), a significant polycyclic aromatic hydrocarbon (PAH) present in crude oil and petroleum products. The document elucidates the geochemical importance of 3-MP as a molecular marker for assessing the thermal maturity and depositional environment of source rocks. It details the analytical methodologies for the precise quantification of 3-MP, with a focus on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the biological implications of 3-MP, particularly its interaction with the aryl hydrocarbon receptor (AhR) signaling pathway, a critical consideration for toxicology and drug development. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are illustrated with detailed diagrams.

Introduction

This compound is a tricyclic aromatic hydrocarbon and a member of the alkylated polycyclic aromatic hydrocarbon (APAH) family.[1] These compounds are naturally occurring components of crude oil and are also found in various petroleum products.[1] The distribution and relative abundance of methylphenanthrene isomers, including this compound, provide valuable information for petroleum exploration and environmental forensics.[2][3] From a toxicological perspective, methylated PAHs are of increasing interest due to their potential to interact with biological systems, including the activation of the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism and toxicity.[1]

Geochemical Significance

The relative distribution of methylphenanthrene isomers is a widely used tool in organic geochemistry to determine the thermal maturity of crude oils and source rocks.[2][4] As organic matter in source rocks matures with increasing temperature and pressure, the relative abundance of different methylphenanthrene isomers changes in a predictable manner.[2]

The Methylphenanthrene Index (MPI-1) is a commonly used parameter calculated from the peak areas of phenanthrene and its methyl isomers in a gas chromatogram.[2] The thermodynamically more stable β-type isomers (2-MP and 3-MP) are favored over the less stable α-type isomers (1-MP and 9-MP) with increasing maturity.[3]

Table 1: Geochemical Parameters Based on Methylphenanthrene Isomers

ParameterFormulaGeochemical Interpretation
Methylphenanthrene Index 1 (MPI-1)1.5 x ([2-MP] + [3-MP]) / ([Phenanthrene] + [1-MP] + [9-MP])Increases with thermal maturity.[2]
Methylphenanthrene Index 3 (MPI-3)([2-MP] + [3-MP]) / ([1-MP] + [9-MP])Increases with thermal maturity.[5]
Methylphenanthrene Ratio (MPR)[2-MP] / [1-MP]Increases with thermal maturity.

Note: [Compound] denotes the concentration or peak area of the respective compound.

The relative abundance of this compound, along with other isomers, can also provide insights into the depositional environment of the source rock.

Quantitative Analysis

The accurate quantification of this compound in complex matrices like crude oil requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the separation and detection of methylphenanthrene isomers.[6]

Table 2: Typical Concentration Ranges of Methylphenanthrenes in Crude Oils

CompoundConcentration Range (ppm)Reference
Phenanthrene10 - 500[3]
1-Methylphenanthrene5 - 200[3]
2-Methylphenanthrene10 - 300[3]
This compound10 - 300[3]
9-Methylphenanthrene5 - 150[3]

Note: These are general ranges, and actual concentrations can vary significantly depending on the crude oil's origin, maturity, and biodegradation level.

Experimental Protocol: GC-MS Analysis of this compound

This section outlines a typical workflow for the analysis of this compound in crude oil.

3.1.1. Sample Preparation

  • Dilution: Accurately weigh approximately 0.15 g of the crude oil sample into a vial and dilute with 10.0 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.[3]

  • Dehydration: Add approximately 1.00 g of anhydrous sodium sulfate to remove any water.[3]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.[3]

  • Fractionation (Clean-up):

    • Transfer 1.0 mL of the supernatant to a vial containing 1.00 g of activated silica gel.

    • Add 5.0 mL of a 1:1 (v/v) n-hexane/dichloromethane mixture.

    • Vortex and centrifuge at 3000 rpm. An aliquot of the supernatant is then ready for GC-MS analysis.[3]

3.1.2. GC-MS Instrumentation and Parameters

Table 3: Recommended GC-MS Parameters

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature290 °C
Injection Volume1 µL (splitless or split 1:30)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60°C, ramp to 310°C at 2°C/min.[7]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-550
Selected Ion Monitoring (SIM)Target ion for this compound: m/z 192 (molecular ion)

digraph "GC-MS Workflow for this compound Analysis" {
graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth="760px"];
node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Crude_Oil_Sample" [label="Crude Oil Sample"]; "Dilution" [label="Dilution\n(Hexane/DCM)"]; "Dehydration" [label="Dehydration\n(Na2SO4)"]; "Centrifugation1" [label="Vortex &\nCentrifuge"]; "Fractionation" [label="Fractionation\n(Silica Gel)"]; "Centrifugation2" [label="Vortex &\nCentrifuge"]; "Final_Extract" [label="Final Extract for Analysis"]; }

subgraph "cluster_analysis" { label="GC-MS Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "GC_Injection" [label="GC Injection"]; "Separation" [label="Chromatographic Separation\n(HP-5MS Column)"]; "Ionization" [label="Electron Ionization (EI)"]; "Mass_Analysis" [label="Mass Analysis\n(Quadrupole/TOF)"]; "Detection" [label="Detection"]; }

subgraph "cluster_data" { label="Data Processing"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; "Chromatogram" [label="Chromatogram Generation"]; "Peak_Integration" [label="Peak Integration & Identification\n(m/z 192 for 3-MP)"]; "Quantification" [label="Quantification"]; }

"Crude_Oil_Sample" -> "Dilution" [arrowhead=normal, color="#4285F4"]; "Dilution" -> "Dehydration" [arrowhead=normal, color="#4285F4"]; "Dehydration" -> "Centrifugation1" [arrowhead=normal, color="#4285F4"]; "Centrifugation1" -> "Fractionation" [arrowhead=normal, color="#4285F4"]; "Fractionation" -> "Centrifugation2" [arrowhead=normal, color="#4285F4"]; "Centrifugation2" -> "Final_Extract" [arrowhead=normal, color="#4285F4"]; "Final_Extract" -> "GC_Injection" [arrowhead=normal, color="#EA4335"]; "GC_Injection" -> "Separation" [arrowhead=normal, color="#EA4335"]; "Separation" -> "Ionization" [arrowhead=normal, color="#EA4335"]; "Ionization" -> "Mass_Analysis" [arrowhead=normal, color="#EA4335"]; "Mass_Analysis" -> "Detection" [arrowhead=normal, color="#EA4335"]; "Detection" -> "Chromatogram" [arrowhead=normal, color="#FBBC05"]; "Chromatogram" -> "Peak_Integration" [arrowhead=normal, color="#FBBC05"]; "Peak_Integration" -> "Quantification" [arrowhead=normal, color="#FBBC05"]; }


### **4. Biological Effects and Signaling Pathway**

Methylated phenanthrenes, including this compound, have been shown to be more potent activators of the human aryl hydrocarbon receptor (AhR) than their parent compound, phenanthrene. The AhR is a ligand-activated transcription factor that plays a central role in the metabolism of xenobiotics and mediates many of the toxic effects of PAHs.

Upon entering a cell, this compound can bind to the AhR, which is located in the cytoplasm in a complex with chaperone proteins. Ligand binding induces a conformational change, leading to the translocation of the AhR into the nucleus. In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation and detoxification of PAHs.

```dot
digraph "Aryl_Hydrocarbon_Receptor_Signaling_Pathway" {
  graph [splines=true, overlap=false, nodesep=0.6, maxwidth="760px"];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

  subgraph "cluster_cytoplasm" {
    label="Cytoplasm";
    style=filled;
    color="#F1F3F4";
    node [fillcolor="#FFFFFF"];
    "3MP" [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
    "AhR_complex" [label="AhR-Hsp90-XAP2 Complex"];
  }

  subgraph "cluster_nucleus" {
    label="Nucleus";
    style=filled;
    color="#F1F3F4";
    node [fillcolor="#FFFFFF"];
    "AhR_ligand" [label="3MP-AhR Complex"];
    "ARNT" [label="ARNT"];
    "AhR_ARNT" [label="AhR-ARNT Heterodimer"];
    "XRE" [label="Xenobiotic Responsive Element (XRE)"];
    "DNA" [label="DNA", shape=none, margin=0, image="dna.png"]; // Placeholder for a DNA icon"Transcription" [label="Gene Transcription"];
    "mRNA" [label="mRNA"];
    "CYP1A1" [label="CYP1A1, CYP1B1, etc."];
  }

  "3MP" -> "AhR_complex" [label="Binding", arrowhead=normal, color="#4285F4"];
  "AhR_complex" -> "AhR_ligand" [label="Translocation", arrowhead=normal, color="#4285F4"];
  "AhR_ligand" -> "ARNT" [label="Dimerization", arrowhead=normal, color="#34A853"];
  "AhR_ARNT" -> "XRE" [label="Binding", arrowhead=normal, color="#FBBC05"];
  "XRE" -> "Transcription" [arrowhead=normal, color="#FBBC05"];
  "Transcription" -> "mRNA" [arrowhead=normal, color="#FBBC05"];
  "mRNA" -> "CYP1A1" [label="Translation", arrowhead=normal, color="#FBBC05"];
}
Simplified AhR signaling pathway activated by this compound.

The activation of the AhR signaling pathway by this compound is significant for drug development professionals as it can lead to:

  • Induction of drug-metabolizing enzymes: This can alter the metabolism and efficacy of co-administered therapeutic agents.

  • Potential for toxicity: The metabolic activation of PAHs can lead to the formation of reactive metabolites that can bind to DNA and other cellular macromolecules, potentially causing genotoxicity and carcinogenicity. [1]

Conclusion

This compound is a multifaceted molecule with significant implications in both geochemistry and toxicology. Its utility as a molecular marker in petroleum exploration is well-established, providing crucial information on the thermal history of crude oils. The analytical methods for its quantification are robust, with GC-MS being the technique of choice. For researchers in drug development and toxicology, the interaction of this compound with the aryl hydrocarbon receptor highlights the importance of considering the biological activity of individual alkylated PAHs. Further research is warranted to fully elucidate the toxicological profile of this compound and other related compounds to better assess their risk to human health.

References

3-Methylphenanthrene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of 3-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) of significant interest to researchers in environmental science, toxicology, and drug development. This document covers the historical context of its discovery, detailed synthetic methodologies, comprehensive physicochemical properties, and an analysis of its metabolic and signaling pathways. All quantitative data is presented in structured tables, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction

This compound is a tricyclic aromatic hydrocarbon belonging to the extensive family of PAHs. These compounds are ubiquitous environmental constituents, primarily formed from the incomplete combustion of organic materials and are also naturally present in fossil fuels such as coal and crude oil. The scientific interest in this compound and its isomers stems from their environmental prevalence and their potential biological activities, including toxicity and carcinogenicity, which are often linked to their metabolic activation. Understanding the discovery, synthesis, and biological interactions of this compound is crucial for assessing its environmental impact and its potential as a molecular scaffold in medicinal chemistry.

Discovery and History

The specific discovery of this compound is not documented as a singular event but is intrinsically linked to the broader history of coal tar chemistry and the isolation of phenanthrene in the late 19th century. As analytical techniques advanced, it became evident that coal tar and crude oil were complex mixtures containing numerous alkylated PAHs, including the various isomers of methylphenanthrene.

A pivotal moment in the study of phenanthrene and its derivatives was the development of the Haworth synthesis in 1932 by Sir Robert Downs Haworth.[1] This synthetic route provided a rational and versatile method for the preparation of phenanthrenes with defined substitution patterns, enabling systematic studies of their chemical and biological properties. A publication in 1942 detailed the synthesis of 3-acetyl-1-methylphenanthrene, indicating that the synthesis and investigation of specific methylphenanthrene isomers were actively being pursued by the mid-20th century.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₁₂[2][3]
Molecular Weight 192.26 g/mol [2][3]
CAS Number 832-71-3[2]
Melting Point 63 °C[4]
Boiling Point 370 °C[4]
Appearance White to almost white powder/crystal[4]
Solubility Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5]
UV-Vis λmax ~252 nm[5]

Spectral Data:

  • ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound are available in public databases such as the NIST WebBook and PubChem.[3][6]

Synthesis of this compound

The Haworth synthesis remains a classic and illustrative method for the preparation of this compound. The general workflow is depicted below, followed by a detailed experimental protocol.

Haworth_Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Final Product Naphthalene Naphthalene Friedel_Crafts Friedel-Crafts Acylation Naphthalene->Friedel_Crafts 1. AlCl₃ Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Friedel_Crafts Clemmensen Clemmensen Reduction Friedel_Crafts->Clemmensen 2. Zn(Hg), HCl Cyclization Intramolecular Cyclization Clemmensen->Cyclization 3. Polyphosphoric acid Aromatization Dehydrogenation Cyclization->Aromatization 4. Se or Pd/C 3_MP This compound Aromatization->3_MP

Caption: General workflow for the Haworth synthesis of phenanthrenes.

Experimental Protocol: Haworth Synthesis of this compound (Illustrative)

This protocol is a generalized procedure and requires optimization. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.[7]

Step 1: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride

  • To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene at 0-5 °C, add a solution of naphthalene (1 equivalent) and succinic anhydride (1.1 equivalents) in nitrobenzene dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of keto-acids by recrystallization or column chromatography to isolate the desired β-(1-naphthoyl)propionic acid.

Step 2: Clemmensen Reduction of the Keto-Acid

  • Prepare amalgamated zinc by stirring zinc powder with a dilute solution of mercuric chloride for a few minutes, then decanting the aqueous solution.

  • Add the purified keto-acid from Step 1 to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and toluene.

  • Heat the mixture to reflux for several hours until the carbonyl group is reduced to a methylene group (monitored by TLC).[8]

  • After cooling, separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield γ-(1-naphthyl)butyric acid.

Step 3: Intramolecular Cyclization

  • Add the γ-(1-naphthyl)butyric acid from Step 2 to polyphosphoric acid.

  • Heat the mixture with stirring for several hours at a temperature sufficient to effect cyclization (e.g., 100-150 °C).

  • Pour the hot mixture onto ice, and extract the product with an appropriate solvent (e.g., ether).

  • Wash the organic extract with water, sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄ and evaporate the solvent to give the cyclic ketone, 4-keto-1,2,3,4-tetrahydrophenanthrene.

Step 4: Aromatization (Dehydrogenation)

  • Mix the cyclic ketone from Step 3 with selenium powder or palladium on charcoal (Pd/C).

  • Heat the mixture to a high temperature (e.g., 250-300 °C) for several hours.

  • After cooling, dissolve the product in a suitable solvent and filter to remove the catalyst.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Metabolic and Signaling Pathways

The biological activity of this compound, like many other PAHs, is closely linked to its metabolism, which can lead to detoxification or bioactivation to toxic and carcinogenic metabolites.

Metabolic Activation

The metabolism of methylphenanthrenes is primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly isoforms like CYP1A1, CYP1A2, and CYP1B1.[9][10] The metabolic process involves the formation of epoxides, which are then hydrolyzed by epoxide hydrolase to form dihydrodiols.[11] Further oxidation can lead to the formation of diol epoxides, which are highly reactive electrophiles capable of binding to cellular macromolecules like DNA, potentially initiating carcinogenesis. For this compound, metabolism can occur at various positions on the aromatic rings.

Metabolic_Pathway MP This compound Epoxide Arene Oxide (Epoxide) MP->Epoxide CYP450 Dihydrodiol trans-Dihydrodiol Epoxide->Dihydrodiol Epoxide Hydrolase Detox Detoxification (e.g., Glutathione Conjugation) Epoxide->Detox DiolEpoxide Diol Epoxide Dihydrodiol->DiolEpoxide CYP450 Dihydrodiol->Detox DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Covalent Binding

Caption: Generalized metabolic activation pathway of this compound.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound and other methylated PAHs can act as ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[6] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding drug-metabolizing enzymes, most notably CYP1A1, CYP1A2, and CYP1B1.[3] This induction of metabolizing enzymes is a key mechanism of both detoxification and, paradoxically, bioactivation of PAHs. Studies have shown that methylated phenanthrenes can be more potent activators of the human AhR than the parent phenanthrene molecule.[6]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MP This compound AhR_complex AhR-Hsp90-XAP2 Complex MP->AhR_complex Binding AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change AhR_ARNT AhR-ARNT Dimer AhR_ligand->AhR_ARNT Nuclear Translocation & Dimerization with ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Transcription Gene Transcription XRE->Transcription CYP1A1 CYP1A1, CYP1A2, CYP1B1, etc. Transcription->CYP1A1

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Conclusion

This compound serves as a representative member of the alkylated polycyclic aromatic hydrocarbons, a class of compounds with significant environmental and toxicological implications. Its history is intertwined with the development of organic synthesis, and its study continues to be relevant for understanding the mechanisms of chemical carcinogenesis and for the development of new molecular entities. The detailed information on its synthesis, properties, and biological pathways provided in this guide is intended to support further research and development in these critical areas.

References

The Unseen Threat: An In-depth Technical Guide to the Environmental Significance of Methylated Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polycyclic Aromatic Hydrocarbons (PAHs) are well-established environmental pollutants with significant carcinogenic and mutagenic properties. However, their methylated derivatives (methylated PAHs or MPAHs), which are also widespread, often exhibit distinct and sometimes more potent toxicological effects. This technical guide provides a comprehensive overview of the environmental significance of methylated PAHs, detailing their sources, environmental fate, and toxicological profiles. It includes a compilation of quantitative data on their concentrations in various environmental matrices, an examination of their toxic equivalency factors, and detailed experimental protocols for their analysis and toxicological assessment. Furthermore, this guide visualizes key signaling pathways and experimental workflows to provide a deeper understanding of the molecular mechanisms underlying their toxicity. This document is intended to be a critical resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with these pervasive environmental contaminants.

Introduction

Methylated polycyclic aromatic hydrocarbons (MPAHs) are a class of organic compounds characterized by a PAH structure with one or more methyl group substitutions. These compounds are ubiquitous in the environment, originating from both natural and anthropogenic sources. While regulatory focus has historically been on the 16 priority PAHs identified by the U.S. Environmental Protection Agency (EPA), a growing body of evidence indicates that MPAHs can be more abundant and, in some cases, more toxic than their parent compounds.[1][2] This guide aims to provide an in-depth technical resource on the environmental significance of MPAHs, with a focus on their toxicological implications and the methodologies used for their study.

Sources, Environmental Fate, and Transport

MPAHs are introduced into the environment from two primary types of sources: petrogenic and pyrogenic.

  • Petrogenic Sources: These sources are related to crude oil and its refined products. Crude oil naturally contains a high proportion of alkylated PAHs, often exceeding the concentration of their parent compounds.[3] Oil spills, industrial effluents, and runoff from asphalt surfaces are significant contributors to petrogenic MPAH contamination in aquatic and terrestrial environments.

  • Pyrogenic Sources: These sources involve the incomplete combustion of organic materials. While high-temperature combustion tends to favor the formation of parent PAHs, lower-temperature combustion processes can produce a greater proportion of MPAHs.[4] Sources include vehicle exhaust, coal combustion, wood burning, and industrial processes.

Once released into the environment, the fate and transport of MPAHs are governed by their physicochemical properties. Due to their hydrophobicity, they tend to adsorb to particulate matter in the air and sediment in aquatic systems.[5] This association with particles allows for their long-range atmospheric transport and subsequent deposition in remote areas. In aquatic environments, they accumulate in sediments, where they can persist for long periods.[6]

Toxicological Effects and Signaling Pathways

The toxicity of MPAHs is a significant concern, with evidence pointing to their carcinogenic, mutagenic, and endocrine-disrupting properties. Methylation can alter the metabolic activation and detoxification pathways of PAHs, often leading to the formation of more reactive and toxic metabolites.

Carcinogenicity and Metabolic Activation

Many MPAHs are procarcinogens, requiring metabolic activation to exert their carcinogenic effects. This process is primarily mediated by cytochrome P450 enzymes. The metabolic activation of a representative MPAH, 7,12-dimethylbenz[a]anthracene (DMBA), is a well-studied example that proceeds through the formation of diol epoxides, which can then form adducts with DNA, leading to mutations and the initiation of cancer.[7] The general pathway for metabolic activation of PAHs is depicted below.

Metabolic_Activation_of_PAHs PAH Parent PAH / Methylated PAH Epoxide Epoxide PAH->Epoxide CYP450 Diol Dihydrodiol Epoxide->Diol Epoxide Hydrolase DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Diol->DiolEpoxide CYP450 DNA_Adduct DNA Adducts DiolEpoxide->DNA_Adduct Covalent Binding Mutation Mutations DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation of PAHs to carcinogenic diol epoxides.
Aryl Hydrocarbon Receptor (AhR) Signaling

Many PAHs and MPAHs are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of the AhR signaling pathway can lead to a range of toxicological effects, including the induction of metabolic enzymes, disruption of cellular processes, and immunotoxicity. The canonical AhR signaling pathway is illustrated below.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH / MPAH Ligand AhR_complex AhR-Hsp90-XAP2 Complex PAH->AhR_complex Binding PAH_AhR Ligand-AhR Complex AhR_complex->PAH_AhR Conformational Change ARNT ARNT PAH_AhR->ARNT Dimerization AhR_ARNT AhR-ARNT Dimer ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Target_Genes Induction

Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Estrogen Receptor (ER) Signaling and Endocrine Disruption

Certain MPAHs and their metabolites can act as endocrine-disrupting chemicals by interacting with the estrogen receptor (ER). This can lead to altered gene expression and disruption of normal hormonal signaling, potentially contributing to reproductive and developmental problems, as well as hormone-dependent cancers. The estrogenic activity of these compounds can be assessed using in vitro assays such as the VM7Luc4E2 transactivation assay.[8][9]

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MPAH MPAH / Metabolite ER Estrogen Receptor (ER) MPAH->ER Binding MPAH_ER Ligand-ER Complex ER->MPAH_ER ERE Estrogen Response Element (ERE) MPAH_ER->ERE Binding Target_Genes Target Gene Transcription ERE->Target_Genes Activation/Repression

Estrogen Receptor (ER) signaling pathway activation by MPAHs.

Quantitative Data on Environmental Concentrations

The following tables summarize the concentrations of various methylated PAHs reported in different environmental matrices. These values can vary significantly depending on the proximity to sources of contamination.

Table 1: Concentrations of Methylated PAHs in Soil and Sediment

Methylated PAHMatrixConcentration Range (ng/g dry weight)LocationReference
MethylphenanthrenesSediment10 - 5,000Various Rivers and Estuaries[6]
MethylanthracenesSediment5 - 1,000Various Rivers and Estuaries[6]
MethylchrysenesSediment2 - 500Contaminated Harbor[10]
Methylbenz[a]anthracenesSediment1 - 300Contaminated Harbor[10]
C1-C4 NaphthalenesSoil50 - 10,000Oil-Contaminated Site-
C1-C4 Phenanthrenes/AnthracenesSoil20 - 5,000Industrial Area-
Sum of Methylated PAHsSewage Sludge48.1 - 479Northeastern China[8]

Table 2: Concentrations of Methylated PAHs in Air and Water

Methylated PAHMatrixConcentration RangeLocationReference
MethylnaphthalenesAir (particulate)1 - 50 ng/m³Urban Area[11]
MethylphenanthrenesAir (particulate)0.5 - 20 ng/m³Urban Area[11]
Individual Methyl-PAHsAir (particulate)5 - 183 pg/m³Coastal Mediterranean[4]
NaphthaleneFreshwater0.1 - 10 µg/LVarious[5]
AnthraceneFreshwater0.01 - 5 µg/LVarious[5]
Total PAHs (including alkylated)Freshwaterup to 163 ng/LAmazon Surface Waters[12]
Total PAHs (including alkylated)Marine Water38 - 200 ng/g (sediment)Coastal Vietnam[6]

Toxicity Equivalency Factors (TEFs) and Relative Potency Factors (RPFs)

To assess the carcinogenic risk of complex PAH mixtures, Toxicity Equivalency Factors (TEFs) or Relative Potency Factors (RPFs) are used. These factors express the toxicity of a PAH congener relative to that of benzo[a]pyrene (BaP), which is assigned a TEF of 1. Several studies have shown that some MPAHs have TEFs greater than their parent compounds, indicating higher carcinogenic potential.[13][14]

Table 3: Selected Toxicity Equivalency Factors (TEFs) for Methylated PAHs

CompoundTEFReference
Benzo[a]pyrene (BaP)1[15]
5-Methylchrysene1[14]
7,12-Dimethylbenz[a]anthracene10[16]
Dibenz[a,h]anthracene1[15]
6-Methyl-benzo(a)pyrene>1 (potentially up to 20)[13]

Note: TEF values can vary depending on the methodology and endpoint used for their derivation. The values presented here are for illustrative purposes and should be used with consideration of their source.

Detailed Experimental Protocols

Analysis of Methylated PAHs in Soil/Sediment by GC-MS

This protocol outlines a general procedure for the extraction, cleanup, and analysis of MPAHs in solid matrices.

Workflow Diagram:

GCMS_Workflow Start Sample Collection & Homogenization Spiking1 Spike with Surrogate Standards Start->Spiking1 Extraction Soxhlet or Ultrasonic Extraction (e.g., Dichloromethane/Acetone) Spiking1->Extraction Concentration1 Concentration of Extract Extraction->Concentration1 Cleanup Silica Gel Column Chromatography Concentration1->Cleanup Concentration2 Concentration & Solvent Exchange Cleanup->Concentration2 Spiking2 Spike with Internal Standard Concentration2->Spiking2 GCMS GC-MS Analysis (SIM mode) Spiking2->GCMS Quantification Data Analysis & Quantification GCMS->Quantification

Workflow for GC-MS analysis of MPAHs in soil/sediment.

Methodology:

  • Sample Preparation: Homogenize the freeze-dried soil or sediment sample. Weigh approximately 10 g of the sample into an extraction thimble.

  • Surrogate Spiking: Spike the sample with a known amount of deuterated MPAH surrogate standards to monitor extraction efficiency.

  • Extraction: Place the thimble in a Soxhlet apparatus and extract with a suitable solvent mixture (e.g., dichloromethane:acetone 1:1 v/v) for 16-24 hours. Alternatively, use ultrasonic extraction with the same solvent for a shorter duration (e.g., 3 x 15 minutes).

  • Concentration: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup: Prepare a silica gel column and condition it with a non-polar solvent (e.g., hexane). Apply the concentrated extract to the column and elute with a solvent of increasing polarity to separate the MPAHs from interfering compounds.

  • Final Concentration and Internal Standard Spiking: Concentrate the cleaned extract to a final volume of 1 mL. Add a known amount of an internal standard (e.g., a deuterated PAH not expected in the sample) just before analysis for quantification.

  • GC-MS Analysis: Analyze the extract using a gas chromatograph coupled to a mass spectrometer (GC-MS) operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Use a capillary column suitable for PAH analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Quantification: Identify and quantify the target MPAHs based on their retention times and characteristic mass fragments compared to a calibration curve generated from authentic standards. Correct the concentrations based on the recovery of the surrogate standards.

VM7Luc4E2 Estrogen Receptor Transactivation Assay

This protocol describes a cell-based reporter gene assay to determine the estrogenic activity of MPAHs.

Methodology:

  • Cell Culture: Culture VM7Luc4E2 cells (a variant of the MCF-7 human breast cancer cell line) in appropriate growth medium. These cells are stably transfected with a luciferase reporter gene under the control of estrogen response elements (EREs).[10]

  • Cell Plating: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Dosing: Prepare serial dilutions of the test MPAH compounds in a suitable solvent (e.g., DMSO). Add the diluted compounds to the cell plates. Include a positive control (e.g., 17β-estradiol) and a solvent control.

  • Incubation: Incubate the plates for a defined period (e.g., 24 hours) to allow for receptor binding and reporter gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Express the results as a fold induction over the solvent control or as a relative potency compared to the positive control. Determine the EC50 value (the concentration that elicits a half-maximal response). To confirm that the observed activity is ER-mediated, the assay can be co-treated with an ER antagonist, such as ICI 182,780.[8]

Conclusion

Methylated PAHs represent a significant and often overlooked class of environmental contaminants. Their widespread distribution, potential for long-range transport, and in some cases, enhanced toxicity compared to their parent compounds, underscore the need for their inclusion in environmental monitoring and risk assessment frameworks. This technical guide has provided a comprehensive overview of the current state of knowledge regarding the environmental significance of MPAHs, from their sources and fate to their toxicological effects and the analytical methods used for their study. The provided data tables, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers and professionals working to address the challenges posed by these compounds. Further research is needed to expand the database of quantitative occurrence data and toxicity factors for a wider range of MPAHs to enable more accurate risk assessments and the development of effective mitigation strategies.

References

Methodological & Application

Analysis of 3-Methylphenanthrene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed methodology for the identification and quantification of 3-Methylphenanthrene in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) and an isomer of methylphenanthrene. PAHs are a class of organic compounds that are of significant interest due to their presence in fossil fuels, and as byproducts of incomplete combustion. Their analysis is crucial in environmental monitoring and geochemical studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of specific PAH isomers like this compound.[1] This application note outlines a complete workflow from sample preparation to data analysis for this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.[2][3] The choice of method will depend on the sample matrix (e.g., crude oil, sediment, water).

2.1.1. Liquid-Liquid Extraction (LLE)

This technique is suitable for aqueous samples.

  • To 100 mL of the water sample, add a suitable surrogate internal standard.

  • Adjust the pH of the sample to neutral.

  • Transfer the sample to a separatory funnel.

  • Add 30 mL of a non-polar organic solvent (e.g., dichloromethane or hexane).

  • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction two more times with fresh portions of the organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

2.1.2. Solid Phase Extraction (SPE)

SPE is a more modern and efficient technique for sample cleanup and concentration.[4]

  • Condition an appropriate SPE cartridge (e.g., C18) by passing methanol followed by deionized water through it.

  • Load the pre-filtered sample onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the this compound and other PAHs with a strong organic solvent (e.g., dichloromethane).

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2.1.3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide residue analysis in food, the QuEChERS method can be adapted for PAHs in complex solid matrices.[2]

  • Homogenize 10-15 g of the sample.

  • Add an appropriate amount of water and an extraction solvent (e.g., acetonitrile).

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

  • Shake vigorously and centrifuge.

  • Take an aliquot of the organic supernatant for dispersive SPE (dSPE) cleanup.

  • Add the supernatant to a dSPE tube containing sorbents like PSA and C18 to remove interferences.

  • Vortex and centrifuge.

  • The resulting supernatant is ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS conditions for the analysis of PAHs, including this compound.[5][6][7]

Gas Chromatograph (GC) Conditions:

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm ID, 0.25 µm film thickness.[5]

  • Inlet: Splitless mode.

  • Inlet Temperature: 320 °C.[7]

  • Carrier Gas: Helium at a constant flow of 2 mL/min.[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp 1: 10 °C/min to 250 °C.

    • Ramp 2: 5 °C/min to 320 °C, hold for 10 min.

  • Injection Volume: 1 µL.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Source Temperature: 320 °C.[7]

  • Transfer Line Temperature: 320 °C.[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative analysis.

  • SIM Ions for this compound: The primary ion to monitor for this compound is its molecular ion at m/z 192.10.[9][10][11] Other confirmatory ions include m/z 191 and 189.[12]

  • Mass Range (Full Scan): 50-500 amu.

Data Presentation

Quantitative data for this compound from various analyses are summarized below. The molecular weight of this compound is 192.26 g/mol .[13]

ParameterValueReference
Molecular Weight 192.26 g/mol [13]
CAS Registry Number 832-71-3[13]
Primary Monitored Ion (m/z) 192.10[9][10][11]
Qualifier Ion 1 (m/z) 191[12]
Qualifier Ion 2 (m/z) 189[12]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Environmental Matrix) Extraction Extraction (LLE, SPE, or QuEChERS) Sample->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection DataAcquisition Data Acquisition System Detection->DataAcquisition Identification Peak Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS analysis workflow for this compound.

References

Application Note: Quantification of 3-Methylphenanthrene in Sediment Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Polycyclic Aromatic Hydrocarbons (PAHs) are a class of persistent organic pollutants that accumulate in the environment, with marine and river sediments acting as significant sinks.[1] 3-Methylphenanthrene, an alkylated PAH, is of environmental concern due to its potential toxicity and persistence. Accurate quantification in complex matrices like sediment is crucial for environmental risk assessment and toxicological studies.[2][3] This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its superior separation, selectivity, and sensitivity for PAH analysis.[4]

Principle The methodology involves the efficient extraction of this compound from the solid sediment matrix using an organic solvent, followed by a cleanup step to remove interfering co-extracted substances. The final extract is then analyzed using a high-resolution GC-MS system. Quantification is achieved by comparing the analyte's response to that of a certified reference standard, using an internal standard to correct for matrix effects and variations in instrument response.

Experimental Protocols

1. Sample Preparation

  • Objective: To prepare the sediment sample for efficient extraction by removing moisture and ensuring homogeneity.

  • Protocol:

    • Homogenize the wet sediment sample thoroughly.

    • Freeze-dry the sample until a constant weight is achieved to remove all water content.

    • Grind the dried sediment using a mortar and pestle to create a fine, uniform powder.

    • Sieve the powdered sediment through a 250 µm mesh to ensure a consistent particle size for extraction.

    • Store the prepared sample in a desiccator at room temperature until extraction.

2. Extraction: Ultrasound-Assisted Extraction (UAE)

  • Objective: To extract this compound from the sediment matrix into an organic solvent.[4] Ultrasonic extraction is chosen for its efficiency and reduced solvent consumption compared to traditional methods like Soxhlet.[1][4][5]

  • Protocol:

    • Weigh approximately 5 g of the prepared sediment sample into a glass centrifuge tube.

    • Spike the sample with an appropriate internal standard (e.g., deuterated PAH like Phenanthrene-d10).

    • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and hexane to the tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.[1]

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the solvent from the sediment.

    • Carefully decant the supernatant (the solvent extract) into a clean collection flask.

    • Repeat the extraction process (steps 3-6) two more times with fresh solvent, combining all supernatants.

    • Concentrate the combined extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Extract Cleanup: Solid Phase Extraction (SPE)

  • Objective: To remove interfering compounds from the crude extract prior to GC-MS analysis.[1]

  • Protocol:

    • Prepare a solid phase extraction (SPE) cartridge containing 2 g of silica gel (activated by heating at 150°C for 4 hours).

    • Condition the cartridge by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.

    • Load the 1 mL concentrated extract onto the SPE cartridge.

    • Elute interfering compounds with 15 mL of hexane and discard this fraction.

    • Elute the PAH fraction, containing this compound, with 20 mL of a 1:1 (v/v) mixture of dichloromethane and hexane.

    • Collect this fraction and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS analysis.

4. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate, identify, and quantify this compound in the cleaned extract. The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to achieve low detection limits.[6][7]

  • Protocol:

    • System: Agilent 8890 GC with a 5977 Series MSD or equivalent.[7]

    • Injection: 1 µL, pulsed splitless mode.

    • Inlet Temperature: 320°C.[7]

    • GC Column: HP-5ms (or equivalent PAH-selective column), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 310°C.

      • Hold at 310°C for 10 minutes.

    • MSD Transfer Line: 320°C.[7]

    • MS Source Temperature: 320°C.[7]

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound (molecular weight 192.26), monitor the primary ion (m/z 192) and a qualifier ion (e.g., m/z 191).

5. Calibration and Quantification

  • Objective: To create a calibration curve for the accurate determination of this compound concentration.

  • Protocol:

    • Prepare a series of calibration standards of this compound (e.g., 1, 5, 10, 50, 100 ng/mL) in hexane.

    • Spike each standard with the same concentration of internal standard used for the samples.

    • Analyze each standard using the same GC-MS method.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

    • The linearity of the curve should be confirmed with a coefficient of determination (R²) greater than 0.99.[6][7]

    • Quantify the concentration of this compound in the sediment samples by applying the response ratio from the sample analysis to the calibration curve.

Data Presentation

The performance of the described method is summarized in the table below, with typical values derived from established environmental analysis protocols.

ParameterTypical Value / RangeReference
Linearity (R²) > 0.99[6][7]
Method Detection Limit (MDL) 0.02 - 0.80 ng/g (dry weight)[4]
Recovery Rate 70% - 110%[4]
GC-MS Mode Selected Ion Monitoring (SIM)[6][7]
Internal Standard Deuterated PAHs (e.g., Phenanthrene-d10)[6]

Mandatory Visualization

The overall logical flow of the analytical protocol is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing sampling Sediment Sampling preparation Freeze-Drying & Sieving sampling->preparation extraction Ultrasound-Assisted Extraction (UAE) preparation->extraction cleanup Solid Phase Extraction (SPE) Cleanup extraction->cleanup gcms GC-MS Analysis (SIM Mode) cleanup->gcms quantification Quantification via Calibration Curve gcms->quantification reporting Final Concentration Report (ng/g dry weight) quantification->reporting

References

Application Note: Extraction of 3-Methylphenanthrene from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) often found as a contaminant in soil. PAHs are compounds of environmental concern due to their potential carcinogenic and mutagenic properties.[1] Accurate quantification of this compound in environmental matrices is crucial for risk assessment and remediation studies. This application note provides detailed protocols for the extraction of this compound from soil using various established techniques, including Soxhlet extraction, Ultrasound-Assisted Extraction (UAE), and Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE).

General Experimental Workflow

The overall process for determining the concentration of this compound in soil involves several key stages, from sample collection to final analysis. Proper sample preparation is critical to ensure accurate and reproducible results. The general workflow is outlined below.

General_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Sample Soil Sample Collection Drying Air Drying / Lyophilization Sample->Drying Sieving Sieving (<2mm) Drying->Sieving Homogenization Homogenization Sieving->Homogenization Extraction Extraction (Soxhlet, UAE, or PLE) Homogenization->Extraction Cleanup Extract Clean-up (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Analysis Analysis (e.g., GC-MS) Concentration->Analysis

Figure 1: General workflow for the analysis of this compound in soil.

Comparison of Extraction Methods

Several techniques are available for extracting PAHs from soil matrices.[1][2] The choice of method often depends on factors such as required recovery, sample throughput, solvent consumption, and available instrumentation. A summary of quantitative performance data for common methods is presented below. The data generally pertains to the 16 US EPA priority PAHs, a group that includes phenanthrene, the parent compound of this compound.

Table 1: Summary of Quantitative Data for PAH Extraction Methods from Soil

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Pressurized Liquid Extraction (PLE/ASE)
Typical Recovery 84-100% (for PAHs with >4 rings)[1]71-107%[3]75-116.2%[4]
Extraction Time 16-24 hours[5][6]10-60 minutes[3][7][8]~20 minutes per sample[9]
Solvent Volume ~100-225 mL[5][6]~10-40 mL[3][10]~15-40 mL[9]
Limit of Detection (LOD) Method Dependent0.008-0.026 µg/mL (extract)[3]0.10-3.90 µg/L (extract)[9]
Limit of Quantification (LOQ) Method Dependent0.024-0.078 µg/mL (extract)[3]Method Dependent
Key Advantages Established, exhaustive extraction[1]Fast, simple, low costFast, automated, low solvent use[9][11]
Key Disadvantages Time-consuming, large solvent volume[6]Recoveries can be matrix-dependent[12]High initial instrument cost

Experimental Protocols

The following sections provide detailed protocols for three common methods for extracting this compound from soil.

Protocol 1: Soxhlet Extraction

Soxhlet extraction is a classical and robust method that ensures thorough contact between the sample and the solvent.[1][5] It is often used as a benchmark for other extraction techniques.[1]

Soxhlet_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction A Weigh 10g of dried, sieved soil sample B Mix sample with 10g of anhydrous sodium sulfate A->B C Place mixture into a cellulose extraction thimble B->C D Place thimble in Soxhlet extractor C->D E Add 200 mL of solvent (e.g., Hexane/Acetone 1:1) to a round-bottom flask D->E F Extract for 16-20 hours at ~20 cycles/hour E->F G Cool the apparatus F->G H Dry extract over sodium sulfate G->H I Concentrate extract using a rotary evaporator or Kuderna-Danish (K-D) apparatus H->I J Proceed to Clean-up and Analysis I->J

Figure 2: Step-by-step workflow for Soxhlet extraction.

Methodology:

  • Sample Preparation: Weigh approximately 10 g of air-dried, sieved (<2 mm) soil into a beaker. Add an equal amount of anhydrous sodium sulfate and mix thoroughly with a spatula until the mixture is a free-flowing powder.[5][13] This step is crucial for removing residual moisture that could hinder extraction efficiency.[13]

  • Thimble Loading: Transfer the soil-sulfate mixture into a cellulose extraction thimble. Place a small plug of glass wool on top of the sample to prevent particles from splashing into the solvent.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. Add approximately 200 mL of a suitable solvent, such as a 1:1 (v/v) mixture of hexane and acetone, and a few boiling chips to a pre-weighed round-bottom flask.[14]

  • Extraction: Assemble the Soxhlet apparatus with a condenser. Heat the flask to initiate solvent reflux. Allow the extraction to proceed for 16-20 hours, ensuring a cycle rate of approximately 20 cycles per hour.[5]

  • Concentration: After extraction, allow the apparatus to cool. Pass the extract through a drying column containing anhydrous sodium sulfate to remove any condensed water. Concentrate the dried extract to a small volume (e.g., 1-2 mL) using a Kuderna-Danish (K-D) apparatus or a rotary evaporator.[15]

  • Final Steps: The concentrated extract is now ready for clean-up procedures, such as solid-phase extraction (SPE), followed by instrumental analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) / Sonication

UAE uses high-frequency sound waves to create cavitation bubbles in the solvent, enhancing the disruption of the soil matrix and the dissolution of analytes.[16] This method significantly reduces extraction time compared to Soxhlet.[3][16]

UAE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction A Weigh 1-2g of dried, sieved soil into a glass vial B Spike with internal standards (if required) A->B C Add 10 mL of solvent (e.g., Dichloromethane or Ethyl Acetate/n-Hexane 1:1) B->C D Place vial in an ultrasonic bath C->D E Sonicate for 30-60 minutes at a controlled temperature (e.g., 30°C) D->E F Separate extract from soil (Centrifugation or Filtration) E->F G Collect the supernatant/filtrate F->G H Concentrate extract under a gentle stream of nitrogen G->H I Proceed to Clean-up and Analysis H->I

Figure 3: Step-by-step workflow for Ultrasound-Assisted Extraction (UAE).

Methodology:

  • Sample Preparation: Weigh 1-2 g of dried, sieved soil into a screw-cap glass vial or tube.

  • Solvent Addition: Add 10 mL of an appropriate extraction solvent. A 1:1 mixture of ethyl acetate and n-hexane or dichloromethane are commonly used.[3][17]

  • Sonication: Place the vial in an ultrasonic bath. Sonicate the sample for 30-60 minutes.[3] Maintaining a constant temperature (e.g., 30°C) is recommended to ensure reproducibility.

  • Extract Separation: After sonication, separate the solvent extract from the solid soil matrix. This can be achieved by centrifugation (e.g., at 2000 rpm for 5 minutes) and collecting the supernatant, or by vacuum filtration.[17]

  • Concentration: The collected extract can be concentrated if necessary. For volatile solvents, this is often done by evaporation under a gentle stream of nitrogen.

  • Final Steps: The extract is now ready for subsequent clean-up and analysis. A solid-phase extraction (SPE) step using a C18 cartridge is often employed for clean-up.[3]

Protocol 3: Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE)

PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[11] The high pressure keeps the solvent in a liquid state above its boiling point, which enhances its solvating power and decreases its viscosity, allowing for better penetration into the sample matrix.[2]

PLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_post Post-Extraction A Weigh 10g of dried, sieved soil B Mix sample with a dispersing agent (e.g., diatomaceous earth) A->B C Load mixture into the PLE extraction cell B->C D Place cell in PLE instrument C->D E Set Extraction Parameters: - Solvent: Dichloromethane/Acetone (1:1) - Temperature: 100°C - Pressure: 1500 psi D->E F Perform automated extraction cycle (e.g., 10 min static time) E->F G Collect extract in a vial F->G H Concentrate extract if necessary G->H I Proceed to Clean-up and Analysis H->I

Figure 4: Step-by-step workflow for Pressurized Liquid Extraction (PLE/ASE).

Methodology:

  • Cell Preparation: Place a cellulose filter at the bottom of a stainless-steel extraction cell.

  • Sample Loading: Weigh approximately 10 g of dried, sieved soil and mix it with a dispersing agent like diatomaceous earth to prevent clumping. Load the mixture into the extraction cell and place a second filter on top. For enhanced in-cell clean-up, sorbents like alumina or silica gel can be added to the cell.[4][18]

  • Extraction Parameters: Place the cell into the automated PLE/ASE system. Set the extraction parameters. Typical conditions for PAHs are:

    • Solvent: Dichloromethane/acetone (1:1, v/v)[9] or Toluene.[19]

    • Temperature: 70-100°C.[9][4]

    • Pressure: 1500-1800 psi.[4][7]

    • Static Time: 10 minutes.[4][19]

    • Cycles: 1-2.

  • Automated Extraction: Start the automated extraction process. The instrument will heat and pressurize the cell, perform the static extraction, and then flush the extract into a collection vial.

  • Final Steps: The collected extract is often clean enough for direct analysis but can be concentrated and subjected to further clean-up if necessary.[4][19]

Post-Extraction Clean-up and Analysis

Following extraction, the crude extract often contains co-extracted matrix components that can interfere with analysis.

  • Clean-up: Solid-Phase Extraction (SPE) is a common technique used to clean the extracts.[1][3] Cartridges containing C18 or silica are frequently used to separate the PAHs from more polar interferences.[3][18]

  • Analysis: The final determination of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS).[3][17][20] This technique provides excellent separation and selective identification, allowing for accurate quantification at low concentrations. The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.[20]

References

Application Notes & Protocols: 3-Methylphenanthrene for Oil Spill Source Apportionment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Methylphenanthrene and other related alkylated polycyclic aromatic hydrocarbons (PAHs) for the forensic analysis of oil spills. The protocols outlined below detail the necessary steps for sample collection, preparation, and instrumental analysis to identify the source of spilled oil and understand its weathering state.

Introduction

In the event of an oil spill, rapid and accurate identification of the pollution source is critical for environmental remediation and legal accountability. Petroleum crude oils and refined products are complex mixtures of hydrocarbons, each with a unique chemical fingerprint. Among these, polycyclic aromatic hydrocarbons (PAHs) and their alkylated homologues, such as this compound, serve as robust biomarkers for source apportionment.

The distribution of methylphenanthrene isomers (1-MP, 2-MP, 3-MP, and 9-MP) is relatively stable and characteristic of the crude oil's origin and thermal maturity.[1][2] Furthermore, these compounds are more resistant to weathering processes compared to their parent PAHs, making them reliable indicators even in aged and environmentally altered samples.[3] This document provides the theoretical background and practical protocols for using this compound and related compounds in oil spill forensics.

Data Presentation: Diagnostic Ratios of Methylphenanthrenes

The relative abundance of methylphenanthrene isomers can be used to calculate diagnostic ratios that help differentiate between oil sources. These ratios are often more reliable than the absolute concentration of a single compound, as they can be less affected by weathering and dilution.

Table 1: Key Diagnostic Ratios of Methylphenanthrenes for Oil Source Apportionment

Diagnostic RatioFormulaSignificanceTypical Values for Crude OilReferences
Methylphenanthrene Index 1 (MPI-1)1.5 x (2-MP + 3-MP) / (Phenanthrene + 1-MP + 9-MP)Indicates thermal maturity of the source rock.Varies with maturity, typically 0.4 - 1.5.[4]
Methylphenanthrene Index 3 (MPI-3)(2-MP + 3-MP) / (1-MP + 9-MP)Another indicator of thermal maturity.Typically ranges from 0.4 to 1.2.[4]
2-MP/1-MP Ratio[2-Methylphenanthrene] / [1-Methylphenanthrene]Distinguishes between oil sources with different organic inputs.Varies significantly among different crude oils.[5]
3-MP/2-MP Ratio[this compound] / [2-Methylphenanthrene]Can be indicative of specific source rock characteristics.Generally close to 1 in many crude oils.[6]

Table 2: Effects of Weathering on Methylphenanthrene Isomers and Their Ratios

Weathering ProcessEffect on Individual IsomersEffect on Diagnostic RatiosReferences
EvaporationMinor loss of all isomers, with slightly higher loss for lower boiling point isomers.Ratios generally remain stable in the early to moderate stages of weathering.[3]
BiodegradationPreferential degradation of less substituted PAHs. Methylphenanthrenes are more resistant than phenanthrene.Ratios can be altered in cases of severe biodegradation, but are more stable than ratios involving parent PAHs.[7]
Photo-oxidationComplex reactions can lead to degradation of all isomers.Ratios can be affected, but often to a lesser extent than easily oxidized compounds.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound and other methylphenanthrene isomers in oil spill samples.

  • Oil Slicks/Sheens: Collect samples using sorbent pads or by skimming the surface with a clean glass container. Store in amber glass bottles with Teflon-lined caps.

  • Tarballs: Collect individual tarballs using clean forceps and wrap them in aluminum foil.

  • Contaminated Sediments/Soils: Use a pre-cleaned stainless steel scoop to collect the top layer of contaminated material. Store in wide-mouthed amber glass jars with Teflon-lined caps.

  • Preservation: All samples should be stored at 4°C in the dark to minimize further weathering and biodegradation.[7]

This protocol is adapted from established methods for PAH analysis in petroleum and environmental samples.[1][9]

  • Homogenization: Homogenize solid samples (sediments, soils) by sieving to remove large debris. Tarballs can be dissolved in a suitable solvent.

  • Spiking with Internal Standards: Prior to extraction, spike a known amount of a surrogate internal standard solution (e.g., deuterated PAHs like phenanthrene-d10) into the sample. This will be used to correct for analyte losses during sample preparation and analysis.

  • Extraction:

    • Oils and Tarballs: Dissolve a known weight of the sample (e.g., 0.1 g) in 10 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane.

    • Sediments and Soils: Use accelerated solvent extraction (ASE) or Soxhlet extraction with a 1:1 (v/v) mixture of n-hexane and dichloromethane.

  • Fractionation (Clean-up):

    • Prepare a chromatography column packed with activated silica gel.

    • Apply the extracted sample to the top of the column.

    • Elute the saturated hydrocarbon fraction with n-hexane.

    • Elute the aromatic fraction, containing the methylphenanthrenes, with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).

  • Concentration: Concentrate the aromatic fraction to a final volume of 1 mL under a gentle stream of nitrogen.

  • Addition of Internal Standard: Add a known amount of an instrument internal standard (e.g., perylene-d12) just before instrumental analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the preferred instrument for the analysis of methylphenanthrene isomers.

  • GC Column: A capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is recommended for good separation of the isomers.

  • Injection: Use a splitless injection mode to ensure the transfer of trace-level analytes onto the column.

  • Oven Temperature Program: A typical temperature program starts at 60°C, holds for 2 minutes, then ramps up to 300°C at a rate of 6°C/min, with a final hold time of 20 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The molecular ion for methylphenanthrenes is m/z 192.

Table 3: GC-MS SIM Parameters for Methylphenanthrene Isomer Analysis

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Phenanthrene178176, 179
1-Methylphenanthrene192191, 189
2-Methylphenanthrene192191, 189
This compound192191, 189
9-Methylphenanthrene192191, 189
Phenanthrene-d10 (Surrogate)188-
Perylene-d12 (Internal Standard)264-

Visualizations

Oil_Spill_Apportionment_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample_Collection Collect Oil/Tarball/ Sediment Samples Homogenization Homogenize Sample Sample_Collection->Homogenization Spiking_Surrogate Spike with Surrogate (e.g., Phenanthrene-d10) Homogenization->Spiking_Surrogate Extraction Solvent Extraction (Hexane:DCM) Spiking_Surrogate->Extraction Fractionation Silica Gel Column Fractionation Extraction->Fractionation Concentration Concentrate Aromatic Fraction Fractionation->Concentration Spiking_Internal Spike with Internal Std (e.g., Perylene-d12) Concentration->Spiking_Internal GCMS_Analysis GC-MS (SIM) Analysis of C1-Phenanthrenes Spiking_Internal->GCMS_Analysis Quantification Quantify Isomer Concentrations GCMS_Analysis->Quantification Ratio_Calculation Calculate Diagnostic Ratios Quantification->Ratio_Calculation Source_Identification Source Apportionment Ratio_Calculation->Source_Identification

Experimental workflow for oil spill source apportionment.

Diagnostic_Ratios_Logic Spilled_Oil Spilled Oil Sample Analysis_Spilled Methylphenanthrene Isomer Profile (Spilled Oil) Spilled_Oil->Analysis_Spilled GC-MS Analysis Candidate_Oils Potential Source Oils (Crude A, Crude B, etc.) Analysis_Candidates Methylphenanthrene Isomer Profiles (Source Oils) Candidate_Oils->Analysis_Candidates GC-MS Analysis Ratios_Spilled Diagnostic Ratios (MPI-1, MPI-3, etc.) for Spilled Oil Analysis_Spilled->Ratios_Spilled Calculate Ratios Ratios_Candidates Diagnostic Ratios for Source Oils Analysis_Candidates->Ratios_Candidates Calculate Ratios Comparison Comparison of Diagnostic Ratios Ratios_Spilled->Comparison Compare Ratios_Candidates->Comparison Compare Match Source Identification Comparison->Match Ratios Match No_Match Source Exclusion Comparison->No_Match Ratios Do Not Match

Logical flow for source identification using diagnostic ratios.

References

Application Notes: 3-Methylphenanthrene as a Proxy for Thermal Maturity in Source Rocks

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and petroleum geochemists.

Introduction

The thermal maturity of a source rock is a critical parameter in petroleum geology, defining the extent of heat-induced chemical alteration of its organic matter (kerogen). This process governs the generation of hydrocarbons, dictating whether a source rock has produced oil, gas, or is yet to enter the generation window. While vitrinite reflectance (%Ro) is the standard method for maturity assessment, it is not always applicable, particularly in marine carbonates or rocks lacking vitrinite macerals.

Molecular maturity proxies, derived from the thermally sensitive organic compounds within source rock bitumen or crude oils, offer a powerful alternative. Among these, aromatic hydrocarbons like phenanthrene and its methylated isomers are particularly robust. The distribution of methylphenanthrene isomers changes systematically with increasing thermal stress, making them excellent indicators of maturity, especially in the mature to post-mature stages where many other biomarkers have reached equilibrium or been destroyed.

Principle of the Methylphenanthrene Index (MPI-1)

The utility of methylphenanthrenes as maturity proxies is based on the relative thermodynamic stability of their different isomers. During catagenesis, complex organic precursors are transformed into a suite of aromatic compounds, including phenanthrene (P) and its four primary methylated isomers: 1-methylphenanthrene (1-MP), 2-MP, 3-MP, and 9-MP.

The isomers are classified based on the position of the methyl group:

  • α-isomers (less stable): 1-MP and 9-MP

  • β-isomers (more stable): 2-MP and 3-MP

With increasing temperature and burial depth, a process of chemical rearrangement occurs, favoring the formation of the more thermally stable β-isomers at the expense of the less stable α-isomers.[1][2] This isomerization leads to a predictable increase in the relative abundance of 2-MP and 3-MP as thermal maturity progresses.

The most widely used parameter to quantify this relationship is the Methylphenanthrene Index 1 (MPI-1) , developed by Radke and Welte. The index is calculated using the concentrations (typically peak areas from a chromatogram) of phenanthrene and its methyl isomers.[3][4][5]

MPI-1 Formula:

As maturity increases through the oil window, the MPI-1 value generally increases. However, at very high maturity levels (typically above 1.35 %Ro), demethylation of the methylphenanthrenes to form the parent phenanthrene can become significant, causing the MPI-1 value to reverse and decrease.[1]

Isomerization and Thermal Transformation Pathway

The diagram below illustrates the conceptual pathway for the thermal evolution of methylphenanthrene isomers in source rocks.

G cluster_0 Early Maturity (Diagenesis/Catagenesis) cluster_1 Peak to Late Maturity (Oil/Gas Window) Precursor Biogenic Precursors (e.g., Diterpenoids, Steroids) Kerogen Kerogen Precursor->Kerogen Burial Initial_Mix Initial Mix of Isomers (Generation from Kerogen) Kerogen->Initial_Mix Cracking Alpha_Isomers Less Stable α-Isomers (1-MP, 9-MP) Initial_Mix->Alpha_Isomers Beta_Isomers More Stable β-Isomers (2-MP, 3-MP) Initial_Mix->Beta_Isomers Alpha_Isomers->Beta_Isomers Isomerization (Increasing Thermal Stress) Phenanthrene Phenanthrene (P) Alpha_Isomers->Phenanthrene Demethylation (High Thermal Stress) Beta_Isomers->Phenanthrene Demethylation (High Thermal Stress)

Caption: Thermal evolution of methylphenanthrene isomers.

Data Presentation: Correlation of MPI-1 and Thermal Maturity

The MPI-1 value can be empirically correlated with vitrinite reflectance (%Ro) to estimate the thermal maturity of a source rock. The following table summarizes the general relationship and the corresponding hydrocarbon generation zones. Note that these correlations can vary between different sedimentary basins and kerogen types.

Methylphenanthrene Index (MPI-1)Calculated Vitrinite Reflectance (Rc %Ro)Hydrocarbon Generation Zone
< 0.5< 0.7Immature
0.5 - 0.80.7 - 0.9Early Oil Window
0.8 - 1.20.9 - 1.1Peak Oil Window
1.2 - 1.51.1 - 1.3Late Oil / Wet Gas
> 1.5 (and decreasing)> 1.35Dry Gas / Overmature

Calculated Vitrinite Reflectance (Rc) is commonly estimated using the formula: Rc = 0.6 * MPI-1 + 0.4 for maturity levels up to approximately 1.35% Ro.[4][6][7] Above this level, a different correlation accounting for the index reversal may be necessary.

Experimental Protocol

The following protocol outlines the standard methodology for the analysis of methylphenanthrenes in source rock samples.

G Sample_Prep 1. Sample Preparation (Crush rock to <100 mesh) Extraction 2. Solvent Extraction (Soxhlet with DCM/MeOH) Sample_Prep->Extraction Fractionation 3. Bitumen Fractionation (Column Chromatography) Extraction->Fractionation GCMS_Analysis 4. GC-MS Analysis (Aromatic Fraction) Fractionation->GCMS_Analysis Isolate Aromatics Data_Processing 5. Peak Identification & Integration (m/z 178, 192) GCMS_Analysis->Data_Processing Calculation 6. Calculation (Apply MPI-1 Formula) Data_Processing->Calculation

Caption: Standard experimental workflow for MPI-1 analysis.

5.1. Sample Preparation

  • Clean the exterior of the rock sample to remove drilling mud or other contaminants.

  • Crush the sample into small chips using a jaw crusher.

  • Pulverize the chips to a fine powder (<100 mesh) using a disc mill or ring mill.

5.2. Solvent Extraction

  • Place approximately 20-100 g of the powdered rock into a pre-extracted cellulose thimble.

  • Extract the soluble organic matter (bitumen) using a Soxhlet apparatus for 72 hours.

  • The typical solvent used is an azeotropic mixture of dichloromethane (DCM) and methanol (MeOH) (93:7).

  • After extraction, remove the solvent using a rotary evaporator to yield the total bitumen extract.

5.3. Bitumen Fractionation

  • Separate the bitumen into saturate, aromatic, and NSO (nitrogen, sulfur, oxygen) fractions using open column liquid chromatography.

  • Prepare a column packed with activated silica gel and alumina.

  • Dissolve the bitumen in a minimal amount of hexane and load it onto the column.

  • Elute the saturate fraction with n-hexane.

  • Elute the aromatic fraction with a mixture of n-hexane and DCM (e.g., 70:30 v/v).[8] This is the fraction of interest.

  • Elute the NSO fraction with a mixture of DCM and MeOH.

  • Concentrate the collected aromatic fraction for analysis.

5.4. GC-MS Analysis

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is required.[5][9]

  • Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • GC Conditions (Typical):

    • Injector: Splitless mode at 300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Hold at 80°C for 2 min, ramp at 4°C/min to 300°C, and hold for 20 min.[5]

  • MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.[5]

    • Mode: Use Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[9]

    • Ions to Monitor:

      • m/z 178: To detect Phenanthrene (P).[9]

      • m/z 192: To detect Methylphenanthrenes (1-MP, 2-MP, 3-MP, 9-MP).[9][10][11]

5.5. Data Processing and Calculation

  • On the resulting chromatograms, identify the peaks corresponding to P, 1-MP, 9-MP, 3-MP, and 2-MP based on their retention times relative to known standards.

  • Integrate the area under each identified peak.

  • Apply the integrated peak areas to the MPI-1 formula to calculate the index value.

Applications and Limitations

Applications:

  • Provides a reliable maturity assessment for source rocks and oils where vitrinite reflectance is unavailable or suppressed.

  • Useful for oil-source rock correlation studies.

  • Can be applied to samples in the mature and post-mature (gas window) stages of hydrocarbon generation.

  • Aids in calibrating basin models for petroleum exploration.

Limitations:

  • Kerogen Type Dependence: The relationship between MPI-1 and %Ro can vary with the type of organic matter (e.g., marine vs. terrestrial).[4]

  • Lithological Effects: Source rock mineralogy, particularly in carbonates, can influence isomer distributions and affect MPI-1 values.[12]

  • Index Reversal: At high maturities (%Ro > 1.35), demethylation causes the index to decrease, which can lead to ambiguity if not considered in context with other maturity parameters.[1][13]

  • Migration Effects: For crude oil analysis, the MPI-1 value may be affected by fractionation during secondary migration.

References

Application Notes and Protocols for 3-Methylphenanthrene Toxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that is of toxicological interest due to its presence in the environment and its potential to cause adverse health effects. Like many PAHs, this compound can exert its toxicity through various mechanisms, including the activation of the aryl hydrocarbon receptor (AhR), induction of metabolic enzymes, formation of DNA adducts leading to genotoxicity, induction of oxidative stress, and apoptosis.[1] These application notes provide an overview of the key toxicity pathways and detailed protocols for in vitro and in vivo assays to assess the toxicological profile of this compound.

Key Toxicity Pathways of this compound

The toxicity of this compound is initiated by its interaction with cellular pathways that respond to xenobiotic compounds. The primary pathways of concern are:

  • Aryl Hydrocarbon Receptor (AhR) Signaling: this compound is a potent agonist of the AhR.[1] Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[1]

  • Metabolic Activation and Genotoxicity: The induction of CYP enzymes by AhR activation leads to the metabolic transformation of this compound into reactive metabolites. These metabolites can covalently bind to DNA, forming DNA adducts.[1] If not repaired, these adducts can lead to mutations during DNA replication, chromosomal damage, and potentially cancer.[2][3]

  • Oxidative Stress: The metabolism of this compound can also lead to the production of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress can damage cellular macromolecules, including lipids, proteins, and DNA, and can activate stress-responsive signaling pathways like the Nrf2-ARE pathway.

  • Apoptosis: Cellular damage induced by DNA adducts and oxidative stress can trigger programmed cell death, or apoptosis. This is a critical mechanism to eliminate genetically damaged cells, but excessive apoptosis can contribute to tissue damage. The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis.

Data Presentation: Quantitative Toxicity Data for this compound and Related Compounds

The following tables summarize key quantitative data from toxicity studies on this compound and related PAHs.

Table 1: Aryl Hydrocarbon Receptor (AhR) Activation by Methylphenanthrenes

CompoundRelative EC50 (µM)
This compound5.8
1-Methylphenanthrene4.0
2-Methylphenanthrene4.6
4-Methylphenanthrene11.7
9-Methylphenanthrene7.8

Data from a yeast-based AhR signaling assay. Relative EC50 is the concentration at which 50% of the maximum response is observed relative to a reference compound.

Table 2: Developmental Toxicity of Phenanthrene in Zebrafish Embryos

Exposure Concentration (µg/L)EndpointObservation
4030-day LC10 (Larval Survival)10% lethal concentration
6730-day EC10 (Larval Growth)10% effective concentration for growth inhibition
250 - 4000Malformation Rate (144 hpf)Increased malformation rate with increasing concentration
250 - 4000Hatching Rate (72 hpf)Decreased hatching rate with increasing concentration

hpf: hours post-fertilization[4][5]

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Yeast-Based Reporter Assay)

This protocol describes a method to quantify the activation of the human AhR by this compound using a recombinant Saccharomyces cerevisiae strain (YCM3) that expresses the human AhR and ARNT, and contains a LacZ reporter gene under the control of XREs.[1]

Materials:

  • Saccharomyces cerevisiae strain YCM3

  • Glucose-containing yeast maintenance medium

  • Galactose-containing yeast assay medium

  • This compound

  • DMSO (vehicle control)

  • β-Naphthoflavone (positive control)

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Yeast Culture Preparation:

    • Maintain YCM3 yeast cells in glucose-containing medium.

    • To initiate the assay, dilute the yeast cells into galactose-containing medium to a final absorbance at 600 nm (A600) of 0.04. The galactose induces the expression of the human AhR and ARNT.

  • Compound Exposure:

    • Plate 200 µL of the diluted yeast cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of this compound in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration is 1%. Include vehicle (DMSO) and positive (β-naphthoflavone) controls.

    • Incubate the plates at 30°C for 18 hours.

  • LacZ Assay (Colorimetric Detection):

    • After incubation, resuspend the yeast cells by pipetting.

    • Transfer a 25 µL aliquot from each well to a new 96-well plate.

    • Add 225 µL of substrate solution (containing o-nitrophenyl-β-galactoside) to each well.

    • Incubate the assay plate at 37°C for approximately 5 minutes.

    • Stop the reaction by adding 100 µL of 1 M Na2CO3 solution.

    • Measure the absorbance at 420 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of maximal activity relative to the positive control.

    • Plot the dose-response curve and determine the EC50 value for this compound.

In Vitro Micronucleus Assay

This assay is used to assess the genotoxic potential of this compound by detecting chromosomal damage. It measures the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.[2][3]

Materials:

  • Human or rodent cell line (e.g., HepG2, CHO-K1)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Mitomycin C (positive control)

  • S9 metabolic activation mix (optional, but recommended for PAHs)

  • Cytochalasin B

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., DAPI, Giemsa)

  • Microscope slides or chamber slides

  • Fluorescence microscope

Protocol:

  • Cell Culture and Seeding:

    • Culture cells in appropriate medium.

    • Seed cells onto microscope slides or in chamber slides at a density that allows for cell division without confluence. Allow cells to attach overnight.

  • Compound Exposure:

    • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for 4 hours. If using a metabolic activation system, include the S9 mix during the exposure period.

    • After 4 hours, remove the treatment medium and replace it with fresh medium.

  • Cytokinesis Block:

    • Add cytochalasin B to the medium to block cytokinesis, resulting in binucleated cells. The concentration and timing of cytochalasin B addition should be optimized for the cell line used. A typical incubation time is 20-24 hours.

  • Cell Harvesting and Staining:

    • Wash the cells with PBS.

    • Fix the cells with a suitable fixative.

    • Stain the cells with a DNA stain to visualize the nuclei and micronuclei.

  • Scoring and Data Analysis:

    • Using a microscope, score at least 1000 binucleated cells per treatment group for the presence of micronuclei.

    • Calculate the frequency of micronucleated cells.

    • A significant increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result for genotoxicity.

Reactive Oxygen Species (ROS) Detection Assay

This protocol describes a method for measuring intracellular ROS levels using a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).

Materials:

  • Adherent or suspension cell line

  • Cell culture medium

  • This compound

  • H2DCFDA probe

  • ROS Inducer (e.g., H2O2) as a positive control

  • 96-well black plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well black plate at an appropriate density and allow them to adhere overnight.

  • Probe Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., PBS).

    • Load the cells with H2DCFDA by incubating them with the probe in assay buffer for 30-60 minutes at 37°C, protected from light. H2DCFDA is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Compound Treatment:

    • Wash the cells to remove excess probe.

    • Add fresh medium containing various concentrations of this compound, a vehicle control, and a positive control.

    • Incubate for the desired period (e.g., 1-24 hours).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Express the results as a fold change in fluorescence relative to the vehicle control.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Materials:

  • Cell line of interest

  • Cell culture medium

  • This compound

  • Staurosporine (positive control for apoptosis induction)

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Assay buffer

  • 96-well black plates

  • Fluorometric microplate reader

Protocol:

  • Cell Treatment:

    • Seed cells in a multi-well plate and treat with various concentrations of this compound, a vehicle control, and a positive control for a specified time (e.g., 24-48 hours).

  • Cell Lysis:

    • Harvest the cells and wash with PBS.

    • Lyse the cells using a cell lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Caspase-3 Assay:

    • In a 96-well black plate, add a standardized amount of protein from each cell lysate.

    • Prepare a reaction mix containing the assay buffer and the caspase-3 substrate.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.

  • Data Analysis:

    • Normalize the fluorescence signal to the protein concentration.

    • Express the results as a fold change in caspase-3 activity relative to the vehicle control.

Visualization of Signaling Pathways and Experimental Workflows

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-MP This compound AhR_complex AhR-HSP90 Complex 3-MP->AhR_complex Binds AhR AhR AhR_nuc AhR AhR->AhR_nuc Translocation HSP90 HSP90 ARNT_cyto ARNT AhR_complex->AhR Release HSP90 AhR_ARNT AhR-ARNT Heterodimer AhR_nuc->AhR_ARNT ARNT_nuc ARNT ARNT_nuc->AhR_ARNT XRE XRE AhR_ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Induces Transcription Metabolism Metabolism of 3-MP CYP1A1->Metabolism DNA_Adducts DNA Adducts Metabolism->DNA_Adducts

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Experimental Workflow for In Vitro Genotoxicity Assessment

Genotoxicity_Workflow cluster_workflow In Vitro Genotoxicity Testing Workflow start Start: Prepare cell cultures exposure Expose cells to this compound (with/without S9 activation) start->exposure micronucleus Micronucleus Assay exposure->micronucleus comet Comet Assay (for DNA strand breaks) exposure->comet dna_adduct DNA Adduct Analysis (e.g., 32P-postlabeling) exposure->dna_adduct staining Fix and Stain Cells micronucleus->staining analysis Data Analysis comet->analysis dna_adduct->analysis scoring Microscopic Scoring staining->scoring scoring->analysis end Conclusion on Genotoxicity analysis->end Apoptosis_Workflow cluster_apoptosis Apoptosis Detection Workflow cell_treatment Treat cells with This compound cell_lysis Prepare Cell Lysates cell_treatment->cell_lysis tunel_assay TUNEL Assay (for DNA fragmentation) cell_treatment->tunel_assay annexin_v Annexin V Staining (for phosphatidylserine exposure) cell_treatment->annexin_v caspase_assay Caspase-3/7 Activity Assay cell_lysis->caspase_assay fluor_measure Measure Fluorescence/ Absorbance caspase_assay->fluor_measure flow_cytometry Flow Cytometry Analysis tunel_assay->flow_cytometry annexin_v->flow_cytometry data_analysis Data Analysis fluor_measure->data_analysis flow_cytometry->data_analysis conclusion Determine Apoptotic Induction data_analysis->conclusion

References

Application of 3-Methylphenanthrene in Environmental Forensics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) that serves as a critical molecular marker in environmental forensic investigations. Its unique chemical properties and distribution in various environmental matrices provide valuable insights into the source and fate of hydrocarbon contamination. Alkylated PAHs, such as this compound, are particularly useful for distinguishing between petrogenic (derived from petroleum) and pyrogenic (derived from combustion) sources of contamination.[1][2] Petrogenic sources are typically enriched in alkylated PAHs, while pyrogenic sources have a higher proportion of parent (unsubstituted) PAHs.[2] This document provides detailed application notes and experimental protocols for the use of this compound in environmental forensics.

Application Notes

The primary application of this compound in environmental forensics is in the source apportionment of PAH contamination. By analyzing the relative abundance of this compound and other methylphenanthrene isomers, scientists can determine the origin of environmental pollutants, such as in the case of oil spills or industrial discharges.[3]

Several diagnostic ratios involving this compound have been developed to differentiate between contamination sources. These ratios are based on the principle that the relative concentrations of certain PAHs are characteristic of their source material and formation temperature.[3][4] For instance, the Methylphenanthrene Index (MPI) and other isomer ratios can effectively distinguish between crude oils and heavy fuel oils.[3] The more stable β-type isomers, 2- and this compound, become more abundant with increasing thermal maturity.[5]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the source and the environmental matrix. The following tables summarize typical concentration ranges and diagnostic ratios reported in the literature.

Table 1: Concentration of this compound in Various Sources

Source TypeSource MaterialConcentration Range
Petrogenic Crude OilVaries widely, can be a major component of the C1-phenanthrene fraction
Heavy Fuel Oil (HFO)Generally present in significant concentrations
Diesel FuelLower concentrations compared to crude oil and HFO
Pyrogenic Incomplete combustion of fossil fuelsGenerally lower relative abundance compared to parent phenanthrene
Wood combustionPresent, but typically at lower concentrations than petrogenic sources
Vehicle emissionsDetected in exhaust and associated particulate matter

Table 2: Diagnostic Ratios Involving this compound for Source Identification

Diagnostic RatioFormulaPetrogenic SignaturePyrogenic SignatureReference
Methylphenanthrene Index 1 (MPI-1)1.5 * (2-MP + 3-MP) / (P + 1-MP + 9-MP)Varies with maturityGenerally lower[5]
Methylphenanthrene Index 3 (MPI-3)(2-MP + 3-MP) / (1-MP + 9-MP)Typically > 1Typically < 1[5]
3-MP / 2-MPThis compound / 2-MethylphenanthreneVaries with source and weathering-
(2-MP + 3-MP) / P(2-MP + 3-MP) / PhenanthreneHighLow[2]

MP = Methylphenanthrene, P = Phenanthrene

Experimental Protocols

Accurate and reliable data are paramount in environmental forensics. The following are detailed protocols for the analysis of this compound in environmental samples.

Protocol 1: Analysis of this compound in Soil and Sediment Samples

1. Sample Preparation and Extraction:

  • Objective: To extract this compound and other PAHs from solid matrices.

  • Apparatus: Accelerated Solvent Extractor (ASE), Soxhlet apparatus, or ultrasonic extractor.

  • Reagents: Dichloromethane (DCM), acetone, n-hexane, anhydrous sodium sulfate.

  • Procedure:

    • Homogenize the soil or sediment sample after air-drying and sieving.

    • Weigh approximately 5-10 g of the homogenized sample into an extraction cell.

    • Mix the sample with a drying agent like anhydrous sodium sulfate.

    • Extract the sample using an ASE with a mixture of dichloromethane and acetone (1:1, v/v) at elevated temperature and pressure.[6][7] Alternatively, use Soxhlet extraction with the same solvent mixture for a longer duration.[8]

    • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.[9]

2. Sample Cleanup:

  • Objective: To remove interfering compounds from the extract.

  • Apparatus: Silica gel or alumina chromatography columns.

  • Reagents: Dichloromethane, n-hexane.

  • Procedure:

    • Prepare a chromatography column with activated silica gel or alumina.

    • Apply the concentrated extract to the top of the column.

    • Elute the aliphatic fraction with n-hexane.

    • Elute the aromatic fraction, containing this compound, with a mixture of n-hexane and dichloromethane.

    • Concentrate the aromatic fraction to a final volume of 1 mL.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify this compound.

  • Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Injector Temperature: 300°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 300°C at 6°C/minute, and hold for 10 minutes.[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

    • Target Ions for this compound: m/z 192 (quantifier) and 191 (qualifier).

  • Quantification: Use a multi-point calibration curve with certified standards of this compound. An internal standard (e.g., deuterated PAH) should be used to correct for variations in extraction efficiency and instrument response.

Protocol 2: Analysis of this compound in Water Samples

1. Sample Preparation and Extraction:

  • Objective: To extract and concentrate this compound from a water matrix.

  • Apparatus: Liquid-liquid extraction (LLE) separatory funnel or Solid Phase Extraction (SPE) cartridges.

  • Reagents: Dichloromethane, n-hexane, methanol, deionized water.

  • Procedure (LLE):

    • Acidify a 1 L water sample to pH < 2 with hydrochloric acid.

    • Spike the sample with a surrogate standard.

    • Extract the sample three times with 60 mL portions of dichloromethane in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL.

  • Procedure (SPE):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Pass the 1 L water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Dry the cartridge under vacuum.

    • Elute the PAHs with dichloromethane.[10]

    • Concentrate the eluate to a final volume of 1 mL.

2. Sample Cleanup and GC-MS Analysis:

  • Follow the same procedures for sample cleanup and GC-MS analysis as described in Protocol 1.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Environmental Sample (Soil, Sediment, Water) Extraction Extraction (ASE, Soxhlet, LLE, SPE) Sample->Extraction Homogenization & Spiking Cleanup Cleanup (Silica/Alumina Column) Extraction->Cleanup Concentration GCMS GC-MS Analysis (SIM Mode) Cleanup->GCMS Final Concentration Quantification Quantification (Internal Standard Method) GCMS->Quantification SourceID Source Identification (Diagnostic Ratios) Quantification->SourceID

Caption: Workflow for the analysis of this compound in environmental samples.

Logical Relationship for PAH Source Identification

source_identification cluster_input Input Data cluster_analysis Forensic Analysis cluster_output Source Apportionment PAH_Data PAH Concentration Data (including this compound) Diagnostic_Ratios Calculate Diagnostic Ratios (e.g., MPI) PAH_Data->Diagnostic_Ratios Petrogenic Petrogenic Source Diagnostic_Ratios->Petrogenic High Alkylated/Parent Ratio Pyrogenic Pyrogenic Source Diagnostic_Ratios->Pyrogenic Low Alkylated/Parent Ratio

Caption: Decision-making process for identifying PAH sources using diagnostic ratios.

References

Application Notes and Protocols for Human Biomonitoring of 3-Methylphenanthrene Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment, arising from the incomplete combustion of organic materials. Human exposure to PAHs is a significant health concern due to their carcinogenic and mutagenic properties. Biomonitoring of PAH metabolites in human matrices, such as urine, is a crucial tool for assessing exposure, understanding metabolic pathways, and evaluating potential health risks. These application notes provide a comprehensive overview of the methodologies for the human biomonitoring of this compound metabolites, including detailed experimental protocols and data interpretation. While specific quantitative data for this compound metabolites in the general population are limited, this document leverages data from its parent compound, phenanthrene, to provide a framework for analysis and interpretation.

Metabolic Pathways of this compound

The metabolism of this compound in humans is expected to follow similar pathways to that of phenanthrene and other methylated PAHs. The primary goal of metabolism is to increase the water solubility of the compound to facilitate its excretion. This is achieved through phase I and phase II enzymatic reactions.

Phase I Metabolism: Cytochrome P450 (CYP) enzymes play a central role in the initial oxidation of this compound. This can occur on the aromatic ring, leading to the formation of methyl-phenanthrols (hydroxymethylphenanthrenes), or on the methyl group, resulting in a hydroxymethylphenanthrene. Further oxidation can lead to the formation of dihydrodiols and subsequently, diol epoxides. The "bay region" diol epoxide pathway is of particular toxicological interest as these reactive intermediates can form adducts with DNA, leading to mutations and potentially cancer.

Phase II Metabolism: The hydroxylated metabolites formed during phase I can undergo conjugation with glucuronic acid or sulfate, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These conjugation reactions further increase the water solubility of the metabolites, preparing them for urinary excretion.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion This compound This compound Methyl-phenanthrene Epoxide Methyl-phenanthrene Epoxide This compound->Methyl-phenanthrene Epoxide Methyl-phenanthrene Dihydrodiol Methyl-phenanthrene Dihydrodiol Methyl-phenanthrene Epoxide->Methyl-phenanthrene Dihydrodiol Methyl-phenanthrol Methyl-phenanthrol Methyl-phenanthrene Epoxide->Methyl-phenanthrol Methyl-phenanthrene Diol Epoxide Methyl-phenanthrene Diol Epoxide Methyl-phenanthrene Dihydrodiol->Methyl-phenanthrene Diol Epoxide Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates Methyl-phenanthrene Dihydrodiol->Glucuronide/Sulfate Conjugates DNA Adducts DNA Adducts Methyl-phenanthrene Diol Epoxide->DNA Adducts Methyl-phenanthrol->Glucuronide/Sulfate Conjugates Urinary Excretion Urinary Excretion Glucuronide/Sulfate Conjugates->Urinary Excretion

Metabolic Pathway of this compound.

Quantitative Data on Phenanthrene Metabolites in Human Urine

Specific quantitative biomonitoring data for this compound metabolites are not widely available in the literature. However, data for the metabolites of the parent compound, phenanthrene, are well-documented and can serve as a valuable reference. The following table summarizes urinary concentrations of various phenanthrene metabolites from different studies. These values can provide an expected range for the analogous this compound metabolites.

MetabolitePopulationMean/Median ConcentrationUnitReference
1-HydroxyphenanthreneSmokers0.96 ± 1.2 (mean ± SD)pmol/mg creatinine[1]
2-HydroxyphenanthreneSmokers0.47 ± 0.29 (mean ± SD)pmol/mg creatinine[1]
3-HydroxyphenanthreneSmokers0.82 ± 0.62 (mean ± SD)pmol/mg creatinine[1]
4-HydroxyphenanthreneSmokers0.11 ± 0.07 (mean ± SD)pmol/mg creatinine[1]
Total PhenanthrolsSmokers4.30 ± 3.20 (mean ± SD)pmol/ml urine[2]
Phenanthrene Tetraol (PheT)Smokers5.33 ± 4.37 (mean ± SD)pmol/ml urine[2]
anti-PheDE-1-NACSmokers728 ± 859 (mean ± SD)fmol/ml urine[2]
HydroxyphenanthrenesExposed Workers0.40 - 0.70 (mean range)µmol/mol creatinine[3]
HydroxyphenanthrenesControl0.40 - 0.60 (mean range)µmol/mol creatinine[3]
Sum of Phenanthrene MetabolitesNon-smoking US population (2013-2014)0.22 (geometric mean)µg/L[4]
1-HydroxyphenanthreneGerman Children/Adolescents (2014-2017)0.122 (geometric mean)µg/g creatinine[5]
2-HydroxyphenanthreneGerman Children/Adolescents (2014-2017)0.075 (geometric mean)µg/g creatinine[5]
3-HydroxyphenanthreneGerman Children/Adolescents (2014-2017)0.115 (geometric mean)µg/g creatinine[5]
4-HydroxyphenanthreneGerman Children/Adolescents (2014-2017)0.040 (geometric mean)µg/g creatinine[5]
9-HydroxyphenanthreneGerman Children/Adolescents (2014-2017)0.050 (geometric mean)µg/g creatinine[5]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of PAH metabolites in human urine and are suitable for the biomonitoring of this compound metabolites.[6][7]

Protocol 1: Sample Preparation by Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction and concentration of hydroxylated and dihydrodiol metabolites of this compound from urine.

Materials:

  • Human urine samples

  • β-glucuronidase/arylsulfatase (from Helix pomatia)

  • Sodium acetate buffer (1 M, pH 5.0)

  • Internal standards (e.g., deuterated this compound metabolites)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

  • Methanol

  • Dichloromethane

  • Acetonitrile

  • Nitrogen gas for evaporation

Procedure:

  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: To 2 mL of the urine supernatant, add the internal standard solution.

  • Enzymatic Hydrolysis: Add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate the mixture at 37°C for at least 4 hours (or overnight) to deconjugate the metabolites.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water to remove interferences.

  • Elution: Elute the metabolites with 5 mL of dichloromethane or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., 100 µL of methanol or mobile phase) for instrumental analysis.

G Urine Sample Urine Sample Centrifugation Centrifugation Urine Sample->Centrifugation Thaw Supernatant Supernatant Centrifugation->Supernatant Pellet debris Spike Internal Standards Spike Internal Standards Supernatant->Spike Internal Standards Enzymatic Hydrolysis Enzymatic Hydrolysis Spike Internal Standards->Enzymatic Hydrolysis + β-glucuronidase/ arylsulfatase SPE Loading SPE Loading Enzymatic Hydrolysis->SPE Loading 37°C, 4h Washing Washing SPE Loading->Washing Conditioned C18 cartridge Elution Elution Washing->Elution Remove interferences Evaporation Evaporation Elution->Evaporation Dichloromethane or Acetonitrile Reconstitution Reconstitution Evaporation->Reconstitution Under N2 Instrumental Analysis Instrumental Analysis Reconstitution->Instrumental Analysis Mobile phase

SPE Workflow for this compound Metabolites.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the separation and quantification of derivatized this compound metabolites.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Derivatization (Silylation):

  • To the dried extract from Protocol 1, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 min

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each metabolite and internal standard.

Protocol 3: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for the direct analysis of underivatized this compound metabolites.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: linear gradient to 95% B

    • 8-10 min: hold at 95% B

    • 10.1-12 min: return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the metabolite

  • Ion Spray Voltage: +4500 V (positive) / -4000 V (negative)

  • Source Temperature: 500°C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each metabolite and internal standard.

Concluding Remarks

The biomonitoring of this compound metabolites provides a valuable tool for assessing human exposure to this ubiquitous environmental contaminant. The protocols outlined in these application notes, adapted from established methods for PAH analysis, offer a robust framework for the sensitive and specific quantification of these metabolites in human urine. While direct quantitative data for this compound metabolites are currently scarce, the data available for the parent compound, phenanthrene, serve as a useful surrogate for estimating expected concentration ranges. Further research is warranted to establish baseline levels of this compound metabolites in the general population and in occupationally exposed groups. This will enhance our ability to accurately assess exposure and the associated health risks. The continued development and application of these biomonitoring methods will be crucial for public health protection and for advancing our understanding of the human metabolism of methylated PAHs.

References

Application Notes and Protocols for the Detection of 3-Methylphenanthrene in Air and Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of 3-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), in environmental air and water samples. The methodologies described are based on established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are widely used for the analysis of PAHs.

Introduction

This compound is a member of the polycyclic aromatic hydrocarbon (PAH) family, which are compounds known for their carcinogenic and mutagenic properties.[1] These compounds are products of incomplete combustion and are ubiquitous environmental contaminants found in air, water, and soil. Monitoring the levels of specific PAHs like this compound is crucial for assessing environmental quality and human exposure. The following protocols provide robust methods for the sensitive and selective determination of this compound in air and water matrices.

Part 1: Detection of this compound in Air Samples

Application Note

The analysis of this compound in ambient air typically involves collection of both the particulate and vapor phases, followed by extraction and analysis. The choice of sampling method depends on the specific requirements of the study, such as whether targeting only the particulate phase or both phases. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred analytical technique due to its high resolution and sensitivity, allowing for the differentiation of various PAH isomers.[2][3][4]

Key Performance Metrics for Air Analysis

ParameterMethodTypical ValueReference
Sampling MediaQuartz Fiber Filter & Polyurethane Foam (PUF)High collection efficiency for semi-volatile PAHs[1]
ExtractionSoxhlet Extraction or Microwave Assisted ExtractionHigh recovery rates (>80%)[1][5]
AnalysisGC-MS / GC-MS/MSDetection limits in the pg/m³ to ng/m³ range[1][5][6]
RecoveryIsotope Dilution Method40% to 118%[6]
Experimental Protocol: Air Sample Analysis via GC-MS

This protocol is adapted from the principles outlined in EPA Method TO-13A for the determination of PAHs in ambient air.[1]

1. Sample Collection

  • Apparatus: High-volume air sampler equipped with a quartz fiber filter (QFF) for particulate phase collection, followed by a sorbent cartridge containing polyurethane foam (PUF) or XAD-2 resin for vapor phase collection.[1][7]

  • Procedure:

    • Assemble the sampling train with a clean QFF and PUF cartridge.

    • Draw a known volume of air (typically 200-300 m³) through the sampler at a constant flow rate.[1]

    • After sampling, carefully remove the filter and sorbent cartridge, wrap them in aluminum foil, and store them at ≤4°C in the dark until extraction.[1]

    • Collect a field blank by handling a separate filter and cartridge in the same manner without drawing air through them.

2. Sample Extraction (Soxhlet Extraction)

  • Reagents: Dichloromethane (DCM), HPLC grade.

  • Procedure:

    • Place the QFF and the PUF plug together into a Soxhlet extractor.

    • Add a known amount of an appropriate internal standard (e.g., deuterated PAHs like Phenanthrene-d10) to each sample.

    • Extract the sample with DCM for 18-24 hours.[8]

    • Concentrate the extract to a final volume of 1 mL using a rotary evaporator followed by a gentle stream of nitrogen.

3. Sample Cleanup (if necessary)

  • If the sample matrix is complex, a cleanup step using silica gel or Florisil column chromatography may be required to remove interferences.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass spectrometer detector.

  • GC Conditions (Typical):

    • Injector Temperature: 280°C

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor the molecular ion (m/z 192) and other characteristic fragment ions for this compound.[9][10]

  • Quantification:

    • Prepare a multi-point calibration curve using certified standards of this compound.

    • Calculate the concentration of this compound in the sample based on the internal standard calibration.

experimental_workflow_air cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Air Ambient Air Sampler High-Volume Sampler (QFF + PUF/XAD-2) Air->Sampler Draw ~300 m³ Sample Collected Sample (Filter + Sorbent) Sampler->Sample Extraction Soxhlet Extraction (Dichloromethane) Sample->Extraction Add Internal Std. Concentration Concentration (Rotovap & N2) Extraction->Concentration Extract Concentrated Extract Concentration->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Data Acquisition & Quantification GCMS->Data experimental_workflow_water cluster_sampling_prep Sample Collection & Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis Water Water Sample Preparation Filter & Acidify Water->Preparation PreparedSample Prepared Sample Preparation->PreparedSample Conditioning Condition C18 Cartridge (DCM, MeOH, H2O) Loading Load Sample Conditioning->Loading Pass sample through Elution Elute with DCM Loading->Elution After washing & drying Concentration Concentrate Eluate Elution->Concentration FinalExtract Final Extract Concentration->FinalExtract HPLC HPLC Analysis (UV or FLD) FinalExtract->HPLC Data Data Analysis & Quantification HPLC->Data

References

sample preparation techniques for 3-Methylphenanthrene analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for

3-Methylphenanthrene Sample Preparation

Introduction

This compound is a polycyclic aromatic hydrocarbon (PAH) and a component of various environmental and biological samples. Accurate quantification of this compound is crucial for toxicological studies and environmental monitoring. This document provides detailed application notes and protocols for the sample preparation of this compound for analysis by downstream methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The following sections detail three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Key Sample Preparation Techniques

1. Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a widely used technique for the selective extraction and concentration of analytes from a liquid sample. It relies on the partitioning of the analyte between a solid sorbent and the liquid mobile phase. For non-polar compounds like this compound, a reversed-phase sorbent such as C18 is commonly employed.

Protocol: SPE for this compound in Water Samples

  • Materials:

    • C18 SPE Cartridges

    • Methanol (HPLC grade)

    • Dichloromethane (DCM, HPLC grade)

    • n-Hexane (HPLC grade)

    • Reagent Water (HPLC grade)

    • SPE Vacuum Manifold

    • Glass collection vials

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning:

      • Add 10 mL of DCM to the SPE cartridge, let it soak the sorbent for 1 minute, and then draw it to waste under full vacuum for 1 minute.[1]

      • Add 10 mL of methanol to the cartridge, allow it to soak for 2 minutes, and then pull it through, leaving a thin layer above the frit.[1]

      • Add 20 mL of reagent water to the cartridge and pull it through, leaving about 1 cm of water above the frit. Do not let the sorbent dry out.[1]

    • Sample Loading:

      • Acidify the water sample (typically 1 L) to a pH < 2 with HCl or H2SO4.[1]

      • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.[1]

    • Cartridge Washing:

      • After loading the entire sample, wash the cartridge with a small volume of reagent water to remove any remaining interfering substances.

    • Cartridge Drying:

      • Dry the SPE cartridge under full vacuum for 10-20 minutes to remove excess water.[1]

    • Analyte Elution:

      • Place a collection vial in the manifold.

      • Rinse the sample bottle with 10 mL of a 1:1 acetone:n-hexane solution and add it to the SPE cartridge. Allow the solvent to soak the sorbent for 1 minute before slowly drawing it into the collection vial.[1]

      • Repeat the elution with 10 mL of a 1:9 acetone:n-hexane solution.[1]

    • Concentration:

      • Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

      • The sample is now ready for GC-MS or HPLC analysis.

2. Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a classic separation technique based on the differential solubility of a compound in two immiscible liquids. For extracting non-polar PAHs like this compound from aqueous samples, a non-polar organic solvent is used.

Protocol: LLE for this compound in Aqueous Samples

  • Materials:

    • Separatory Funnel (1 L or 2 L)

    • Dichloromethane (DCM) or Hexane (pesticide grade)

    • Sodium Sulfate (anhydrous)

    • Glass funnel and filter paper

    • Round bottom flask

    • Rotary evaporator or nitrogen evaporator

  • Procedure:

    • Sample Preparation:

      • Measure 1 L of the aqueous sample into a separatory funnel.

    • Extraction:

      • Add 60 mL of DCM to the separatory funnel.

      • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

      • Allow the layers to separate. The organic layer (DCM) will be at the bottom.

      • Drain the lower organic layer into a collection flask.

      • Repeat the extraction two more times with fresh 60 mL portions of DCM, combining the organic extracts.[2]

    • Drying:

      • Pass the combined organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

    • Concentration:

      • Concentrate the dried extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

      • The sample is now ready for analysis.

3. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a single step. It is widely used for the analysis of pesticides and other contaminants in food and environmental matrices.[3][4]

Protocol: QuEChERS for this compound in Soil or Food Samples

  • Materials:

    • 50 mL centrifuge tubes

    • Acetonitrile (ACN, HPLC grade)

    • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

    • Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

    • Centrifuge

    • Vortex mixer

  • Procedure:

    • Sample Homogenization and Extraction:

      • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[5]

      • Add 10-15 mL of acetonitrile.[5]

      • Add the appropriate QuEChERS extraction salt packet.[5][6]

      • Shake vigorously for 1 minute.[5][6]

      • Centrifuge at >3000 rpm for 5 minutes.[6][7]

    • Dispersive SPE Cleanup:

      • Take an aliquot of the supernatant (acetonitrile extract).

      • Transfer the aliquot to a dSPE cleanup tube.

      • Vortex for 30 seconds.

      • Centrifuge for 5 minutes.

    • Final Extract:

      • The supernatant is the final extract, ready for GC-MS or LC-MS analysis.

Quantitative Data Summary

The performance of these sample preparation techniques can be evaluated based on recovery rates, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes typical performance data for PAH analysis using these methods, which would be comparable for this compound.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Recovery (%) 70-120%60-110%74-117%[6]
LOD (µg/kg) 0.01 - 0.50.1 - 1.00.12 - 0.19[8]
LOQ (µg/kg) 0.03 - 1.50.3 - 3.00.36 - 0.57[8]

Note: These values are indicative and can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Experimental Workflow Diagrams

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Final Analysis Condition Conditioning (DCM, Methanol, Water) Load Sample Loading Condition->Load Ready for sample Wash Washing Load->Wash Dry Drying Wash->Dry Elute Elution (Acetone/Hexane) Dry->Elute Concentrate Concentration (Nitrogen Evaporation) Elute->Concentrate Analysis GC/MS or HPLC Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_extraction Extraction Process cluster_cleanup Cleanup and Concentration cluster_analysis Final Analysis Sample Aqueous Sample in Separatory Funnel AddSolvent Add Organic Solvent (e.g., DCM) Sample->AddSolvent Shake Shake & Vent AddSolvent->Shake Separate Separate Layers Shake->Separate Collect Collect Organic Layer Separate->Collect Dry Dry with Na2SO4 Collect->Dry Repeat 2x Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Analysis GC/MS or HPLC Analysis Concentrate->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Final Analysis Sample Homogenized Sample AddSolvents Add Acetonitrile & QuEChERS Salts Sample->AddSolvents ShakeCentrifuge Shake & Centrifuge AddSolvents->ShakeCentrifuge Supernatant1 Collect Supernatant ShakeCentrifuge->Supernatant1 dSPE Add to dSPE Tube Supernatant1->dSPE VortexCentrifuge Vortex & Centrifuge dSPE->VortexCentrifuge Supernatant2 Final Extract VortexCentrifuge->Supernatant2 Analysis GC/MS or LC/MS Analysis Supernatant2->Analysis

Caption: QuEChERS Workflow.

References

Troubleshooting & Optimization

improving the sensitivity of 3-Methylphenanthrene detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 3-Methylphenanthrene (3-MP) detection in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting this compound?

A1: The most prevalent and effective methods for the detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FD).[1][2][3] GC-MS is highly effective for separating and identifying 3-MP and its derivatives, particularly when using specific ion monitoring.[1][2] HPLC-FD is also a powerful technique, leveraging the natural fluorescence of polycyclic aromatic hydrocarbons (PAHs) like 3-MP for sensitive detection.[3][4][5]

Q2: How can I improve the sensitivity of my this compound measurements?

A2: Improving the sensitivity of 3-MP detection can be achieved through several strategies:

  • Optimize Sample Preparation: Employing effective extraction and cleanup techniques is critical to remove interfering substances from the sample matrix.[6][7]

  • Enhance Instrumental Analysis: Fine-tuning the parameters of your analytical instrument, such as the temperature program in GC or the mobile phase composition in HPLC, can significantly boost signal intensity.[8]

  • Utilize Sensitive Detectors: For HPLC, a fluorescence detector is highly sensitive for PAHs.[3][4] For GC-MS, operating in selected ion monitoring (SIM) mode enhances sensitivity by focusing on specific mass-to-charge ratios of 3-MP.[2]

  • Consider Derivatization: Although not always necessary for 3-MP, derivatization can sometimes improve chromatographic behavior and detector response.

Q3: What are some common issues encountered during the analysis of this compound?

A3: Researchers may encounter several challenges, including:

  • Matrix Interference: Complex sample matrices can co-elute with 3-MP, leading to inaccurate quantification and reduced sensitivity.[6]

  • Isomer Co-elution: Differentiating 3-MP from its other methylphenanthrene isomers can be challenging due to their similar chemical properties and retention times.[2][9]

  • Low Analyte Concentration: In many environmental and biological samples, 3-MP is present at very low concentrations, requiring highly sensitive analytical methods.

Q4: Are there alternative detection methods to chromatography?

A4: Yes, other methods are being explored for the detection of PAHs like 3-MP:

  • Electrochemical Sensors: These devices offer a promising alternative with advantages such as portability, rapid analysis, and high sensitivity.[10][11][12][13] They often utilize modified electrodes to enhance the electrochemical response of the target analyte.[14]

  • Immunoassays: Techniques like enzyme-linked immunosorbent assay (ELISA) can be developed for the specific detection of PAHs, offering high throughput and sensitivity.[15][16]

  • Fluorescence Spectroscopy: The intrinsic fluorescence of 3-MP can be directly measured.[17][18] Shpol'skii spectrofluorometry, performed at low temperatures in n-alkane matrices, can provide highly resolved spectra for isomer differentiation.[2]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in GC/HPLC Analysis
Possible Cause Troubleshooting Step
Active sites in the GC inlet liner or column Deactivate the liner with a silylating agent or use a liner with a high-quality deactivation. Trim a small portion from the front of the GC column.
Contaminated HPLC column Flush the column with a strong solvent (e.g., isopropanol, dichloromethane) in the reverse direction. If contamination persists, replace the column.
Inappropriate mobile phase pH in HPLC Adjust the pH of the mobile phase to ensure 3-MP is in a non-ionized state.
Sample overload Dilute the sample or inject a smaller volume.
Issue 2: Low Signal Intensity or Poor Sensitivity
Possible Cause Troubleshooting Step
Inefficient sample extraction Optimize the extraction solvent, time, and temperature. Consider using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts.[6]
Matrix suppression in MS detection Improve sample cleanup to remove interfering matrix components.[6] Perform a matrix effect study by comparing the response of 3-MP in solvent versus in a sample matrix extract.
Suboptimal detector settings For fluorescence detection, optimize the excitation and emission wavelengths. For MS, ensure the correct m/z ions are being monitored in SIM mode and optimize the ionization source parameters.
Leak in the GC or HPLC system Check for leaks at all fittings and connections.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Step
Fluctuations in GC oven temperature or HPLC column temperature Ensure the GC oven and HPLC column compartment are maintaining a stable temperature.
Inconsistent mobile phase composition in HPLC Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Changes in GC carrier gas flow rate Check the gas supply and ensure the electronic pressure control is functioning correctly.
Column degradation Over time, chromatographic columns can degrade. Replace the column if performance continues to decline.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of 3-MP using Gas Chromatography-Mass Spectrometry.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of a 40:60 methanol/water solution to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the analytes with 5 mL of dichloromethane.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumental Parameters

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 10 °C/min to 200 °C

    • Ramp 2: 5 °C/min to 300 °C, hold for 5 minutes

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions for 3-MP (m/z): 192 (quantifier), 191, 189 (qualifiers)[19][20]

Protocol 2: HPLC-FD Analysis of this compound

This protocol provides a general method for the analysis of 3-MP using High-Performance Liquid Chromatography with Fluorescence Detection.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 mL of aqueous sample, add 5 g of NaCl and mix to dissolve.

  • Add 25 mL of dichloromethane and shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction with a fresh 25 mL portion of dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the extract and concentrate to 1 mL under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

2. HPLC-FD Instrumental Parameters

  • HPLC Column: 150 mm x 4.6 mm ID, 5 µm particle size (e.g., C18 column)

  • Mobile Phase: Isocratic elution with 70:30 acetonitrile/water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 252 nm

    • Emission Wavelength: 364 nm

Data Presentation

Table 1: Comparison of Detection Limits for this compound by Different Analytical Techniques

Analytical TechniqueMatrixDetection LimitReference
GC-MS (SIM)Crude Oil ExtractNot explicitly stated, but capable of isomer-specific quantification[2]
HPLC-FDUrine8 ng/L (for 3-hydroxybenz[a]anthracene, a related PAH metabolite)[3]
Electrochemical ImmunosensorSeawater0.5 ng/mL (for Phenanthrene)[14]

Visualizations

Experimental_Workflow_GCMS cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution with Dichloromethane SPE->Elution Concentration Concentration Elution->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for this compound detection by GC-MS.

Troubleshooting_Sensitivity Start Low Signal/Poor Sensitivity Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Optimize_Extraction Optimize Extraction/Cleanup (e.g., SPE, LLE) Check_Sample_Prep->Optimize_Extraction Inefficient? Check_Instrument Verify Instrument Performance Check_Sample_Prep->Check_Instrument Efficient Optimize_Extraction->Check_Instrument Optimize_Detector Optimize Detector Settings (e.g., SIM ions, Ex/Em wavelengths) Check_Instrument->Optimize_Detector Suboptimal Settings? Check_Leaks Check for System Leaks Check_Instrument->Check_Leaks Settings OK Matrix_Effects Investigate Matrix Effects Optimize_Detector->Matrix_Effects Check_Leaks->Matrix_Effects Improve_Cleanup Implement More Rigorous Cleanup Matrix_Effects->Improve_Cleanup Present? Use_Standard_Addition Use Standard Addition for Quantification Matrix_Effects->Use_Standard_Addition Present? End Sensitivity Improved Matrix_Effects->End Absent Improve_Cleanup->End Use_Standard_Addition->End

Caption: Troubleshooting logic for low sensitivity issues.

References

Technical Support Center: Optimization of GC-MS Parameters for 3-Methylphenanthrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 3-Methylphenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the typical GC-MS parameters for analyzing this compound?

A1: The optimal parameters for this compound analysis are often part of a broader Polycyclic Aromatic Hydrocarbon (PAH) method. Key parameters are summarized in the table below.[1][2][3][4][5] It is crucial to use a column specifically designed for PAH analysis, such as an Rxi-SVOCms or a similar mid-polarity column, to achieve good separation of isomers.[1][3]

Q2: Which ionization mode is recommended for this compound analysis?

A2: Electron Impact (EI) ionization at 70 eV is the standard and recommended mode for the analysis of this compound and other PAHs.[2]

Q3: What are the characteristic mass-to-charge ratios (m/z) for identifying this compound?

A3: The molecular ion of this compound is typically the most abundant ion in the mass spectrum. Key m/z values to monitor are:

  • Molecular Ion (M+) : 192.1[6][7]

  • Other significant ions : 191.1, 189.1[6]

For quantitative analysis, it is common to use Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[2]

Q4: How can I improve the resolution between this compound and other isomers?

A4: Achieving good chromatographic separation of PAH isomers is critical.[3] To improve resolution:

  • Optimize the temperature program: A slow oven ramp rate (e.g., 5-10°C/min) can enhance separation.[3][5]

  • Use a longer capillary column: A 30m or 60m column will provide better resolving power.[2][3]

  • Select the appropriate stationary phase: A column with a phenyl-arylene polymer or similar stationary phase is often recommended for PAH analysis.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Active sites in the GC inlet or column. PAHs are known to be "sticky" and can interact with active surfaces.[8]

  • Solution:

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner, potentially with glass wool, to ensure proper vaporization and minimize interactions.[9][10]

    • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure an inert surface.

    • Column Trimming: If the front end of the column is contaminated, trimming 10-15 cm may resolve the issue.[10]

Problem 2: Low Sensitivity or Poor Signal-to-Noise Ratio

  • Possible Cause: Suboptimal injection parameters or contamination in the ion source.

  • Solution:

    • Injection Technique: Use a pulsed splitless injection to maximize the transfer of analytes to the column.[9][11]

    • Ion Source Cleaning: The ion source can become contaminated over time, especially when analyzing complex matrices. Regular cleaning is essential to maintain sensitivity.[12] Some modern instruments have features like a "JetClean" self-cleaning ion source that can significantly reduce the need for manual cleaning.[9][12][13]

    • MS Detector Tuning: Ensure the mass spectrometer is properly tuned to the manufacturer's specifications.[2]

Problem 3: Inconsistent Retention Times

  • Possible Cause: Leaks in the system or fluctuations in carrier gas flow.

  • Solution:

    • Leak Check: Perform a thorough leak check of the entire system, from the gas lines to the MS interface.

    • Carrier Gas: Ensure a consistent and high-purity carrier gas supply. Using gas purifiers can help remove contaminants.[10]

Experimental Protocols

A typical experimental workflow for the GC-MS analysis of this compound is outlined below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Injection GC Injection (Splitless Mode) Cleanup->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Impact (EI) Ionization Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Internal/External Standard) Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables provide a summary of typical GC-MS parameters for the analysis of this compound and other PAHs.

Table 1: Gas Chromatography (GC) Parameters

ParameterRecommended Setting
Injection Mode Splitless[2][3][4]
Injection Volume 1-2 µL[2]
Injector Temperature 270-320°C[4][9]
Carrier Gas Helium or Hydrogen[3][5][11]
Flow Rate 1.0-1.5 mL/min[5]
Column Rtx-35, HP-5MS, or equivalent (30-60m, 0.25mm ID, 0.25µm film)[2][3]
Oven Program Initial: 50-90°C (hold 1-2 min), Ramp: 5-12°C/min to 320-335°C (hold 5-12 min)[3][4][5][14]

Table 2: Mass Spectrometry (MS) Parameters

ParameterRecommended Setting
Ionization Mode Electron Impact (EI)[2]
Ionization Energy 70 eV[2]
Ion Source Temperature 230-320°C[3][9]
Transfer Line Temperature 270-320°C[4][9]
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan (for initial identification)[2][3]
Monitored Ions (m/z) 192, 191, 189[6]

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during GC-MS analysis.

rect_node rect_node start Problem Identified peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? peak_shape->sensitivity No rect_node1 Check Inlet Liner & Septum Condition/Trim Column peak_shape->rect_node1 Yes retention_time Inconsistent Retention Time? sensitivity->retention_time No rect_node2 Clean Ion Source Optimize Injection Parameters Tune MS sensitivity->rect_node2 Yes end Problem Resolved retention_time->end No rect_node3 Perform Leak Check Check Carrier Gas Supply retention_time->rect_node3 Yes rect_node1->end rect_node2->end rect_node3->end

References

Technical Support Center: Enhancing Extraction Efficiency of 3-Methylphenanthrene from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the extraction of 3-Methylphenanthrene and other polycyclic aromatic hydrocarbons (PAHs) from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: Commonly employed methods for extracting this compound include traditional techniques like Soxhlet and liquid-liquid extraction (LLE), as well as more modern methods such as ultrasonic-assisted extraction (UAE), accelerated solvent extraction (ASE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).[1][2] The choice of method often depends on the sample matrix, desired extraction efficiency, solvent consumption tolerance, and available instrumentation.

Q2: Why am I observing low recovery of this compound in my experimental results?

A2: Low recovery of this compound can stem from several factors. Inefficient extraction is a primary cause, where the chosen solvent or method may not be suitable for the sample matrix.[3] Analyte adsorption to container surfaces, particularly plastics, can also lead to significant loss.[3] Additionally, incomplete elution from SPE cartridges or other cleanup columns can retain the analyte.[3] For more volatile PAHs, evaporative losses during solvent concentration steps can also be a significant issue.[3]

Q3: How can I minimize contamination and ghost peaks in my chromatograms?

A3: Contamination can be introduced from various sources. It is crucial to use high-purity solvents and reagents and to run reagent blanks to check for any background levels of PAHs.[3] Glassware must be meticulously cleaned, typically with a detergent wash followed by rinses with tap water, deionized water, and finally a high-purity solvent.[3] Carryover from the autosampler of the analytical instrument can also be a source of ghost peaks.[3]

Q4: What are the advantages of using modern extraction techniques like ASE and SPME over traditional methods?

A4: Modern techniques like Accelerated Solvent Extraction (ASE) and Solid-Phase Microextraction (SPME) offer several advantages over traditional methods. These include reduced solvent consumption, faster extraction times, and enhanced sensitivity and selectivity for the target analytes.[2] For instance, ASE utilizes elevated temperatures and pressures to increase extraction efficiency while minimizing solvent use.[4] SPME is a solventless technique that is excellent for concentrating analytes from a sample.[5]

Troubleshooting Guides

Issue 1: Low Overall PAH Recovery
Potential Cause Recommended Solution
Inefficient Extraction Optimize the extraction solvent, the solvent-to-sample ratio, and the extraction time. Consider alternative methods like ultrasonic or pressurized liquid extraction.[3]
Analyte Adsorption Use glass or stainless steel containers instead of plastic. Thoroughly rinse all glassware with the extraction solvent to recover any adsorbed analytes.[3]
Incomplete Elution Ensure the elution solvent is of sufficient strength and volume to completely elute all PAHs from the sorbent material in SPE or other cleanup columns.[3]
Issue 2: Poor Recovery of Lighter, More Volatile PAHs
Potential Cause Recommended Solution
Evaporative Losses Take care during solvent concentration steps. Use a gentle stream of nitrogen and avoid excessive heat.
High Temperatures Maintain moderate temperatures during both the extraction and evaporation stages to prevent the loss of volatile compounds.[3]
Excessive Nitrogen Flow Use a low and controlled flow of nitrogen gas during the concentration step to minimize the loss of volatile analytes.[3]
Issue 3: Inconsistent and Irreproducible Results
Potential Cause Recommended Solution
Sample Heterogeneity Ensure the sample is thoroughly homogenized before taking a subsample for extraction to ensure representativeness.
Inconsistent Procedural Steps Strictly adhere to the validated experimental protocol for every sample. Any deviation in time, temperature, or solvent volume can introduce variability.
Instrumental Drift Regularly calibrate the analytical instrument and run quality control standards throughout the analytical sequence to monitor for any drift in performance.

Quantitative Data Summary

Table 1: Comparison of Extraction Method Efficiencies for PAHs

Extraction Method Typical Recovery (%) Advantages Disadvantages
Soxhlet Extraction70-90%Well-established, effective for a wide range of matrices.Time-consuming, large solvent consumption.[1]
Ultrasonic-Assisted Extraction (UAE)82-108%Faster than Soxhlet, good recovery rates.[2]Can be matrix-dependent, potential for analyte degradation with excessive sonication.
Accelerated Solvent Extraction (ASE)71-86% (for n-alkanes)Fast, automated, low solvent consumption.[4]Requires specialized equipment.
Solid-Phase Extraction (SPE)>80%High selectivity, sample concentration.[2]Can be prone to clogging, requires method development.[2]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Homogenize the solid sample. Weigh approximately 1-2 grams of the homogenized sample into a glass extraction vessel.

  • Solvent Addition: Add a suitable extraction solvent (e.g., a mixture of acetone and dichloromethane, 1:1 v/v). A solvent-to-sample ratio of 10:1 (mL:g) is a good starting point.

  • Internal Standard: Spike the sample with an appropriate internal standard, such as a deuterated PAH, for quantification.

  • Ultrasonication: Place the extraction vessel in an ultrasonic bath. Sonicate for a predetermined time, for example, 30 minutes. The temperature of the bath should be controlled to prevent the loss of volatile compounds.

  • Extraction Repetition: After sonication, centrifuge the sample and collect the supernatant. Repeat the extraction process on the solid residue two more times with fresh solvent.

  • Solvent Concentration: Combine the extracts and concentrate the volume to approximately 1 mL using a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound
  • Cartridge Conditioning: Condition a silica gel SPE cartridge by passing an appropriate volume of a non-polar solvent (e.g., hexane), followed by the elution solvent (e.g., a mixture of dichloromethane and hexane).

  • Sample Loading: Load the concentrated extract from a primary extraction method (like UAE) onto the conditioned SPE cartridge.

  • Interference Elution: Wash the cartridge with a weak solvent to elute interfering compounds while retaining the PAHs.

  • Analyte Elution: Elute the this compound and other PAHs from the cartridge using a stronger solvent or solvent mixture. Collect this fraction.

  • Final Concentration: Concentrate the collected fraction to the final desired volume before instrumental analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis sample Complex Matrix Sample homogenize Homogenization sample->homogenize weigh Weighing homogenize->weigh add_solvent Add Solvent & Internal Standard weigh->add_solvent uae Ultrasonic-Assisted Extraction add_solvent->uae centrifuge Centrifugation & Supernatant Collection uae->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe concentrate Solvent Concentration spe->concentrate gcms GC-MS or HPLC Analysis concentrate->gcms

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Analyte Recovery Observed cause1 Inefficient Extraction? start->cause1 cause2 Analyte Adsorption? start->cause2 cause3 Incomplete Elution? start->cause3 solution1 Optimize Solvent & Method cause1->solution1 Yes solution2 Use Glassware & Rinse Thoroughly cause2->solution2 Yes solution3 Optimize Elution Solvent & Volume cause3->solution3 Yes

Caption: Troubleshooting logic for low analyte recovery during extraction.

References

Resolving Isomeric Interference in Methylphenanthrene Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isomeric interference during the analysis of methylphenanthrenes.

Frequently Asked Questions (FAQs)

Q1: What are the common methylphenanthrene isomers that cause interference?

A1: In many environmental and geological samples, several methylphenanthrene (MP) isomers have similar physicochemical properties, leading to co-elution during chromatographic analysis. The most commonly encountered interfering isomers include:

  • 1-Methylphenanthrene

  • 2-Methylphenanthrene

  • 3-Methylphenanthrene

  • 4-Methylphenanthrene[1]

  • 9-Methylphenanthrene[1]

Of these, 2-MP and 3-MP are often abundant, while 1-MP, 4-MP, and 9-MP can also be present and co-elute depending on the analytical conditions.[1]

Q2: My chromatogram shows a broad or asymmetric peak for methylphenanthrene. Is this indicative of isomeric interference?

A2: Yes, a broad or asymmetric peak is a strong indicator of co-eluting isomers. When multiple isomers are not fully separated by the gas chromatography (GC) column, their individual peaks overlap, resulting in a single, poorly defined peak. This can lead to inaccurate quantification and identification.

Q3: My quantitative results for a specific methylphenanthrene isomer seem unexpectedly high. Could this be due to isomeric interference?

A3: It is highly probable. If isomers are not chromatographically resolved, they will be detected as a single peak by the mass spectrometer, especially if they share common fragment ions. This leads to an overestimation of the true concentration of the target isomer.

Troubleshooting Guide

Issue 1: Poor Chromatographic Resolution of Methylphenanthrene Isomers

Symptoms:

  • Broad, tailing, or fronting peaks for the methylphenanthrene cluster.

  • Inability to baseline-separate individual methylphenanthrene isomers.

  • Inconsistent retention times for methylphenanthrene peaks.

Root Causes & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Inappropriate GC Column Phase Select a GC column with a stationary phase optimized for PAH separation. A non-polar or intermediate-polar column is often a good starting point.[2] 5% Phenyl phases (e.g., TG-5MS) are commonly used.[2]Protocol: 1. Column Selection: Start with a 30m x 0.25mm ID, 0.25µm film thickness 5% Phenyl-methylpolysiloxane column. 2. Temperature Program: Optimize the oven temperature program. A slow ramp rate (e.g., 2-5°C/min) through the elution range of methylphenanthrenes can improve separation. 3. Carrier Gas Flow: Ensure an optimal linear velocity for the carrier gas (Helium or Hydrogen) to maximize column efficiency.
Suboptimal Oven Temperature Program A shallow temperature gradient during the elution of the isomers can significantly improve resolution.Protocol: 1. Initial Temperature: Hold at a temperature below the elution point of the first MP isomer (e.g., 60-80°C). 2. Ramp Rate: Use a slow ramp rate (e.g., 2-3°C/min) during the expected elution window of the MPs. 3. Final Temperature: Increase the ramp rate after the last MP has eluted to reduce analysis time.
Incorrect Carrier Gas Flow Rate Each column has an optimal linear velocity for the carrier gas that provides the best separation efficiency.Protocol: 1. Determine Optimal Flow: Consult the column manufacturer's guidelines for the optimal flow rate or linear velocity for your column dimensions and carrier gas. 2. Adjust Flow Rate: Set the flow rate accordingly using your GC's electronic pressure control.
Issue 2: Inability to Differentiate Isomers by Mass Spectrometry

Symptoms:

  • Identical or very similar mass spectra for co-eluting peaks.

  • Lack of unique fragment ions to distinguish between isomers.

Root Causes & Solutions:

Potential Cause Recommended Solution Experimental Protocol
Standard Electron Ionization (EI) Limitations While standard EI-MS is widely used, it may not produce unique fragmentation patterns for structurally similar isomers.[3][4]Protocol: 1. Lower Ionization Energy: Experiment with lowering the electron energy (e.g., from 70 eV to 20-30 eV) to promote the formation of molecular ions and reduce fragmentation, which may reveal subtle differences. 2. Alternative Ionization: If available, consider Chemical Ionization (CI) which is a softer ionization technique and may produce different adducts or fragmentation patterns for isomers.
Insufficient Mass Analyzer Resolution Low-resolution mass spectrometers may not be able to distinguish between isomers with very subtle mass differences or resolve isobaric interferences.Protocol: 1. High-Resolution MS: If accessible, utilize high-resolution mass spectrometry (e.g., Orbitrap or FT-ICR) to obtain accurate mass measurements. This can help confirm the elemental composition and potentially differentiate isomers based on minute mass differences.[4]
Single Quadrupole MS Limitations A single quadrupole mass spectrometer cannot perform tandem MS (MS/MS) experiments, which are powerful for isomer differentiation.Protocol: 1. Tandem Mass Spectrometry (MS/MS): Employ a triple quadrupole or ion trap mass spectrometer to perform Collision-Induced Dissociation (CID) experiments.[4] By isolating the parent ion and fragmenting it, you may observe unique product ions for different isomers. 2. Advanced Fragmentation: Techniques like Ultraviolet Photodissociation (UVPD) can sometimes provide diagnostic fragments for structurally similar isomers where CID is insufficient.[5]

Experimental Workflows & Signaling Pathways

Below are diagrams illustrating key experimental workflows for resolving methylphenanthrene isomers.

GC_Optimization_Workflow cluster_0 Initial Analysis cluster_1 Chromatographic Optimization cluster_2 Re-analysis & Evaluation cluster_3 Outcome start Poor Isomer Resolution col_select Select Appropriate GC Column Phase (e.g., 5% Phenyl) start->col_select Step 1 temp_opt Optimize Oven Temperature Program (Shallow Gradient) col_select->temp_opt Step 2 flow_opt Adjust Carrier Gas Flow Rate temp_opt->flow_opt Step 3 reanalyze Re-inject Sample flow_opt->reanalyze Step 4 eval Evaluate Resolution reanalyze->eval success Successful Resolution eval->success Improved fail Resolution Still Unacceptable eval->fail Not Improved

Caption: Workflow for optimizing GC conditions.

MS_Troubleshooting_Workflow cluster_ionization Ionization Techniques cluster_msms Advanced MS Techniques cluster_resolution Mass Analyzer start Indistinguishable Mass Spectra low_ei Lower Ionization Energy (EI) start->low_ei ci Use Chemical Ionization (CI) start->ci hrms Utilize High-Resolution MS (e.g., Orbitrap) start->hrms If available cid Perform Tandem MS (MS/MS) with CID low_ei->cid ci->cid uvpd Consider Advanced Fragmentation (UVPD) cid->uvpd If CID is insufficient end_node Differentiated Isomer Spectra uvpd->end_node hrms->end_node

References

Technical Support Center: Data Validation for 3-Methylphenanthrene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on data validation for the quantification of 3-Methylphenanthrene. Below are frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) on Analytical Method Validation

This section covers key validation parameters based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are crucial for ensuring that an analytical method is reliable and suitable for its intended purpose.[1][2]

Q1: What is analytical method validation and why is it critical for this compound quantification?

Q2: What are the core parameters that must be evaluated during method validation?

A2: According to ICH guidelines, the core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix effects.[3]

  • Linearity: The existence of a direct proportional relationship between the concentration of this compound and the analytical signal over a defined range.[3]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[1][2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1]

Analytical_Method_Validation_Workflow Start Define Analytical Procedure's Purpose Protocol Develop Validation Protocol & Acceptance Criteria Start->Protocol Execute Execute Validation Experiments Protocol->Execute Parameters Evaluate Performance Characteristics: - Specificity - Linearity & Range - Accuracy & Precision - LOD & LOQ - Robustness Execute->Parameters Criteria Do Results Meet Acceptance Criteria? Parameters->Criteria Report Generate Validation Report Criteria->Report Yes Revise Revise Method or Acceptance Criteria Criteria->Revise No End Method is Validated for Intended Purpose Report->End Revise->Protocol

Caption: A typical workflow for analytical method validation.

Quantitative Data Summary

The tables below summarize typical validation results from an HPLC-UV method developed for the quantification of phenanthrenes, which can serve as a reference for this compound method validation.[6]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

ParameterThis compound (Typical Values)
Linear Range (µg/mL) 0.625 - 20.0
Correlation Coefficient (R²) ≥ 0.999
LOD (µg/mL) 0.78 - 0.89
LOQ (µg/mL) 2.38 - 2.71
Data adapted from a study on phenanthrene quantification.[6]

Table 2: Precision (Intra-day and Inter-day)

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)
Low 0.41 - 1.551.66 - 5.00
Medium 0.30 - 1.312.39 - 7.58
High 0.25 - 0.892.89 - 5.58
RSD: Relative Standard Deviation. Data adapted from a study on phenanthrene quantification.[6] An RSD of ≤ 2% is commonly acceptable, but requirements can vary.[3]

Table 3: Accuracy (Recovery %)

Spiked Concentration (µg/mL)Mean Recovery (%)
1.25 95.22 - 100.80
2.50 95.07 - 100.34
5.00 95.87 - 100.12
Data adapted from a study on phenanthrene quantification.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound using common chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Q3: My chromatogram shows poor peak shape (fronting or tailing) for this compound. What are the common causes and solutions?

A3: Poor peak shape can significantly affect the accuracy of quantification.

  • Peak Tailing: Often caused by active sites in the system (e.g., inlet liner, column contamination) that interact with the analyte.

    • Solutions:

      • Use a deactivated inlet liner or replace a contaminated one.[7][8]

      • Condition the GC column by baking it out at a high temperature.[9]

      • Trim the first few inches of the column to remove non-volatile residues.[7]

      • For HPLC, ensure the mobile phase pH is appropriate for the analyte and column.

  • Peak Fronting: Typically a sign of column overload.[10]

    • Solutions:

      • Dilute the sample.[11]

      • Reduce the injection volume.[11]

      • If using splitless injection in GC, consider increasing the split ratio.[11]

Troubleshooting_Peak_Tailing_GC Problem Problem: Peak Tailing for this compound Check1 Check Inlet Liner Problem->Check1 Decision1 Is Liner Dirty or Active? Check1->Decision1 Action1 Clean or Replace with Deactivated Liner Decision1->Action1 Yes Check2 Check Column Condition Decision1->Check2 No Action1->Check2 Decision2 Is Column Contaminated? Check2->Decision2 Action2 Trim Column Inlet (10-15 cm) or Bake-out Column Decision2->Action2 Yes Check3 Check for System Leaks Decision2->Check3 No Action2->Check3 Decision3 Leak Detected? Check3->Decision3 Action3 Tighten Fittings, Replace Ferrules/Septum Decision3->Action3 Yes Resolved Problem Resolved Decision3->Resolved No Action3->Resolved

Caption: A troubleshooting workflow for peak tailing in GC analysis.

Q4: I'm observing a noisy or drifting baseline in my chromatogram. How can I fix this?

A4: Baseline instability can interfere with peak integration and reduce sensitivity.

  • Causes for Noisy Baseline:

    • Contaminated carrier gas or mobile phase.[11]

    • Gas leaks in the GC system.[9]

    • Contaminated detector (e.g., FID, MS source).[7][9]

    • Column bleed at high temperatures.[10]

  • Solutions:

    • Ensure high-purity gases/solvents and install/replace purification traps.[10]

    • Perform a leak check on the system, especially at the injector and column fittings.[9]

    • Clean the detector according to the manufacturer's instructions.[7]

    • Condition the column properly and ensure the operating temperature does not exceed the column's maximum limit.[9]

Q5: The sensitivity of my analysis has decreased, and the peak for this compound is smaller than expected. What should I investigate?

A5: A reduction in peak size points to a loss of analyte or a detector issue.

  • Potential Causes:

    • Leak in the injection port or a leaking syringe.[7][9]

    • Contamination or activity in the GC inlet liner, leading to analyte adsorption.[7]

    • Incorrect injector temperature (too low or too high).

    • Sample degradation or instability.[7]

    • Detector sensitivity has decreased (e.g., dirty MS source, aging UV lamp).

  • Solutions:

    • Replace the injector septum and check the syringe for leaks or blockage.[7]

    • Clean or replace the GC inlet liner.[8]

    • Optimize the injector temperature.

    • Prepare fresh samples and standards to check for degradation.

    • Perform routine maintenance on the detector as recommended by the instrument vendor.

Experimental Protocol Example: HPLC-UV Method for Phenanthrene Quantification

This section provides a detailed methodology for a validated HPLC-UV method, which can be adapted for this compound analysis.[6]

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm (optimal for phenanthrenes).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range would be 0.625, 1.25, 2.5, 5, 10, and 20 µg/mL.[6]

3. Sample Preparation:

  • The sample preparation will vary significantly based on the matrix (e.g., plasma, soil, pharmaceutical formulation). A common procedure for solid samples involves extraction with an organic solvent (e.g., methanol, dichloromethane) followed by filtration.

  • Example Extraction:

    • Accurately weigh the sample material.

    • Add a known volume of extraction solvent.

    • Sonciate or vortex the sample to ensure efficient extraction.

    • Centrifuge the sample to pellet solids.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC.[12]

4. Method Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (R²).

  • Precision: Analyze replicate preparations of a sample at different concentrations on the same day (intra-day) and on different days (inter-day) to determine the %RSD.[6]

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of this compound and calculate the percentage recovery.[6]

  • LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

References

minimizing contamination during 3-Methylphenanthrene sampling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the sampling of 3-Methylphenanthrene.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination when sampling for this compound?

A1: Contamination during this compound sampling can originate from various sources. These include:

  • Sampling Equipment: Improperly cleaned or decontaminated equipment is a primary source of cross-contamination.[1][2] Residues from previous samples or cleaning agents can introduce contaminants.

  • Sample Containers: The use of non-certified or inappropriate containers can lead to leaching of plasticizers or other chemicals into the sample.[3][4]

  • Field Conditions: Environmental factors such as airborne particulates from vehicle exhaust, asphalt, or industrial emissions can contaminate samples.[5] It is also crucial to avoid laying equipment in visibly contaminated areas.[2]

  • Personal Protective Equipment (PPE): Disposable gloves and other PPE can introduce contaminants if not chosen carefully and changed regularly.

  • Solvents and Reagents: The purity of solvents and reagents used for decontamination and extraction is critical. Impurities in these materials can be introduced into the sample.[3][6]

  • Cross-Contamination: Transfer of contaminants can occur between samples if proper handling procedures are not followed. This is a significant risk when dealing with high-concentration standards.[4]

Q2: What type of gloves and containers are recommended for collecting samples for this compound analysis?

A2: To minimize contamination, it is recommended to use:

  • Gloves: High-quality, powder-free nitrile gloves. It is essential to change gloves frequently, especially between sampling locations, to prevent cross-contamination.

  • Containers: Amber glass bottles with Teflon®-lined caps are ideal for storing samples to be analyzed for this compound and other PAHs. The amber glass protects the sample from UV light, which can degrade PAHs, and the Teflon® liner prevents contamination from the cap.[7]

Q3: How should I properly decontaminate my sampling equipment to avoid cross-contamination?

A3: A thorough, multi-step decontamination procedure is essential. A typical protocol involves:

  • Physical Removal: Start by removing any gross contamination or particulate matter with brushes or a high-pressure water wash.[2]

  • Detergent Wash: Wash the equipment with a non-phosphate detergent solution, such as Liquinox®, and hot tap water.[7][8]

  • Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.[1][2]

  • Solvent Rinse: Rinse with an appropriate organic solvent. The choice of solvent depends on the potential contaminants but commonly includes acetone or hexane for removing organic compounds.[1]

  • Deionized Water Rinse: Rinse with distilled/deionized water. It is important to ensure the deionized water is free from organic contaminants.[1][2]

  • Air Dry: Allow the equipment to air dry completely in a clean environment.[1]

  • Protective Wrapping: Once dry, wrap the equipment in aluminum foil or other protective material to prevent contamination during transport and storage.[2]

Troubleshooting Guides

Problem: My analytical results show background levels of this compound in my method blanks.

  • Possible Cause 1: Contaminated Solvents or Reagents.

    • Solution: Use high-purity, HPLC, or pesticide-grade solvents and reagents for all sample preparation and analysis steps.[4] Always run a solvent blank to check for contamination before use.

  • Possible Cause 2: Contaminated Glassware or Equipment.

    • Solution: Ensure that all glassware and equipment are rigorously cleaned according to the recommended decontamination protocol. Consider a final rinse with high-purity solvent just before use. Scratched glassware can retain contaminants and should be discarded.[4]

  • Possible Cause 3: Carryover from Previous Samples.

    • Solution: If analyzing samples with a wide range of expected concentrations, run a solvent blank after a high-concentration sample to check for carryover in the analytical instrument.[4] Implement a rigorous cleaning procedure for autosampler needles and injection ports.[4]

Problem: I am observing inconsistent or non-reproducible results for this compound concentrations in replicate samples.

  • Possible Cause 1: Sample Heterogeneity.

    • Solution: Ensure that the sample matrix (e.g., soil, water) is properly homogenized before taking aliquots for analysis. For soil and sediment samples, this may involve thorough mixing.

  • Possible Cause 2: Inconsistent Sample Collection Technique.

    • Solution: Standardize the sampling procedure for all replicates. This includes using the same type of sampling device, collecting the same volume or weight of sample, and following identical handling and storage procedures.

  • Possible Cause 3: Variable Contamination During Sampling.

    • Solution: Review and reinforce field protocols to minimize variability in contamination. This includes consistent use of clean PPE, proper decontamination of equipment between each replicate, and minimizing exposure of the sample to the atmosphere.

Data Presentation

Table 1: Recommended Solvents for Decontamination of Sampling Equipment

Contaminant TypeRecommended Solvent RinseReference(s)
General Organic ContaminantsAcetone, Hexane, Methanol[1][8]
Oily Media / PCBsHexane

Note: The choice of solvent should be based on the specific contaminants of concern at the sampling site and should not be among the target analytes.[1]

Experimental Protocols

Protocol 1: Standard Operating Procedure for Decontamination of Sampling Equipment

  • Objective: To provide a standardized procedure for the decontamination of sampling equipment to minimize the risk of cross-contamination during this compound sampling.

  • Materials:

    • Non-phosphate detergent (e.g., Liquinox®)

    • Tap water

    • Distilled/deionized water (verified to be analyte-free)

    • Pesticide-grade acetone

    • Pesticide-grade hexane

    • Long-handled brushes

    • Pressurized sprayers for water and solvents

    • Galvanized tubs or buckets

    • Aluminum foil

    • Appropriate PPE (nitrile gloves, safety glasses)

  • Procedure:

    • At a designated decontamination area, physically remove any adhering soil or sediment from the equipment using brushes and tap water.

    • Wash the equipment thoroughly with a solution of non-phosphate detergent and hot tap water. Use brushes to scrub all surfaces.[7][8]

    • Rinse the equipment with copious amounts of tap water to remove all detergent residue.

    • Rinse the equipment with distilled/deionized water using a pressurized sprayer.

    • Perform a solvent rinse by spraying the equipment with acetone, collecting the rinsate in a designated waste container.[1]

    • Allow the acetone to evaporate completely.

    • Perform a second solvent rinse with hexane, again collecting the rinsate for proper disposal.

    • Allow the equipment to air dry completely in a clean area, protected from atmospheric deposition.

    • Once dry, wrap the clean equipment in aluminum foil to prevent contamination during storage and transport to the sampling site.[2]

  • Quality Control:

    • A rinsate blank should be collected periodically by pouring deionized water over the decontaminated and dried sampling equipment. This blank is then analyzed for this compound to verify the effectiveness of the decontamination procedure.

Visualizations

Contamination_Minimization_Workflow cluster_pre_sampling Pre-Sampling Preparation cluster_sampling Field Sampling cluster_post_sampling Post-Sampling cluster_qc Quality Control Select_Inert_Materials Select Inert Materials (Glass, Teflon®) Decontaminate_Equipment Decontaminate Sampling Equipment Select_Inert_Materials->Decontaminate_Equipment Prepare_High_Purity_Reagents Prepare High-Purity Reagents & Solvents Prepare_High_Purity_Reagents->Decontaminate_Equipment Wear_Appropriate_PPE Wear Appropriate PPE (Nitrile Gloves) Decontaminate_Equipment->Wear_Appropriate_PPE Transport Wrapped in Foil Collect_Rinsate_Blank Collect Rinsate Blank Decontaminate_Equipment->Collect_Rinsate_Blank Collect_Sample Collect Sample Wear_Appropriate_PPE->Collect_Sample Store_in_Amber_Glass Store Sample in Amber Glass Container Collect_Sample->Store_in_Amber_Glass Collect_Field_Blank Collect Field Blank Collect_Sample->Collect_Field_Blank Transport_on_Ice Transport on Ice Store_in_Amber_Glass->Transport_on_Ice Analyze_Promptly Analyze Promptly Transport_on_Ice->Analyze_Promptly Analyze_Method_Blank Analyze Method Blank Analyze_Promptly->Analyze_Method_Blank

Caption: Workflow for minimizing contamination during this compound sampling.

Troubleshooting_Logic Start Contamination Suspected (e.g., Blank Contamination) Check_Reagents Check Purity of Solvents & Reagents Start->Check_Reagents Check_Equipment Review Equipment Decontamination Protocol Start->Check_Equipment Check_Procedures Evaluate Field Sampling Procedures Start->Check_Procedures Check_Carryover Investigate Analytical Carryover Start->Check_Carryover Reagent_Contaminated Source Identified: Contaminated Reagents Check_Reagents->Reagent_Contaminated Impurity Detected Equipment_Contaminated Source Identified: Improper Decontamination Check_Equipment->Equipment_Contaminated Protocol Deficiency Found Procedure_Issue Source Identified: Field Contamination Check_Procedures->Procedure_Issue Procedural Error Identified Carryover_Issue Source Identified: Instrument Carryover Check_Carryover->Carryover_Issue Analyte Detected in Blank After High Std. Action_Reagents Action: Use New, High-Purity Reagents. Run Solvent Blanks. Reagent_Contaminated->Action_Reagents Action_Equipment Action: Re-clean all Equipment. Verify Decontamination with Rinsate Blanks. Equipment_Contaminated->Action_Equipment Action_Procedures Action: Retrain Personnel on Sampling Protocols. Emphasize PPE and Handling. Procedure_Issue->Action_Procedures Action_Carryover Action: Implement Rigorous Wash Cycles Between Samples on Analytical Instrument. Carryover_Issue->Action_Carryover

Caption: Troubleshooting logic for identifying sources of this compound contamination.

References

Technical Support Center: Internal Standard Selection for 3-Methylphenanthrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on selecting the appropriate internal standard (IS) for the quantitative analysis of 3-Methylphenanthrene, a common polycyclic aromatic hydrocarbon (PAH).

Frequently Asked Questions (FAQs)

Q1: What is an internal standard and why is it crucial for analyzing this compound?

An internal standard is a compound with a known concentration that is added to all samples, calibration standards, and blanks before analysis.[1] Its purpose is to correct for variations that can occur during the analytical process, such as differences in sample injection volume, analyte loss during sample preparation, and fluctuations in instrument response.[1] For a PAH like this compound, which is often analyzed at trace levels in complex matrices, an internal standard is essential for achieving accurate and precise quantification by compensating for these potential errors.[1][2]

Q2: What are the key criteria for selecting a suitable internal standard?

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be structurally and chemically similar to the analyte (this compound) to ensure it behaves similarly during extraction, cleanup, and chromatographic analysis.[1][3]

  • Not Present in Sample: The internal standard must not be naturally present in the samples being analyzed.[1][3]

  • Chromatographic Resolution: It should elute near the analyte of interest but be well-resolved from it and any other matrix components.[1] An exception is when using mass spectrometry with isotopically labeled standards, where co-elution is acceptable.[3]

  • Stability: The compound must be chemically stable and not react with the sample matrix or solvents used.

Q3: What are the recommended internal standards for this compound analysis?

The most highly recommended internal standards for PAH analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are isotopically labeled (deuterated) analogs of PAHs.[2][3]

  • Top Recommendation: Phenanthrene-d10 . This is the deuterated version of the parent PAH of this compound. Its physicochemical properties are nearly identical, ensuring it behaves in the same way throughout the analytical process, making it an excellent choice for correcting for recovery and matrix effects.[2]

  • Alternative Isotopically Labeled Standards: Other deuterated PAHs like Chrysene-d12 or Acenaphthene-d10 can also be used, especially when analyzing a range of PAHs simultaneously.[4][5]

  • Non-Labeled Alternative: In cases where a deuterated standard is not available, a structurally similar, non-labeled PAH that is not expected to be in the sample, such as Triphenylene , could be considered. However, complete chromatographic separation from this compound is mandatory.[6]

Q4: Should I use a deuterated or non-deuterated internal standard?

For GC-MS analysis, a deuterated internal standard is strongly preferred.[2][3] Deuterated standards are considered the "gold standard" because their chemical and physical properties are almost identical to the analyte.[2] This allows them to accurately mimic the behavior of this compound during sample extraction and analysis, providing the most reliable correction for analyte loss and instrumental variability.[2] While non-deuterated standards can be used, they may not account for variations as effectively as their deuterated counterparts.[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Reproducibility / High %RSD 1. Inconsistent addition of the internal standard. 2. Internal standard added after the extraction step.1. Use a calibrated micropipette to add the IS to every sample, standard, and blank at a consistent concentration.[1] 2. Always add the internal standard at the very beginning of the sample preparation process, before any extraction or cleanup steps, to account for analyte loss.[1][8]
Internal Standard Peak Interference or Co-elution 1. The chosen non-labeled IS is not adequately separated from the analyte or matrix components. 2. The sample contains the compound chosen as the IS.1. Optimize the GC oven temperature program to improve chromatographic separation. 2. Analyze a sample blank without any added IS to confirm its absence in the matrix. If present, a different IS must be selected.
Low or Inconsistent IS Recovery 1. Inefficient sample extraction or cleanup procedure. 2. Adsorption of the IS onto labware or the chromatographic system.1. The IS recovery is an indicator of the method's efficiency. Re-evaluate and optimize the extraction solvent, pH, and cleanup steps.[8] 2. Ensure all glassware is properly cleaned and consider using silanized vials to minimize active sites.
Over-Curve Concentration with IS The concentration of this compound in the sample is too high, resulting in an analyte-to-IS ratio that falls outside the calibration range.Diluting the final extract will not change the analyte-to-IS ratio. The sample must be diluted with a blank matrix before the addition of the internal standard, or a smaller amount of the initial sample should be taken for extraction.[9]

Data Presentation: Comparison of Analyte and Potential Internal Standards

The table below summarizes key physicochemical properties of this compound and recommended internal standards to aid in selection.

CompoundMolecular FormulaMolecular Weight ( g/mol )StructureRationale for Use
This compound (Analyte) C₁₅H₁₂192.26[10][11]3-ring aromatic hydrocarbonThe target compound for analysis.
Phenanthrene-d10 (Recommended IS) C₁₄D₁₀188.293-ring aromatic hydrocarbonIsotopically labeled analog of the parent PAH. Nearly identical chemical properties and retention time to the analyte.[2]
Chrysene-d12 (Alternative IS) C₁₈D₁₂240.384-ring aromatic hydrocarbonA larger, stable deuterated PAH. Useful when analyzing a broader range of PAHs including 4-ring compounds.[4]
Triphenylene (Non-labeled Alternative) C₁₈H₁₂228.294-ring aromatic hydrocarbonStructurally similar PAH, but requires complete chromatographic separation and must be absent from samples.[6]

Experimental Protocols

Detailed Methodology: GC-MS Analysis of this compound using Phenanthrene-d10 IS

This protocol outlines a standard method for the quantitative analysis of this compound in a generic organic matrix.

  • Preparation of Standards:

    • Prepare a stock solution of this compound and Phenanthrene-d10 in a suitable solvent like dichloromethane or hexane.

    • Create a series of calibration standards by diluting the this compound stock solution to cover the expected concentration range of the samples (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

    • Spike each calibration standard with the Phenanthrene-d10 solution to a constant final concentration (e.g., 100 ng/mL).

  • Sample Preparation and Spiking:

    • Accurately weigh or measure a known amount of the sample into a vial.

    • Crucial Step: Add a precise volume of the Phenanthrene-d10 internal standard solution to the sample before proceeding with any extraction.

    • Perform sample extraction using an appropriate technique (e.g., liquid-liquid extraction with dichloromethane or solid-phase extraction).

    • Concentrate the extract to a final volume of 1 mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph (GC): Agilent 7890 GC or equivalent.

    • Mass Spectrometer (MS): Agilent 5977 MSD or equivalent.

    • Column: Use a non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[12]

    • Injector: 1 µL injection in splitless mode. Injector temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Program: 80 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 10 min).

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).[4][8][12]

      • Ions to Monitor:

        • This compound: m/z 192 (quantifier), 191 (qualifier).

        • Phenanthrene-d10: m/z 188 (quantifier), 94 (qualifier).

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio (Area of this compound / Area of Phenanthrene-d10) against the concentration of this compound for the calibration standards.

    • Calculate the peak area ratio for the unknown samples.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Mandatory Visualization

Logical Workflow for Internal Standard Selection

The following diagram illustrates the decision-making process for choosing a suitable internal standard for this compound analysis.

G cluster_selection Internal Standard Selection for this compound cluster_primary Primary Choice (Recommended) cluster_alternative Alternative Choice Analyte Target Analyte: This compound Primary_Choice Isotopically Labeled Standard Analyte->Primary_Choice Alternative_Choice Structurally Similar Non-Labeled PAH Analyte->Alternative_Choice IS_Deuterated Phenanthrene-d10 Primary_Choice->IS_Deuterated e.g. Advantage Advantages: - Nearly identical physicochemical properties - Co-elutes but is differentiated by mass - Corrects for extraction and matrix effects IS_Deuterated->Advantage IS_NonLabeled Triphenylene Alternative_Choice->IS_NonLabeled e.g. Consideration Considerations: - Must be chromatographically resolved - Must be absent in the sample matrix - May not perfectly mimic analyte behavior IS_NonLabeled->Consideration

Caption: Decision workflow for selecting an internal standard for this compound analysis.

References

Technical Support Center: Biodegradation Studies of 3-Methylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their biodegradation studies of 3-Methylphenanthrene.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Issue 1: Low or No Degradation of this compound

Potential Cause Troubleshooting Step
Inappropriate Microbial Strain or Inoculum - Ensure the selected microbial strain or consortium is capable of degrading this compound. Not all phenanthrene degraders are effective against its methylated forms.[1] - Consider using a microbial consortium, as they can exhibit broader metabolic capabilities. - Optimize the inoculum preparation. Pre-culturing the inoculum in the presence of this compound can enhance its degradation potential.
Sub-optimal Environmental Conditions - pH: Verify and adjust the pH of the culture medium. The optimal pH for PAH degradation by bacteria is often near neutral (pH 7.0), but can vary.[2] - Temperature: Ensure the incubation temperature is optimal for the specific microbial strain. Mesophilic bacteria typically have an optimal range of 25-40°C.[2] - Oxygen: For aerobic degradation, ensure adequate aeration. Shaking speed and flask volume can influence oxygen transfer.
Low Bioavailability - this compound has low aqueous solubility. Consider the use of a non-ionic surfactant to increase its bioavailability. - The presence of a non-aqueous phase liquid (NAPL) can sometimes serve as a reservoir for the substrate.[1]
Substrate Toxicity - High concentrations of this compound can be inhibitory or toxic to microorganisms. Determine the optimal substrate concentration by performing a dose-response experiment.
Nutrient Limitation - Ensure the culture medium contains sufficient nitrogen, phosphorus, and other essential nutrients to support microbial growth and metabolism.

Issue 2: Inconsistent or Variable Degradation Rates

Potential Cause Troubleshooting Step
Isomer-Specific Degradation - Be aware that different microbial species exhibit preferences for different methylphenanthrene isomers.[1] A mixed culture may show more consistent degradation of a mixture of isomers. - Analyze for all methylphenanthrene isomers if a technical mixture was used as the substrate.
Presence of Co-contaminants - The presence of other polycyclic aromatic hydrocarbons (PAHs) or organic compounds can either inhibit or enhance the degradation of this compound through competitive inhibition or co-metabolism.[3] - Analyze the initial substrate for the presence of other PAHs.
Accumulation of Toxic Intermediates - The accumulation of intermediate metabolites, such as catechols, can be toxic to the degrading microorganisms. - Monitor the formation of intermediates using analytical techniques like GC-MS or HPLC.

Issue 3: Difficulty in Analyzing this compound and its Metabolites

Potential Cause Troubleshooting Step
Poor Separation of Isomers - The analytical separation of methylphenanthrene isomers can be challenging due to their similar physicochemical properties.[4][5] - Optimize the gas chromatography (GC) or high-performance liquid chromatography (HPLC) method, including the column type, temperature program (for GC), and mobile phase composition (for HPLC).[6][7]
Low Concentration of Metabolites - Concentrate the sample extract before analysis. - Use a more sensitive detector or analytical technique, such as selected ion monitoring (SIM) with GC-MS.
Matrix Interference - Perform a thorough sample cleanup to remove interfering compounds from the sample matrix (e.g., soil, sediment).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in studying the biodegradation of this compound?

A1: The main challenges include its low aqueous solubility and bioavailability, the potential for substrate toxicity at high concentrations, the isomer-specific degradation by different microorganisms, and the analytical difficulty in separating and quantifying different methylphenanthrene isomers and their metabolites.[1][2][4]

Q2: Which microorganisms are known to degrade this compound?

A2: Several bacterial genera have been shown to degrade phenanthrene and its methylated derivatives, including Pseudomonas, Sphingomonas, and Mycobacterium.[1] However, the degradation capability can be species- and even strain-specific.

Q3: What is the typical biodegradation pathway for this compound?

A3: The aerobic biodegradation of this compound is generally initiated by a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of a cis-dihydrodiol.[8] This is followed by dehydrogenation to form a dihydroxy-methylphenanthrene. Subsequent ring cleavage, often at the 1,2- or 3,4-positions of the phenanthrene backbone, leads to the formation of various intermediates that are further metabolized, eventually entering central metabolic pathways.[8][9]

Q4: How can I enhance the bioavailability of this compound in my experiments?

A4: The bioavailability of this compound can be enhanced by the addition of non-ionic surfactants or by using a two-phase system where the compound is dissolved in a non-aqueous phase liquid that is accessible to the microorganisms.[1][2]

Q5: What analytical methods are best for quantifying this compound and its metabolites?

A5: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection are the most common and effective methods.[4] GC-MS is particularly useful for identifying metabolites based on their mass spectra.

Quantitative Data

Table 1: First-Order Biodegradation Rate Constants of Phenanthrene and its Methylated Derivatives

CompoundMicrobial SpeciesRate Constant (k)Reference
PhenanthreneSphingobium quisquiliarum0.54 ± 0.04 h⁻¹[10]
This compoundSphingobium quisquiliarum0.44 ± 0.05 h⁻¹[10]
3,6-DimethylphenanthreneSphingobium quisquiliarum0.14 ± 0.02 h⁻¹[10]

Experimental Protocols

1. Protocol for a this compound Biodegradation Assay

This protocol outlines a general procedure for assessing the biodegradation of this compound by a pure or mixed microbial culture in a liquid medium.

Materials:

  • Microbial culture (pure or enriched consortium)

  • Basal salts medium (BSM) appropriate for the microorganism(s)

  • This compound (analytical grade)

  • Organic solvent (e.g., acetone or dimethylformamide) for stock solution

  • Sterile flasks or vials

  • Shaking incubator

  • Analytical instruments (GC-MS or HPLC)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent at a high concentration (e.g., 10 g/L).

  • Dispense the BSM into sterile flasks.

  • Add the this compound stock solution to the flasks to achieve the desired final concentration. The volume of the solvent should be minimal (typically <0.1% of the total volume) to avoid toxicity. Allow the solvent to evaporate in a sterile environment if necessary.

  • Inoculate the flasks with the microbial culture. Include a sterile control (no inoculum) to account for abiotic losses and a control with inoculum but no this compound to monitor endogenous microbial activity.

  • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the microorganisms.

  • Collect samples at regular time intervals.

  • Extract the remaining this compound and its metabolites from the samples using an appropriate organic solvent (e.g., hexane, dichloromethane).

  • Analyze the extracts using GC-MS or HPLC to determine the concentration of this compound and identify any metabolites.

2. Protocol for GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound using GC-MS.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for PAH analysis (e.g., HP-5MS)

GC Conditions (Example):

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 10 minutes

  • Transfer Line Temperature: 290°C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • For higher sensitivity, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion of this compound (m/z 192) and characteristic fragment ions.

Visualizations

Biodegradation_Pathway This compound This compound cis-3,4-Dihydroxy-3-methyl-3,4-dihydrophenanthrene cis-3,4-Dihydroxy-3-methyl-3,4-dihydrophenanthrene This compound->cis-3,4-Dihydroxy-3-methyl-3,4-dihydrophenanthrene Dioxygenase 3,4-Dihydroxy-3-methylphenanthrene 3,4-Dihydroxy-3-methylphenanthrene cis-3,4-Dihydroxy-3-methyl-3,4-dihydrophenanthrene->3,4-Dihydroxy-3-methylphenanthrene Dehydrogenase Ring Cleavage Products Ring Cleavage Products 3,4-Dihydroxy-3-methylphenanthrene->Ring Cleavage Products Dioxygenase (Ring Cleavage) Central Metabolism Central Metabolism Ring Cleavage Products->Central Metabolism

Caption: Proposed aerobic biodegradation pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_incubation_sampling Incubation & Sampling cluster_analysis Analysis Culture_Medium Prepare Culture Medium Substrate_Addition Add this compound Culture_Medium->Substrate_Addition Inoculation Inoculate with Microbes Substrate_Addition->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Sampling Collect Samples Periodically Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis GC-MS or HPLC Analysis Extraction->Analysis Data_Interpretation Data Interpretation Analysis->Data_Interpretation

Caption: General experimental workflow for a this compound biodegradation study.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 3-Methylphenanthrene Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GC-MS and HPLC Techniques for the Quantification of 3-Methylphenanthrene.

This guide provides a detailed comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantitative analysis of this compound. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data in research, drug development, and environmental monitoring. This document presents a summary of performance characteristics, detailed experimental protocols, and a discussion of the advantages and limitations of each technique to aid in method selection and validation.

Performance Characteristics: A Side-by-Side Comparison

The choice between GC-MS and HPLC for the analysis of this compound and other polycyclic aromatic hydrocarbons (PAHs) depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analysis time.[1] Generally, GC-MS is recognized for its lower detection limits, making it a highly sensitive technique.[1] Conversely, HPLC coupled with a fluorescence detector (HPLC-FLD) can also achieve very low limits of detection.[1]

A comparative study on the analysis of 16 EPA priority PAHs in road-tunnel wash water found that GC-MS offered lower limits of detection (LODs) for 13 of the compounds compared to HPLC with diode-array and fluorescence detection (HPLC-DAD-FLD).[2] However, the HPLC method provided a significantly faster separation time of 22.50 minutes compared to 34.75 minutes for the GC method.[2] Another study comparing methods for PAH analysis concluded that while both were suitable, GC-MS demonstrated better sensitivity and a wider concentration range.[3]

The following table summarizes the key quantitative performance parameters for HPLC and GC-MS based on representative studies of PAHs.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Linearity (R²) >0.99>0.99
Limit of Detection (LOD) Generally lower, often in the low µg/L range or lower.[2]Can achieve low µg/L levels, particularly with fluorescence detection.[2]
Limit of Quantification (LOQ) Typically in the low µg/L range.In the low to mid µg/L range.
Accuracy (% Recovery) Typically in the range of 80-120%Typically in the range of 80-120%
Precision (% RSD) Generally <15%Generally <15%
Analysis Time Can be longer, depending on the complexity of the sample and the chromatographic separation required.[2]Often offers shorter analysis times.[2]

Experimental Protocols

Detailed methodologies are essential for the successful validation and application of any analytical method. Below are representative experimental protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of PAHs in environmental samples.

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.

  • Wash the cartridge with 5 mL of a water/methanol (50:50, v/v) solution.

  • Dry the cartridge under vacuum for 20 minutes.

  • Elute the analytes with 5 mL of dichloromethane.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL, splitless mode.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Start at 60°C (hold for 1 min), ramp to 300°C at 10°C/min, hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). For this compound (m/z 192.1), monitor ions such as 192, 191, and 189.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from validated methods for the analysis of phenanthrenes.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 50 mL of the aqueous sample, add 5 g of sodium chloride and mix to dissolve.

  • Extract the sample with three 20 mL portions of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator.

  • Reconstitute the residue in 1 mL of acetonitrile.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) and/or Fluorescence Detector (FLD).

  • Column: C18 column (e.g., Zorbax Eclipse PAH, 4.6 x 100 mm, 1.8 µm) or equivalent.[2]

  • Injection Volume: 10 µL.[1]

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile, ramp to 100% acetonitrile over 15 minutes, and hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • DAD: Monitor at 254 nm.

    • FLD: Excitation at 250 nm, Emission at 360 nm. Programmed wavelength switching can be used for optimal sensitivity for different PAHs.[1]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

This compound, like other PAHs, can exert biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Understanding this pathway is crucial for toxicological and drug metabolism studies.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH This compound (Ligand) AhR_complex AhR Complex (AhR, HSP90, AIP, p23) PAH->AhR_complex Binding AhR_activated Activated AhR Complex AhR_activated->nuclear_translocation Translocation AhR_in_nucleus AhR AhR_ARNT_dimer AhR-ARNT Heterodimer AhR_in_nucleus->AhR_ARNT_dimer ARNT ARNT ARNT->AhR_ARNT_dimer XRE Xenobiotic Response Element (XRE) AhR_ARNT_dimer->XRE Binding Transcription Transcription XRE->Transcription mRNA mRNA Transcription->mRNA mRNA->Translation Translation (in Cytoplasm) CYP_enzymes CYP1A1, CYP1A2, CYP1B1 (Metabolizing Enzymes)

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

Conclusion

Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be based on the specific requirements of the study.

  • GC-MS is often favored for its superior sensitivity and is ideal for complex matrices where high selectivity is required.

  • HPLC , particularly with fluorescence detection, offers a viable alternative with the potential for faster analysis times, which can be advantageous for high-throughput screening.

Ultimately, the optimal method will depend on a careful consideration of the validation parameters, sample characteristics, and the specific research or regulatory question being addressed. It is recommended that laboratories validate their chosen method in-house to ensure it meets the required performance criteria for their specific application.

References

Comparative Toxicity of 3-Methylphenanthrene and Phenanthrene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the toxicity profiles of 3-methylphenanthrene and its parent compound, phenanthrene. Both are three-ring polycyclic aromatic hydrocarbons (PAHs), a class of compounds of significant interest in environmental science and toxicology due to their widespread presence and potential for adverse biological effects. This document is intended for researchers, scientists, and professionals in drug development, offering a concise summary of available data, experimental methodologies, and mechanistic insights.

Introduction

Phenanthrene is a common environmental contaminant resulting from the incomplete combustion of organic materials.[1] While generally considered to have low acute toxicity, its metabolites can exhibit genotoxic and other detrimental effects.[2][3] this compound is an alkylated derivative, often found in petrogenic sources like crude oil. Emerging evidence suggests that methylation can significantly alter the toxicological properties of PAHs, often increasing their potency.[4][5] This guide synthesizes findings on their comparative toxicity, focusing on cytotoxicity and genotoxicity, underpinned by the crucial role of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.

Comparative Toxicity Data

The following tables summarize quantitative data from various studies to facilitate a direct comparison between the two compounds. It is important to note that direct comparative studies are limited, and data is often synthesized from different experimental systems.

Table 1: Comparative Aryl Hydrocarbon Receptor (AHR) Activation

CompoundAssay SystemEndpointResultReference
Phenanthrene Human AHR Yeast BioassayRelative EC50Baseline[4]
This compound Human AHR Yeast BioassayRelative EC502-5 times more potent than Phenanthrene[4][5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Genotoxicity Profile (Ames Test)

CompoundTest StrainMetabolic Activation (S9)ResultReference
Phenanthrene S. typhimurium TA98, TA100With and WithoutGenerally Negative/Weakly Mutagenic[6][7]
This compound Not specified in direct comparative studies-Data not available in direct comparison

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Mechanisms of Toxicity: The Role of the Aryl Hydrocarbon Receptor (AHR)

A primary mechanism governing the toxicity of many PAHs is their interaction with the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4] Activation of the AHR is a critical step for both the metabolism and toxicity of these compounds.[4] Upon binding, the AHR complex translocates to the nucleus and induces the expression of xenobiotic-metabolizing enzymes, such as cytochrome P450 1A1 (CYP1A1).[8] While this is a detoxification pathway, it can also lead to the formation of reactive metabolites that can bind to DNA, forming adducts and leading to genotoxicity.

Studies have shown that methylated phenanthrenes, including this compound, are more potent activators of the human AHR than the parent phenanthrene.[4][5] Specifically, monomethylated phenanthrenes were found to be 2 to 5 times more potent in an AHR signaling bioassay.[4][5] This enhanced AHR activation by this compound suggests a potentially greater capacity to induce metabolic enzymes and, consequently, a higher potential for metabolic activation into toxic intermediates compared to phenanthrene.

AHR_Pathway AHR_ARNT_dimer AHR_ARNT_dimer XRE XRE AHR_ARNT_dimer->XRE Binds to DNA CYP1A1_gene CYP1A1_gene XRE->CYP1A1_gene Promotes Transcription mRNA mRNA CYP1A1_gene->mRNA Transcription CYP1A1_protein CYP1A1_protein mRNA->CYP1A1_protein Translation PAH PAH Reactive_Metabolites Reactive_Metabolites PAH->Reactive_Metabolites Metabolism by CYP1A1 DNA_Adducts DNA_Adducts Reactive_Metabolites->DNA_Adducts Toxicity Toxicity DNA_Adducts->Toxicity ARNT ARNT ARNT->AHR_ARNT_dimer Nuclear Translocation AHR AHR

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are summaries of key experimental protocols used in the cited studies.

Human Aryl Hydrocarbon Receptor (AHR) Yeast Bioassay

This assay is used to determine the potency of compounds in activating the human AHR.

  • Organism: Genetically engineered Saccharomyces cerevisiae (yeast).

  • Principle: The yeast is engineered to express the human AHR and the aryl hydrocarbon receptor nuclear translocator (ARNT). The reporter gene (e.g., lacZ, encoding β-galactosidase) is placed under the control of a xenobiotic responsive element (XRE). When a compound activates the AHR, the AHR/ARNT complex binds to the XRE, driving the expression of the reporter gene.

  • Procedure:

    • Yeast cells are cultured to a specific density.

    • The cells are exposed to various concentrations of the test compounds (phenanthrene, this compound) or a control (DMSO). A known AHR agonist like β-naphthoflavone is used as a positive control.

    • After an incubation period, the cells are lysed.

    • The activity of the reporter enzyme (e.g., β-galactosidase) is measured using a colorimetric substrate.

    • The response is normalized to the maximal response of the positive control, and EC50 values are calculated.

  • Reference: [4]

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the mutagenic potential of a chemical.

  • Organism: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Principle: The test measures the frequency of reverse mutations (reversions) from histidine auxotrophy to prototrophy. A mutagen will cause mutations that restore the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.

  • Procedure:

    • The test compound is mixed with the bacterial tester strain in the presence or absence of a metabolic activation system (S9 fraction from rat liver). The S9 fraction contains enzymes (like cytochrome P450s) that can metabolize compounds into their active, mutagenic forms.

    • The mixture is poured onto a minimal agar plate lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (his+) is counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

  • Reference: [7]

Toxicity_Workflow incubation incubation cytotoxicity cytotoxicity incubation->cytotoxicity genotoxicity genotoxicity incubation->genotoxicity mechanistic mechanistic incubation->mechanistic

Conclusion

The available evidence strongly suggests that this compound is a more potent activator of the Aryl Hydrocarbon Receptor than its parent compound, phenanthrene. This increased potency in an early-stage mechanistic event indicates a higher potential for toxicity that is mediated through this pathway. While comprehensive comparative data on endpoints like cytotoxicity and genotoxicity are still emerging, the difference in AHR activation highlights the critical need to consider alkylated PAHs as potentially more hazardous than their unsubstituted counterparts. Further research is warranted to fully elucidate the comparative toxicity profiles of these compounds across a range of biological systems and endpoints.

References

A Comparative Guide to the Cross-Validation of 3-Methylphenanthrene Analytical Data Between Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The quantitative data presented in this guide is hypothetical and for illustrative purposes only. It is intended to simulate the results of a cross-validation study to demonstrate the principles of data comparison and interpretation.

Comparative Analysis of Analytical Performance

The selection of an appropriate analytical method depends on factors such as sensitivity, selectivity, and the sample matrix. For the analysis of 3-Methylphenanthrene, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely accepted and robust technique. The following table presents hypothetical data from a simulated inter-laboratory study involving four laboratories analyzing a standard reference material of this compound with a certified concentration of 50.0 ng/mL.

LaboratoryAnalytical MethodMean Measured Concentration (ng/mL)Standard Deviation (ng/mL)Recovery (%)Relative Percent Difference (RPD) from Certified Value
Laboratory AGC-MS (Quadrupole)48.92.197.82.2%
Laboratory BGC-MS/MS (Triple Quad)51.21.5102.42.4%
Laboratory CGC-MS (Quadrupole)47.52.595.05.0%
Laboratory DGC-HRMS (TOF)50.50.9101.01.0%

Detailed Experimental Protocols

Detailed and standardized methodologies are crucial for the successful replication and validation of analytical methods across different laboratories. This section provides a generalized protocol for the analysis of this compound in a biological matrix (e.g., plasma) using GC-MS.

Sample Preparation (Liquid-Liquid Extraction)
  • Sample Aliquoting: Pipette 1.0 mL of the plasma sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of an internal standard solution (e.g., Phenanthrene-d10 at 100 ng/mL) to each sample, vortex briefly.

  • Extraction: Add 5 mL of hexane to the sample tube.

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., isooctane) for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • This compound: m/z 192 (quantifier), 191, 189 (qualifiers).

    • Phenanthrene-d10 (Internal Standard): m/z 188.

  • Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Workflow and Pathway Diagrams

To better illustrate the processes involved, the following diagrams depict a typical inter-laboratory cross-validation workflow and a simplified metabolic pathway for phenanthrenes.

cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Compilation and Review cluster_3 Phase 4: Reporting A Define Study Protocol B Prepare and Distribute Reference Material A->B C Lab A Analysis B->C D Lab B Analysis B->D E Lab C Analysis B->E F Lab D Analysis B->F G Central Data Collection C->G D->G E->G F->G H Statistical Analysis (e.g., RPD, ANOVA) G->H I Final Report and Comparison Guide H->I

Caption: Workflow for an inter-laboratory cross-validation study.

parent This compound cyp450 CYP450 Enzymes (Phase I Metabolism) parent->cyp450 epoxide Epoxide Metabolite cyp450->epoxide eh Epoxide Hydrolase epoxide->eh dihydrodiol Dihydrodiol Metabolite eh->dihydrodiol conjugation Conjugation (Phase II Metabolism) dihydrodiol->conjugation excretion Excreted Conjugates (e.g., Glucuronides, Sulfates) conjugation->excretion

Caption: Simplified metabolic pathway of this compound.

comparative analysis of 3-Methylphenanthrene in different environmental compartments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the presence, concentration, and analytical methodologies for 3-Methylphenanthrene, a prominent alkylated polycyclic aromatic hydrocarbon (PAH), in various environmental compartments. The data presented is intended to support environmental fate studies, risk assessment, and the development of remediation strategies.

Data Presentation: Concentration of this compound

The following tables summarize the reported concentrations of this compound and related PAHs in air, water, soil, and sediment. Due to the variability in reporting and the frequent grouping of PAHs in analytical studies, ranges for total PAHs are also provided for context.

Table 1: Concentration in Air

AnalyteMatrixConcentration RangeLocation Type
This compoundIndoor AirMean: 4.3 ng/m³Urban Residential
Phenanthrene (parent PAH)Indoor Air8.7 - 14 ng/m³[1]Urban Residential (with and without wood burning)[1]
Total PAHsUrban AirVaries significantly based on proximity to sourcesUrban/Industrial

Table 2: Concentration in Water

AnalyteMatrixConcentration RangeNotes
This compoundSurface & Wastewaterng/L to µg/LOften detected as part of total PAH analysis[2][3]
Phenanthrene (parent PAH)Industrial WastewaterUp to 5,000 µg/L (in phenolic wastewater)[3]Highly dependent on industrial source[3]
Total PAHsRiver Waterng/L to µg/L[2]Concentrations are influenced by upstream industrial and municipal discharges[2]

Table 3: Concentration in Soil

AnalyteMatrixConcentration Range (µg/kg, dry weight)Source/Notes
This compoundContaminated SoilTypically a component of total PAHsFound near industrial sites, creosote-treated areas, and high-traffic zones
Phenanthrene (parent PAH)Agricultural SoilBackground levels can be in the tens to hundreds of µg/kg-
Total PAHsContaminated SoilCan reach hundreds to thousands of µg/kgNear pollution sources or from sewage sludge application
Total PAHsAsphalt Pavement1,900 - 66,000 µg/kgPotential source of soil contamination through leaching and wear

Table 4: Concentration in Sediment

AnalyteMatrixConcentration Range (ng/g, dry weight)Reference/Notes
This compoundRiver & Coastal SedimentVaries widelyOften correlated with organic carbon content and proximity to urban/industrial areas
Total PAHsCoastal Sediments87.4 - 188.1 ng/g (as LABs, a proxy for anthropogenic input)[4]Muar River, Malaysia[4]
Total PAHsEstuarine SedimentsERL: 4,022 ng/g; ERM: 44,792 ng/gEffects Range-Low (ERL) and Effects Range-Median (ERM) values indicate potential for biological effects

Experimental Protocols

The accurate quantification of this compound in environmental matrices requires robust and sensitive analytical methods. The following protocols are synthesized from established methodologies, primarily based on US EPA methods.

Sample Collection
  • Air: High-volume air samplers are used to draw a known volume of air through a filter (to capture particulate-bound PAHs) and a sorbent tube (e.g., polyurethane foam or XAD resin) to trap gas-phase compounds. Passive air samplers can also be deployed for long-term monitoring.

  • Water: Grab samples are collected in 1-liter amber glass bottles with Teflon-lined caps. Samples should be kept at 4°C and protected from light to prevent photodegradation.

  • Soil and Sediment: Topsoil or sediment is collected using a stainless-steel scoop or core sampler. Samples are stored in glass jars at 4°C.

Sample Extraction
  • Air (Filters and Sorbents): Filters and sorbent materials are typically extracted using Soxhlet extraction with a suitable solvent like dichloromethane (DCM) or a mixture of acetone and hexane for 18-24 hours.

  • Water: Liquid-liquid extraction (LLE) is a common method, where the water sample is serially extracted with DCM at a neutral or slightly basic pH. Alternatively, solid-phase extraction (SPE) using C18 cartridges can be used to concentrate the analytes from the water sample.

  • Soil and Sediment: Soxhlet extraction with DCM or a hexane/acetone mixture is a standard method. Accelerated Solvent Extraction (ASE) is a more modern technique that uses elevated temperatures and pressures to reduce extraction time and solvent consumption.

Extract Cleanup

Crude extracts from environmental samples often contain interfering compounds. Cleanup is typically performed using column chromatography with silica gel or alumina to separate the PAHs from other organic matter.

Analytical Determination
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PAHs. A gas chromatograph separates the individual PAH compounds, which are then detected and quantified by a mass spectrometer. Operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): HPLC with ultraviolet (UV) and fluorescence detectors is also used for PAH analysis, particularly for samples with complex matrices.

Mandatory Visualization

The following diagrams illustrate the environmental fate of this compound and a typical analytical workflow for its determination.

Environmental_Fate_of_3_Methylphenanthrene cluster_compartments Sources Anthropogenic Sources (Fossil Fuel Combustion, Oil Spills, Industrial Processes) Air Air Sources->Air Emissions Water Water Sources->Water Spills, Runoff Soil Soil Sources->Soil Deposition Compartments Environmental Compartments Air->Water Wet/Dry Deposition Air->Soil Deposition Biotransformation Microbial Biotransformation Air->Biotransformation Degradation Sediment Sediment Water->Sediment Sedimentation Water->Biotransformation Degradation Soil->Water Leaching Soil->Biotransformation Degradation Sediment->Biotransformation Degradation Intermediates Metabolic Intermediates (e.g., Dihydrodiols, Naphthoic Acid) Biotransformation->Intermediates Ring Dioxygenation & Cleavage Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization

Caption: Environmental pathways of this compound.

Analytical_Workflow Start Sample Collection (Air, Water, Soil/Sediment) Extraction Extraction (LLE, SPE, Soxhlet, ASE) Start->Extraction Cleanup Extract Cleanup (Silica Gel Column) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or HPLC) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General analytical workflow for this compound.

References

evaluating the performance of different extraction methods for 3-Methylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polycyclic aromatic hydrocarbons (PAHs), the efficient extraction of target analytes from complex matrices is a critical first step. 3-Methylphenanthrene, a member of the PAH family, is a compound of interest in environmental monitoring and toxicology studies. The choice of extraction method significantly impacts recovery, purity, and overall analytical sensitivity. This guide provides an objective comparison of common extraction techniques for this compound, supported by experimental data for PAHs, to aid in method selection and optimization.

Performance Comparison of Extraction Methods

The selection of an optimal extraction method for this compound depends on factors such as the sample matrix (e.g., water, soil, biological tissues), the required limit of detection, and available resources. The following table summarizes the performance of four widely used extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). The data presented is based on studies of various PAHs, including phenanthrene and its derivatives, from environmental samples.

Extraction MethodTypical MatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Water, Wastewater71 - 100%[1][2]0.03 - 0.1 ng/mL[1]0.03 - 1.71 ppb[2]Simple, well-established technique.Labor-intensive, requires large volumes of organic solvents.[3]
Solid-Phase Extraction (SPE) Water, Biological Fluids>75%[3]2.3 - 5.1 ng/mL (for milk)[4]-High selectivity, reduced solvent consumption, amenable to automation.[3]Can be more expensive, potential for sorbent-analyte interactions.
Ultrasound-Assisted Extraction (UAE) Soil, Sediment82 - 106%[2]--Faster than traditional methods, reduced solvent and energy consumption.Matrix effects can influence efficiency.
Supercritical Fluid Extraction (SFE) Solid Matrices---Environmentally friendly (uses CO2), tunable selectivity.High initial instrument cost, method development can be complex.[5]

Note: The performance metrics cited above are for a range of PAHs and may vary for this compound depending on the specific experimental conditions and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction techniques. Below are representative protocols for LLE, SPE, and UAE based on validated methods for PAH analysis.

Liquid-Liquid Extraction (LLE) Protocol for Water Samples

This protocol is adapted from methods for the extraction of PAHs from water.[2][6]

  • Sample Preparation: Acidify a 1-liter water sample to a pH below 2 with hydrochloric acid.

  • Extraction: Transfer the sample to a 2-liter separatory funnel and add 60 mL of dichloromethane. Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate.

  • Solvent Collection: Drain the lower organic layer into a flask.

  • Repeat Extraction: Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining all organic extracts.

  • Drying: Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a gentle stream of nitrogen. The sample is then ready for analysis by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

Solid-Phase Extraction (SPE) Protocol for Biological Fluids

This protocol is a general procedure for the extraction of organic compounds from biological matrices.[4]

  • Column Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.

  • Sample Loading: Load the pre-treated biological sample (e.g., hydrolyzed urine or milk) onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution: Elute the retained this compound and other PAHs with two 2 mL portions of a suitable organic solvent like acetonitrile or ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.

Ultrasound-Assisted Extraction (UAE) Protocol for Soil and Sediment

This protocol is based on methods for the extraction of PAHs from solid environmental samples.[2]

  • Sample Preparation: Weigh approximately 10 g of the homogenized soil or sediment sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to remove moisture.

  • Solvent Addition: Add 50 mL of a 1:1 (v/v) mixture of acetone and hexane to the beaker.

  • Sonication: Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature.

  • Extraction and Filtration: Decant the solvent extract and filter it through a 0.45 µm filter.

  • Repeat Extraction: Repeat the extraction process on the solid residue two more times with fresh solvent.

  • Concentration: Combine the extracts and concentrate them to a final volume of 1 mL. The extract may require a cleanup step using a silica gel column before instrumental analysis.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflows for the described extraction methods.

LLE_Workflow cluster_LLE Liquid-Liquid Extraction (LLE) Workflow A Sample Acidification B Extraction with Immiscible Solvent A->B C Phase Separation B->C D Collection of Organic Phase C->D E Drying of Extract D->E F Solvent Evaporation/Concentration E->F G Analysis (GC-MS/HPLC) F->G

Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow A SPE Cartridge Conditioning B Sample Loading A->B C Washing (Interference Removal) B->C D Elution of Analyte C->D E Solvent Evaporation/Reconstitution D->E F Analysis (GC-MS/HPLC) E->F

Workflow for Solid-Phase Extraction (SPE).

UAE_Workflow cluster_UAE Ultrasound-Assisted Extraction (UAE) Workflow A Sample Preparation (Mixing with Drying Agent) B Addition of Extraction Solvent A->B C Sonication B->C D Filtration of Extract C->D E Solvent Evaporation/Concentration D->E F Analysis (GC-MS/HPLC) E->F

Workflow for Ultrasound-Assisted Extraction (UAE).

References

A Guide to Inter-Laboratory Comparisons for 3-Methylphenanthrene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: Performance in PAH Inter-Laboratory Comparisons

Inter-laboratory comparison studies for PAHs reveal variability in the performance of different laboratories. The following tables summarize typical performance data, which can be extrapolated to understand the expected challenges and outcomes for 3-Methylphenanthrene analysis.

Table 1: Summary of Laboratory Performance in a PAH Inter-Laboratory Comparison for Industrial Emissions

AnalyteLaboratory A Deviation (%)Laboratory B Deviation (%)Laboratory C Deviation (%)Laboratory D Deviation (%)
Naphthalene-10 to +5-15 to +10-5 to +5-8 to +8
Benzo[a]anthracene-30 to -10-40 to -20-10 to +10-15 to +5
Chrysene-25 to -5-35 to -15-8 to +12-12 to +8
Benzo[b]fluoranthene-35 to -15-45 to -25-15 to +5-20 to +10
Benzo[k]fluoranthene-30 to -10-40 to -20-12 to +8-18 to +12
Benzo[a]pyrene-40 to -20-50 to -30-20 to 0-25 to +5
Indeno[1,2,3-cd]pyrene-35 to -15-45 to -25-15 to +5-20 to +10
Dibenzo[a,h]anthracene-40 to -20-50 to -30-20 to 0-25 to +5

Data is synthesized from a study on industrial emissions and presented as a range of percentage deviations from the reference value.[1]

Table 2: Acceptable z-Scores in a Multi-Mycotoxin Inter-Laboratory Study (Example of Performance Evaluation)

MatrixPercentage of Acceptable z-Scores (within ±2)
Swine Feed74%
Corn Gluten71%
Chicken Feed67%
Soy67%

This table from a study on mycotoxins illustrates the use of z-scores to evaluate laboratory performance, a common practice in proficiency testing for chemical analyses. A similar approach is used for PAH analysis.[2]

Experimental Protocols

The following are detailed methodologies for the analysis of PAHs, including this compound, based on established standards.

Sample Preparation (General)

A crucial step in PAH analysis is the extraction of the analytes from the sample matrix. The choice of extraction method depends on the matrix type (e.g., water, soil, biological tissue). Common techniques include:

  • Liquid-Liquid Extraction (LLE): Suitable for aqueous samples.

  • Soxhlet Extraction: A classic method for solid samples.

  • Pressurized Fluid Extraction (PFE): A more modern and efficient method for solid samples.

  • Solid-Phase Extraction (SPE): Used for sample clean-up and concentration.

Analytical Methods

Two primary analytical techniques are widely used for the quantification of PAHs.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: This method separates volatile and semi-volatile compounds in a gas stream. The separated compounds are then detected by a mass spectrometer, which provides both qualitative and quantitative information.

  • Protocol based on ISO 11338-2:

    • Injection: A sample extract is injected into the GC.

    • Separation: A capillary column (e.g., 5% phenyl-methylpolysiloxane) is used to separate the PAHs. The oven temperature is programmed to ramp up to allow for the sequential elution of the compounds.

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target PAHs.

    • Quantification: An internal standard calibration is used for accurate quantification.

2. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

  • Principle: This method separates compounds in a liquid mobile phase. For PAHs, which are fluorescent, a fluorescence detector provides high sensitivity and selectivity.

  • Protocol based on ISO 11338-2:

    • Injection: A sample extract is injected into the HPLC system.

    • Separation: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water.

    • Detection: The fluorescence detector is programmed to switch excitation and emission wavelengths at specific times to optimize the detection of each PAH as it elutes from the column.

    • Quantification: An external or internal standard calibration is used for quantification.

Mandatory Visualization

Inter_Laboratory_Comparison_Workflow cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase Coordinator Coordinator Sample_Prep Preparation of Homogeneous Test Material (e.g., spiked matrix) Coordinator->Sample_Prep oversees Sample_Dist Distribution to Participating Laboratories Sample_Prep->Sample_Dist Lab_1 Laboratory 1 (e.g., GC-MS) Sample_Dist->Lab_1 Lab_2 Laboratory 2 (e.g., HPLC-FLD) Sample_Dist->Lab_2 Lab_N Laboratory N (Alternative Method) Sample_Dist->Lab_N Data_Sub Submission of Analytical Results Lab_1->Data_Sub Lab_2->Data_Sub Lab_N->Data_Sub Stat_Analysis Statistical Analysis (e.g., z-scores, bias) Data_Sub->Stat_Analysis Report_Gen Generation of Final Report Stat_Analysis->Report_Gen Report_Gen->Coordinator provides feedback to

Caption: Workflow of a typical inter-laboratory comparison study for PAH analysis.

Conclusion

While direct inter-laboratory comparison data for this compound is limited, the established methodologies and performance evaluation schemes for other PAHs provide a robust framework for ensuring data quality. Both GC-MS and HPLC-FLD are suitable methods for the analysis of this compound, and laboratories can assess their performance by participating in broader PAH proficiency testing programs. The use of certified reference materials and adherence to standardized protocols are critical for achieving accurate and comparable results across different laboratories.

References

A Researcher's Guide to Assessing the Accuracy of 3-Methylphenanthrene Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accuracy of analytical measurements is paramount. Certified Reference Materials (CRMs) for compounds like 3-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) relevant in environmental and toxicological studies, serve as the bedrock for ensuring the quality and validity of these measurements. This guide provides a framework for assessing the accuracy of this compound CRMs, offering a comparison of key performance indicators, detailed experimental protocols for verification, and a clear workflow for the assessment process.

Comparing this compound CRMs: A Data-Driven Approach

When selecting a this compound CRM, a direct comparison of the specifications provided in the Certificate of Analysis (CoA) from different suppliers is crucial. The following table presents a hypothetical but representative comparison of key quantitative data for this compound CRMs from three leading providers.

Table 1: Comparative Analysis of this compound CRM Specifications

ParameterSupplier A (e.g., Supelco®/Merck)Supplier B (e.g., Chiron)Supplier C (e.g., AccuStandard)
Product Number CRM4XXXX0813.15-K-IOH-XXXS
Certified Concentration 1000 µg/mL ± 2 µg/mL1000 µg/mL ± 5 µg/mL100 µg/mL ± 0.5 µg/mL
Solvent AcetonitrileIsooctaneToluene
Purity (by GC-FID) 99.9%99.8%99.5%
Expanded Uncertainty (k=2) 0.2%0.5%0.5%
Traceability NIST SRMPT Scheme ParticipationISO 17034
Format AmpuleAmpuleAmpule
Volume 1 mL1 mL1 mL

Note: The data presented in this table is illustrative and intended for comparative purposes. Always refer to the specific Certificate of Analysis provided by the supplier for actual values.

Verifying Accuracy: Detailed Experimental Protocols

Independent verification of the certified values is a critical step in quality assurance. Below are detailed methodologies for two common analytical techniques used for the analysis of this compound.

Experimental Protocol 1: Purity and Concentration Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining the purity of the CRM material and verifying its concentration.

1. Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

2. Reagents and Standards:

  • Helium (carrier gas), 99.999% purity.

  • Methanol, HPLC grade (for dilution).

  • Internal Standard (IS): A certified reference material of a compound with similar chemical properties but chromatographically resolved from this compound (e.g., Phenanthrene-d10).

3. GC-MS Conditions:

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 5 minutes at 300 °C.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-400.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of the internal standard in methanol. Prepare a series of calibration standards by accurately diluting the this compound CRM and adding a constant concentration of the internal standard to each.

  • Sample Preparation: Accurately dilute a known amount of the this compound CRM to be tested and add the internal standard.

  • Analysis: Inject the calibration standards and the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra. For purity assessment, calculate the area percentage of the this compound peak relative to all other peaks in the chromatogram. For concentration verification, construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of the test sample from the calibration curve.

Experimental Protocol 2: Concentration Verification by High-Performance Liquid Chromatography (HPLC)

This method provides an alternative and often complementary approach to GC-MS for concentration verification.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

  • External standards of this compound from a different, independently certified source, if available.

3. HPLC Conditions:

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

4. Procedure:

  • Standard Preparation: Prepare a series of calibration standards by accurately diluting the external standard or the CRM being tested to a range of known concentrations.

  • Sample Preparation: Dilute the this compound CRM to be tested to a concentration that falls within the calibration range.

  • Analysis: Inject the calibration standards and the prepared sample into the HPLC system.

  • Data Analysis: Identify the this compound peak based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Determine the concentration of the test sample from the calibration curve.

Visualizing the Assessment Workflow

To effectively plan and execute the accuracy assessment of a this compound CRM, a clear workflow is essential. The following diagrams illustrate the key steps in the process.

cluster_0 CRM Selection and Initial Review cluster_1 Experimental Verification cluster_2 Data Evaluation and Conclusion start Identify Need for this compound CRM search Search for Suppliers (e.g., Merck, Chiron, AccuStandard) start->search obtain_coa Obtain Certificates of Analysis (CoAs) search->obtain_coa compare Compare CRM Specifications (Table 1) obtain_coa->compare select Select Most Suitable CRM compare->select prep_gcms Prepare Samples and Standards for GC-MS select->prep_gcms prep_hplc Prepare Samples and Standards for HPLC select->prep_hplc run_gcms Perform GC-MS Analysis prep_gcms->run_gcms analyze_gcms Analyze GC-MS Data for Purity and Concentration run_gcms->analyze_gcms compare_results Compare Experimental Results with CoA Values analyze_gcms->compare_results run_hplc Perform HPLC Analysis prep_hplc->run_hplc analyze_hplc Analyze HPLC Data for Concentration run_hplc->analyze_hplc analyze_hplc->compare_results assess_accuracy Assess Accuracy and Uncertainty compare_results->assess_accuracy conclusion Conclude on Fitness for Purpose assess_accuracy->conclusion

Caption: Workflow for the selection and accuracy assessment of a this compound CRM.

cluster_gcms GC-MS Protocol cluster_hplc HPLC Protocol gcms_start Dilute CRM & Add Internal Standard gcms_inject Inject into GC-MS gcms_start->gcms_inject gcms_separate Chromatographic Separation gcms_inject->gcms_separate gcms_ionize Electron Ionization gcms_separate->gcms_ionize gcms_detect Mass Detection gcms_ionize->gcms_detect gcms_data Data Acquisition gcms_detect->gcms_data hplc_start Dilute CRM hplc_inject Inject into HPLC hplc_start->hplc_inject hplc_separate Reverse-Phase Separation hplc_inject->hplc_separate hplc_detect UV/DAD Detection hplc_separate->hplc_detect hplc_data Data Acquisition hplc_detect->hplc_data

Caption: Overview of the analytical workflows for GC-MS and HPLC verification.

By following this guide, researchers can confidently select and verify the accuracy of this compound CRMs, thereby ensuring the integrity and reliability of their analytical data.

Comparative Toxicity of 3-Methylphenanthrene Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 3-methylphenanthrene and its isomers: 1-methylphenanthrene, 2-methylphenanthrene, 4-methylphenanthrene, and 9-methylphenanthrene. The information is compiled from various studies to assist researchers in understanding their relative toxic potentials. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.

Data Presentation: Comparative Toxicity Metrics

The toxicological profiles of this compound isomers are multifaceted. The following tables summarize key quantitative data from comparative studies, focusing on aryl hydrocarbon receptor (AhR) activation and mutagenicity.

Aryl Hydrocarbon Receptor (AhR) Activation

The activation of the AhR is a critical initiating event for the toxicity of many polycyclic aromatic hydrocarbons (PAHs). A study utilizing a yeast bioassay with a human AhR reporter system provided the following relative half-maximal effective concentrations (EC50) for several methylphenanthrene isomers.

CompoundRelative EC50 (µM)
1-Methylphenanthrene4.0
2-Methylphenanthrene4.6
This compound5.8
9-Methylphenanthrene7.8
4-Methylphenanthrene11.7
Data sourced from a study on the activation of the human aryl hydrocarbon receptor in a yeast bioassay.
Mutagenicity (Ames Test)

The mutagenic potential of methylphenanthrene isomers has been evaluated using the Ames test with Salmonella typhimurium. The results indicate that the position of the methyl group significantly influences mutagenicity.

CompoundMutagenic Activity (Ames Test)
1-MethylphenanthreneMutagenic
2-MethylphenanthreneNon-mutagenic
This compoundNon-mutagenic
4-MethylphenanthreneNot explicitly stated in the reviewed literature
9-MethylphenanthreneMutagenic
Results are based on studies evaluating mutagenicity in Salmonella typhimurium.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in determining the toxicity of methylphenanthrene isomers.

Human Aryl Hydrocarbon Receptor (AhR) Yeast Bioassay

This assay quantifies the ability of a compound to activate the human AhR.

1. Yeast Strain and Culture:

  • An engineered Saccharomyces cerevisiae strain is used, which contains the human AhR and a reporter gene (e.g., lacZ) under the control of a dioxin-responsive element (DRE).

  • Yeast cells are cultured in appropriate media (e.g., YPD) to a specific optical density.

2. Exposure:

  • Serial dilutions of the test compounds (methylphenanthrene isomers) are prepared in a solvent such as DMSO.

  • The yeast culture is exposed to the different concentrations of the test compounds in a 96-well plate format.

  • Positive (e.g., 2,3,7,8-Tetrachlorodibenzodioxin - TCDD) and negative (vehicle control) controls are included.

3. Reporter Gene Assay:

  • After an incubation period, the activity of the reporter gene product (e.g., β-galactosidase for the lacZ gene) is measured.

  • For a β-galactosidase assay, cells are lysed, and a substrate (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG) is added. The conversion of the substrate is measured spectrophotometrically.

4. Data Analysis:

  • The response is normalized to the maximal response of the positive control.

  • Dose-response curves are generated, and EC50 values are calculated.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

1. Bacterial Strains:

  • Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains cannot grow on a histidine-deficient medium unless a reverse mutation occurs.

2. Metabolic Activation:

  • The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of Aroclor-1254 induced rats. This is to assess the mutagenicity of both the parent compound and its metabolites.

3. Exposure:

  • The bacterial strain, the test compound at various concentrations, and the S9 mix (if used) are combined in a top agar.

  • This mixture is poured onto a minimal glucose agar plate.

4. Incubation and Scoring:

  • The plates are incubated for 48-72 hours at 37°C.

  • The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.[2][3]

Zebrafish Embryo Developmental Toxicity Assay

This assay is used to evaluate the effects of chemicals on embryonic development.

1. Animal Husbandry and Egg Collection:

  • Adult zebrafish (Danio rerio) are maintained under standard conditions.

  • Embryos are collected shortly after fertilization.

2. Exposure:

  • Healthy, fertilized embryos are placed in multi-well plates.

  • The embryos are exposed to a range of concentrations of the test compounds dissolved in the embryo medium. A vehicle control (e.g., DMSO) is also included.

  • The exposure is typically static or semi-static and continues for a defined period (e.g., up to 120 hours post-fertilization).[4]

3. Endpoint Evaluation:

  • During and at the end of the exposure period, embryos are examined under a microscope for various developmental endpoints, including:

    • Mortality

    • Hatching rate

    • Morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature)

    • Behavioral changes (e.g., touch response, swimming activity)

4. Data Analysis:

  • The incidence and severity of each endpoint are recorded for each concentration.

  • Concentration-response curves are generated, and values such as the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population for a specific sublethal endpoint) are calculated.[5][6]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the toxicology of this compound isomers.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH Methylphenanthrene (Ligand) AhR_complex AhR-HSP90-XAP2-p23 Complex PAH->AhR_complex Binding AhR_ligand Ligand-AhR-HSP90 Complex ARNT ARNT AhR_ligand->ARNT Nuclear Translocation AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds to DNA CYP1A1 CYP1A1 Gene Transcription XRE->CYP1A1 Metabolism Metabolism of PAHs (Toxicity/Detoxification) CYP1A1->Metabolism

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Analysis strain Salmonella typhimurium (his- strain) mix Combine in Top Agar strain->mix compound Test Compound (Methylphenanthrene isomer) compound->mix s9 S9 Mix (Metabolic Activation) s9->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C (48-72 hours) plate->incubate count Count Revertant Colonies incubate->count result Mutagenic or Non-mutagenic? count->result

Ames Test Experimental Workflow.

Zebrafish_Toxicity_Workflow cluster_setup Experiment Setup cluster_exposure Exposure Phase cluster_analysis Data Collection & Analysis embryos Collect Fertilized Zebrafish Embryos expose Expose Embryos in Multi-well Plates embryos->expose compounds Prepare Serial Dilutions of Methylphenanthrene Isomers compounds->expose incubate Incubate under Controlled Conditions expose->incubate observe Microscopic Observation of Endpoints incubate->observe endpoints Mortality Morphology Behavior observe->endpoints analyze Calculate LC50/EC50 and Analyze Data observe->analyze

Zebrafish Embryo Toxicity Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of 3-Methylphenanthrene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 3-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and regulatory compliance. Due to its chemical nature, this compound should be managed as a hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of fine particulates. In case of accidental exposure, refer to the first aid measures outlined in the table below.

Hazardous Waste Classification

As a polycyclic aromatic hydrocarbon, this compound is regulated as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). While a specific RCRA waste code for this compound is not explicitly listed, it is the generator's responsibility to determine if the waste exhibits any hazardous characteristics: ignitability, corrosivity, reactivity, or toxicity. Given its chemical structure and toxicological profile of similar PAHs, it is highly probable that this compound waste would be classified as toxic. The Toxicity Characteristic Leaching Procedure (TCLP) is the standard test to determine if a waste is considered toxic under RCRA.[1][2][3][4] For disposal purposes, it is safest to manage this compound as a toxic hazardous waste.

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, compatible, and leak-proof container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

  • For liquid waste containing this compound, use a compatible, sealed container.

2. Container Labeling:

  • Immediately label the waste container with the words "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The accumulation start date (the date the first piece of waste was placed in the container).

    • The name and contact information of the generating researcher or lab.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within or near the laboratory.

  • The SAA should be a secure, secondary containment unit to prevent spills and unauthorized access.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

4. Arrange for Pickup and Disposal:

  • Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

  • Provide the EHS department with a complete and accurate description of the waste.

  • Disposal of this compound will be carried out by a licensed hazardous waste disposal facility, typically through high-temperature incineration.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Chemical Formula C₁₅H₁₂PubChem
Molar Mass 192.26 g/mol PubChem
Physical State SolidN/A
Probable RCRA Classification Toxic Hazardous Waste (pending TCLP analysis)[1][4]
Recommended Disposal Method High-Temperature IncinerationN/A
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coatGeneral Best Practice
First Aid - Skin Contact Wash affected area with soap and water.General Best Practice
First Aid - Eye Contact Flush eyes with copious amounts of water for at least 15 minutes.General Best Practice
First Aid - Inhalation Move to fresh air. Seek medical attention if symptoms persist.General Best Practice
First Aid - Ingestion Do NOT induce vomiting. Seek immediate medical attention.General Best Practice

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Procedures cluster_2 Final Disposal A 1. Waste Generation (Solid & Liquid this compound) B 2. Segregate Waste (Use compatible, sealed container) A->B C 3. Label Container ('Hazardous Waste', Chemical Name, Date) B->C D 4. Store in Satellite Accumulation Area (Secure, secondary containment) C->D E 5. Request Waste Pickup (Contact Environmental Health & Safety) D->E F 6. EHS Transports Waste (To central hazardous waste facility) E->F G 7. Licensed Disposal Facility (High-temperature incineration) F->G

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling 3-Methylphenanthrene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals working with 3-Methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.

This compound is a compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). While specific toxicity data for this compound is limited, it should be handled with extreme caution as many PAHs are known or suspected carcinogens. Therefore, a comprehensive safety plan encompassing personal protective equipment (PPE), operational procedures, and waste disposal is mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation.Double-gloving with nitrile or neoprene gloves. Consult manufacturer's chemical resistance guide for specific breakthrough times.Fully buttoned laboratory coat.A NIOSH-approved respirator with a P100 filter is recommended, especially when handling powders outside of a certified chemical fume hood.[1][2]
Working with Solutions Chemical splash goggles. A face shield should be worn over safety goggles when there is a splash hazard.[3]Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[4] Check manufacturer's data for compatibility.Chemical-resistant apron over a laboratory coat.Work should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge and a P100 pre-filter is required.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™).Chemical-resistant suit or apron and shoe covers.A NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 filters, or a self-contained breathing apparatus (SCBA) for large spills.
Waste Disposal Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves.Laboratory coat.Not generally required if handling sealed waste containers.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow must be followed for all procedures involving this compound.

1. Preparation and Pre-Work Checklist:

  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain potential contamination.
  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a spill kit specifically for carcinogenic solids are readily accessible.
  • PPE Inspection: Before starting any work, inspect all PPE for damage or defects.[5]
  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar PAHs, such as 3-Methylcholanthrene, to understand the potential hazards.

2. Handling Procedures:

  • Weighing:
  • Perform all weighing operations within a chemical fume hood or a balance enclosure with exhaust ventilation to prevent inhalation of fine powders.
  • Use a "tare" method where the compound is added to a pre-weighed, sealed container inside the hood to avoid contaminating the balance.
  • Solution Preparation:
  • Add the solid this compound to the solvent slowly to avoid splashing.
  • Keep containers closed when not in use.

3. Post-Handling Procedures and Decontamination:

  • Surface Decontamination: After each use, decontaminate the work area by wiping surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water solution. All cleaning materials must be disposed of as hazardous waste.
  • PPE Removal: Remove PPE in the designated area, being careful to avoid self-contamination. Disposable gloves should be removed and discarded immediately after handling the compound. Reusable PPE should be decontaminated and stored properly.
  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves and before leaving the laboratory.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound (e.g., disposable gloves, weigh boats, paper towels, and contaminated PPE) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the concentration and other components.[6]
  • Store waste containers in a designated, secure area away from incompatible materials.

3. Disposal Procedure:

  • Contact Environmental Health and Safety (EHS): All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.
  • Incineration: High-temperature incineration is the preferred method for the disposal of PAHs.[7]
  • Chemical Oxidation: In some cases, chemical oxidation may be used to treat PAH-contaminated waste.[7]
  • Do Not: Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Inspect Personal Protective Equipment prep_sds Review Safety Information prep_spill Ensure Spill Kit is Accessible weigh Weighing Solid (in containment) prep_spill->weigh solution Preparing Solution weigh->solution decon Decontaminate Work Surfaces solution->decon ppe_remove Proper PPE Removal wash Wash Hands Thoroughly collect_solid Collect Solid Waste wash->collect_solid collect_liquid Collect Liquid Waste wash->collect_liquid label_waste Label Waste Containers collect_solid->label_waste collect_liquid->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_ehs Dispose via EHS store_waste->dispose_ehs

Caption: Workflow for the safe handling and disposal of this compound.

This comprehensive guide provides the essential framework for the safe handling of this compound. Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety department to ensure compliance with all local and national regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Methylphenanthrene
Reactant of Route 2
3-Methylphenanthrene

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。